molecular formula C43H79N4O12P B15544405 16:0 DNP PE

16:0 DNP PE

Katalognummer: B15544405
Molekulargewicht: 875.1 g/mol
InChI-Schlüssel: UUCMJRSXMDKWRT-DRRLCDGFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

16:0 DNP PE is a useful research compound. Its molecular formula is C43H79N4O12P and its molecular weight is 875.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C43H79N4O12P

Molekulargewicht

875.1 g/mol

IUPAC-Name

azane;[(2R)-3-[2-(2,4-dinitroanilino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate

InChI

InChI=1S/C43H76N3O12P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-42(47)55-36-39(58-43(48)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)37-57-59(53,54)56-34-33-44-40-32-31-38(45(49)50)35-41(40)46(51)52;/h31-32,35,39,44H,3-30,33-34,36-37H2,1-2H3,(H,53,54);1H3/t39-;/m1./s1

InChI-Schlüssel

UUCMJRSXMDKWRT-DRRLCDGFSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Molecular Structure of 16:0 DNP PE

This technical guide provides a detailed examination of the molecular structure of this compound, a modified phospholipid commonly utilized in biomedical research, particularly in the study of lipid-protein interactions and the characterization of enzymes involved in lipid metabolism.

Nomenclature and Chemical Identity

This compound is the abbreviated name for 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(2,4-dinitrophenyl) .[1] It is also referred to as 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine-N-(2,4-dinitrophenyl).[1][2][3] This nomenclature precisely describes the constituent components and their stereochemical arrangement within the molecule.

Parameter Value
Molecular Formula C43H79N4O12P
Molecular Weight 875.081 g/mol
CAS Number 474943-09-4

Core Structural Components

The structure of this compound is comprised of three primary moieties: a glycerol (B35011) backbone, two palmitoyl (B13399708) acyl chains, and a dinitrophenyl-modified phosphoethanolamine headgroup.

  • sn-Glycerol-3-Phosphate Backbone: The central component is a stereospecifically numbered (sn) glycerol molecule phosphorylated at the third carbon position. This chiral backbone is fundamental to the structure of naturally occurring phospholipids.

  • 16:0 Acyl Chains (Dipalmitoyl): Two saturated fatty acid chains, each containing 16 carbons with no double bonds (denoted as 16:0), are ester-linked to the sn-1 and sn-2 positions of the glycerol backbone. These palmitoyl chains constitute the hydrophobic tail of the phospholipid.

  • N-(2,4-dinitrophenyl) Phosphoethanolamine Headgroup: Attached to the phosphate (B84403) group at the sn-3 position is an ethanolamine (B43304) molecule. The amino group of this ethanolamine is further modified with a 2,4-dinitrophenyl (DNP) group. The DNP group is a well-known hapten and chromophore, making it useful for immunological detection and spectrophotometric quantification.

Molecular Assembly and Linkages

The assembly of these components results in an amphipathic molecule with a distinct polar headgroup and a nonpolar tail.

  • Ester Linkages: The two palmitoyl chains are attached to the glycerol backbone via ester bonds at the C1 and C2 positions.

  • Phosphoester Linkage: The phosphoethanolamine headgroup is linked to the C3 position of the glycerol backbone through a phosphoester bond.

  • Amide Linkage: The 2,4-dinitrophenyl group is covalently bonded to the nitrogen atom of the ethanolamine headgroup.

Visualization of the Molecular Structure

The following diagram illustrates the chemical structure of this compound, detailing the arrangement of its constituent parts.

G cluster_glycerol sn-Glycerol Backbone cluster_acyl1 sn-1 Palmitoyl Chain (16:0) cluster_acyl2 sn-2 Palmitoyl Chain (16:0) cluster_headgroup sn-3 N-DNP-Phosphoethanolamine Glycerol O1 O C1_O C=O C1_chain (CH₂)₁₄ CH3_1 CH₃ O2 O C2_O C=O C2_chain (CH₂)₁₄ CH3_2 CH₃ O3 O P P O3->P O_P1 O⁻ P->O_P1 O_P2 O P->O_P2 Ethanolamine CH₂-CH₂ O_P2->Ethanolamine NH NH Ethanolamine->NH DNP NO₂ NO₂ NH->DNP:f1 Glycerol_Struct CH₂ | CH | CH₂

Caption: Chemical structure of this compound.

Experimental Considerations

The presence of the DNP group on the headgroup of this compound imparts specific properties that are advantageous in various experimental contexts.

  • Immunodetection: The DNP moiety can be recognized by anti-DNP antibodies, enabling the use of immunoassays such as ELISA and Western blotting for the detection and quantification of this lipid.

  • Spectrophotometry: The DNP group is a chromophore, allowing for the direct measurement of the lipid's concentration using UV-visible spectrophotometry.

  • Enzyme Assays: It is frequently employed as a substrate in assays for phospholipases, where the cleavage of the acyl chains or the headgroup can be monitored.

Due to its well-defined structure and the versatile properties conferred by the DNP group, this compound remains a valuable tool for researchers in the fields of lipidomics, enzymology, and membrane biology.

References

An In-depth Technical Guide to 16:0 DNP PE: Chemical Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(2,4-dinitrophenyl) (16:0 DNP PE), a dinitrophenyl-labeled phospholipid crucial for various biochemical and immunological assays. This document details its chemical properties, synthesis, and relevant experimental protocols, and visualizes key related pathways.

Chemical and Physical Properties

This compound is a derivative of the naturally occurring phospholipid 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE). The dinitrophenyl (DNP) group is a hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule. This property makes this compound a valuable tool in immunoassays and studies of lipid-protein interactions.

PropertyValue
Synonyms 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine-N-(2,4-dinitrophenyl) (ammonium salt)[1][2]
Molecular Formula C43H79N4O12P[1][3]
Molecular Weight 875.08 g/mol
CAS Number 474943-09-4[1][2][3]
Appearance Powder
Purity >99% (by TLC)[1]
Storage Temperature -20°C[1][2]
Stability At least 1 year at -20°C[2]
Solubility Soluble in organic solvents such as chloroform (B151607) and methanol (B129727).

Synthesis of this compound

The synthesis of this compound involves the covalent attachment of a 2,4-dinitrophenyl (DNP) group to the primary amine of the ethanolamine (B43304) headgroup of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE). A common method utilizes 2,4-dinitrofluorobenzene (DNFB) as the dinitrophenylating agent.

Reaction Scheme:

DPPE + 2,4-Dinitrofluorobenzene (DNFB) → this compound + HF

Experimental Protocol:

Materials and Reagents:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)

  • 2,4-Dinitrofluorobenzene (DNFB)

  • Triethylamine (TEA)

  • Chloroform

  • Methanol

  • Sodium bicarbonate solution (saturated)

  • Silica (B1680970) gel for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Developing solvent for TLC (e.g., chloroform:methanol:water, 65:25:4 v/v/v)

Procedure:

  • Dissolution: Dissolve DPPE in a suitable organic solvent such as chloroform in a round-bottom flask.

  • Addition of Base: Add an excess of a non-nucleophilic base, such as triethylamine, to the reaction mixture. The base acts as a scavenger for the hydrofluoric acid (HF) that is produced during the reaction.

  • Addition of DNFB: Slowly add a solution of DNFB in chloroform to the DPPE solution while stirring. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The product, this compound, will have a different retention factor (Rf) value compared to the starting material, DPPE. The DNP group makes the product appear as a yellow spot on the TLC plate.

  • Workup: Once the reaction is complete, wash the reaction mixture with a saturated sodium bicarbonate solution to remove any unreacted DNFB and acidic byproducts. Subsequently, wash with water to remove any remaining salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the resulting crude product by silica gel column chromatography using a gradient of methanol in chloroform to elute the this compound.

  • Characterization: Confirm the identity and purity of the final product using techniques such as TLC, mass spectrometry, and NMR spectroscopy.

Experimental Protocols

1. Thin-Layer Chromatography (TLC) for Purity Assessment

TLC is a rapid and effective method to assess the purity of this compound.

Procedure:

  • Prepare a developing chamber with a suitable solvent system (e.g., chloroform:methanol:water, 65:25:4 v/v/v).

  • Spot a small amount of the dissolved this compound onto a silica gel TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent to ascend the plate.

  • Remove the plate from the chamber and let it dry.

  • Visualize the spots. This compound will appear as a distinct yellow spot. The presence of other spots indicates impurities. Purity is often reported as >99% by TLC for commercially available products.[1]

2. Preparation of Liposomes Containing this compound

This compound can be incorporated into liposomes for use in various biological assays.

Procedure:

  • Lipid Film Hydration: Co-dissolve this compound with other desired lipids (e.g., phosphatidylcholine, cholesterol) in chloroform in a round-bottom flask.

  • Evaporate the solvent under a stream of nitrogen gas, followed by drying under vacuum for at least one hour to form a thin lipid film on the wall of the flask.

  • Hydrate the lipid film with an aqueous buffer by vortexing or gentle shaking. This will result in the formation of multilamellar vesicles (MLVs).

  • Vesicle Sizing: To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to extrusion through polycarbonate membranes with a specific pore size or sonication.

Signaling and Biosynthetic Pathways

While this compound itself is a synthetic lipid not directly involved in natural signaling pathways, its precursor, phosphatidylethanolamine (B1630911) (PE), is a key component of cellular membranes and is involved in several important biological processes.[4][5] PE is synthesized in mammalian cells via two major pathways: the Kennedy pathway (CDP-ethanolamine pathway) and the phosphatidylserine (B164497) decarboxylase pathway.[4][6]

PE_Biosynthesis cluster_kennedy Kennedy Pathway (CDP-Ethanolamine Pathway) cluster_psd Phosphatidylserine Decarboxylase Pathway Ethanolamine Ethanolamine Phosphoethanolamine Phosphoethanolamine Ethanolamine->Phosphoethanolamine Ethanolamine Kinase CDP_Ethanolamine CDP-Ethanolamine Phosphoethanolamine->CDP_Ethanolamine CTP:phosphoethanolamine cytidylyltransferase PE_Kennedy Phosphatidylethanolamine (PE) CDP_Ethanolamine->PE_Kennedy Ethanolamine phosphotransferase DAG Diacylglycerol DAG->PE_Kennedy PS Phosphatidylserine PE_PSD Phosphatidylethanolamine (PE) PS->PE_PSD Phosphatidylserine Decarboxylase

Caption: Biosynthesis pathways of Phosphatidylethanolamine (PE).

The DNP moiety of this compound is primarily used as a hapten for immunological detection. For instance, liposomes containing this compound can be used in an immunoassay to detect anti-DNP antibodies.

DNP_Immunoassay_Workflow Start Start: Prepare DNP-PE containing liposomes Immobilize Immobilize liposomes on a solid support (e.g., microplate well) Start->Immobilize Add_Sample Add sample containing putative anti-DNP antibodies Immobilize->Add_Sample Incubate Incubate to allow antibody binding Add_Sample->Incubate Wash1 Wash to remove unbound components Incubate->Wash1 Add_Secondary Add enzyme-conjugated secondary antibody (anti-IgG/IgM) Wash1->Add_Secondary Incubate2 Incubate Add_Secondary->Incubate2 Wash2 Wash to remove unbound secondary antibody Incubate2->Wash2 Add_Substrate Add chromogenic or fluorogenic substrate Wash2->Add_Substrate Detect Measure signal (colorimetric or fluorescent) Add_Substrate->Detect End End: Quantify anti-DNP antibodies Detect->End

Caption: Workflow for a DNP-based immunoassay.

References

Unraveling the Disruption: A Technical Guide to the Mechanism of 2,4-Dinitrophenol on Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning the action of 2,4-dinitrophenol (B41442) (DNP) on lipid bilayers. Tailored for researchers, scientists, and drug development professionals, this document delves into the classical protonophore activity of DNP, its interaction with membrane proteins, and its physical effects on the bilayer structure. The content synthesizes key findings from experimental research, presenting quantitative data, detailed protocols, and visual models to elucidate the multifaceted interactions between DNP and lipid membranes.

Core Mechanism of Action: Protonophoric Activity

2,4-dinitrophenol is a canonical uncoupling agent that disrupts the electrochemical proton gradients across lipid bilayers, most notably the inner mitochondrial membrane.[1][2][3] Its lipophilic nature allows it to readily diffuse across the membrane.[3] The core of its function lies in its ability to act as a proton shuttle, a process driven by the pH differential across the membrane.

The Proton Shuttle Cycle:

  • Protonation: In an environment with high proton concentration (e.g., the mitochondrial intermembrane space), the anionic form of DNP (DNP⁻) picks up a proton to become its neutral, protonated form (DNPH).

  • Translocation: The neutral, lipid-soluble DNPH molecule diffuses across the hydrophobic core of the lipid bilayer to the side with lower proton concentration (e.g., the mitochondrial matrix).

  • Deprotonation: Upon reaching the more alkaline environment, DNPH releases its proton, reverting to the anionic DNP⁻ form.

  • Return: The charged DNP⁻ is then driven back across the membrane by the existing membrane potential (negative inside the mitochondrial matrix), completing the cycle.

This cyclical process effectively creates a "short circuit" for protons, allowing them to bypass the ATP synthase complex.[3] Consequently, the energy stored in the proton gradient is dissipated primarily as heat rather than being harnessed for ATP synthesis.[3]

An earlier model also proposed that the permeating species is not the neutral DNPH alone, but a negatively charged complex formed between the undissociated acid (DNPH) and its anion (DNP⁻).[4] This model suggests that the adsorption of DNP to the membrane surface creates a negative surface potential that influences its transport activity.[4]

Figure 1: DNP's classical proton shuttle mechanism across a lipid bilayer.

Modulation by Membrane Proteins

While DNP can transport protons across a pure lipid bilayer, its activity in a biological context is significantly enhanced by interactions with integral membrane proteins.[2][3] Studies have shown that proteins such as the Adenine (B156593) Nucleotide Translocase (ANT) and Uncoupling Proteins (UCPs) facilitate DNP's protonophoric effect.[2][3]

The uncoupling action of DNP in mitochondria is partially inhibited by carboxyatractyloside (B560681) (CATR), a specific inhibitor of ANT, pointing to the protein's direct involvement.[3] Molecular dynamics simulations and mutagenesis studies have identified Arginine 79 (R79) of ANT1 as a crucial residue for this interaction, likely serving as a binding site for DNP.[2][3][5] This protein-assisted mechanism suggests that DNP does not act solely on the lipid portion of the membrane but co-opts existing protein machinery to maximize its uncoupling efficiency.

DNP_ANT_Interaction cluster_membrane Inner Mitochondrial Membrane DNP_H DNPH ANT1 Adenine Nucleotide Translocase (ANT1) (R79 residue) DNP_H->ANT1 Interaction/ Binding H_IMS H⁺ H_IMS->DNP_H Protonation DNP_anion DNP⁻ H_Matrix H⁺ DNP_anion->H_Matrix Proton Release ANT1->DNP_anion Facilitated Translocation

Figure 2: DNP interaction with ANT1 enhances proton transport.

Physical Effects on Lipid Bilayers

Beyond its proton-carrying function, DNP physically perturbs the structure and properties of the lipid bilayer itself.

  • Membrane Disruption: Solid-state ³¹P NMR studies have shown that DNP can selectively disrupt membranes rich in 1-palmitoyl-2-oleoyl-sn-glycero-3-[phospho-L-serine] (POPS), while having little effect on membranes composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC).[6] The appearance of a sharp isotropic peak in the ³¹P NMR spectrum of POPS membranes in the presence of DNP suggests the breakdown of large multilamellar vesicles into smaller, faster-tumbling structures like micelles.[6]

  • Alteration of Fatty Acid Composition: In barley root membranes, the undissociated form of DNP was found to increase the proportions of palmitic and oleic acids while decreasing linoleic and linolenic acids, indicating a direct effect on the lipid composition and, by extension, membrane fluidity and permeability.[7]

  • Membrane Potential Depolarization: As a direct consequence of its protonophoric activity, DNP causes depolarization of the membrane potential.[1][8] In rat carotid body type I cells, DNP was shown to depolarize the membrane from approximately -51 mV to -35 mV.[8] This effect is central to its uncoupling action and downstream cellular consequences.

Quantitative Data Summary

The following tables summarize key quantitative findings from the literature regarding the effects of DNP on lipid bilayers and related systems.

ParameterLipid System / ModelDNP Conc.ValueReference
Membrane Potential (ΔΨm) Rat Cortical Neurons10 - 40 µMReduction in TMRE fluorescence[1]
Rat Carotid Body CellsNot specifiedDepolarization from -51 mV to -35 mV[8]
Intracellular pH (pHi) Rat Carotid Body CellsNot specifiedDecrease of ~0.1 pH unit[8]
Specific Resistance Phospholipid Bilayer1.0 mM~6.1 x 10⁴ Ω·cm²[9]

Table 1: DNP Effects on Membrane Potential and pH.

ConditionLipid CompositionSpecific Conductance (Gm)Reference
DNP (50 µM) DOPC:DOPE:CL (45:45:10 mol%)~0.08 nS/cm²[5]
DNP (50 µM) + ANT1 DOPC:DOPE:CL (45:45:10 mol%)~0.45 nS/cm²[5]
DNP (50 µM) + UCP1 DOPC:DOPE:CL (45:45:10 mol%)~0.25 nS/cm²[5]
DNP (50 µM) + UCP2 DOPC:DOPE:CL (45:45:10 mol%)~0.15 nS/cm²[5]
DNP (50 µM) + UCP3 DOPC:DOPE:CL (45:45:10 mol%)~0.20 nS/cm²[5]

Table 2: DNP-Mediated Membrane Conductance in Planar Lipid Bilayers. (Data extracted from Antonenko et al., 2021).

Experimental Protocols

Planar Lipid Bilayer (BLM) Conductance Measurement

This protocol outlines the methodology for measuring DNP-induced proton conductance across an artificial lipid bilayer, a technique central to quantifying its protonophore activity.

Objective: To measure the change in electrical conductance of a planar lipid bilayer upon the addition of DNP.

Materials:

  • Lipid solution (e.g., 25 mg/mL L-α-Phosphatidylcholine from soybean (azolectin) in n-decane).

  • Teflon cup/chamber with a small aperture (100-250 µm diameter).

  • Electrolyte buffer (e.g., 50 mM Na₂SO₄, 10 mM Tris, 10 mM MES, 0.6 mM EGTA, pH adjusted).

  • Ag/AgCl electrodes.

  • Sensitive current amplifier (electrophysiology patch-clamp amplifier).

  • Data acquisition system and software.

  • DNP stock solution.

  • Magnetic stirrers.

Procedure:

  • Chamber Setup: Assemble the two-chamber system, separated by the Teflon partition. Fill both chambers (cis and trans) with the electrolyte buffer.

  • Bilayer Formation: Using a fine brush or glass capillary, "paint" the lipid solution across the aperture in the Teflon partition. The solvent will thin out, leading to the spontaneous formation of a solvent-free lipid bilayer, which appears black under illumination (hence "black lipid membrane").

  • Capacitance Check: Monitor the electrical capacitance across the aperture. A stable capacitance value in the expected range for the given aperture size confirms the formation of a single, stable bilayer.

  • Baseline Current Measurement: Apply a constant voltage (e.g., 50 mV) across the membrane using the Ag/AgCl electrodes and record the baseline ionic current. The current should be very low (in the pA range) for a well-sealed membrane.

  • DNP Addition: Add a known concentration of DNP from a stock solution to one or both chambers. Ensure thorough mixing with the magnetic stirrers.

  • Conductance Measurement: Record the steady-state current after the addition of DNP. The specific membrane conductance (Gm) is calculated using Ohm's law: Gm = I/V, where I is the measured current and V is the applied voltage.

  • (Optional) Protein Reconstitution: For studying protein-facilitated transport, proteoliposomes containing the protein of interest (e.g., ANT1) are added to one chamber and allowed to fuse with the planar bilayer before the addition of DNP.

BLM_Workflow start Start chamber_setup 1. Assemble Teflon Chamber & Fill with Electrolyte Buffer start->chamber_setup paint_lipid 2. 'Paint' Lipid Solution Across Aperture chamber_setup->paint_lipid form_bilayer 3. Monitor Bilayer Formation (Observe 'Black' Membrane) paint_lipid->form_bilayer check_capacitance 4. Verify Bilayer Integrity (Measure Capacitance) form_bilayer->check_capacitance baseline_current 5. Apply Voltage & Record Baseline Current (pA range) check_capacitance->baseline_current add_dnp 6. Add DNP to Chamber(s) & Mix baseline_current->add_dnp measure_current 7. Record Steady-State Current (nA range) add_dnp->measure_current calculate_conductance 8. Calculate Conductance (Gm = I/V) measure_current->calculate_conductance end End calculate_conductance->end

Figure 3: Experimental workflow for a Planar Lipid Bilayer (BLM) assay.
Liposome-Based Proton Permeability Assay

Objective: To qualitatively or quantitatively assess DNP-mediated proton flux into liposomes by monitoring changes in internal pH.

Materials:

  • Phospholipids (B1166683) (e.g., egg PC, POPS).

  • pH-sensitive fluorescent dye (e.g., pyranine (B1669890) or HPTS).

  • Size-exclusion chromatography column (e.g., Sephadex G-50).

  • Buffers for internal and external solutions with different pH values.

  • Fluorometer.

  • DNP stock solution.

  • Liposome (B1194612) extrusion equipment.

Procedure:

  • Liposome Preparation: Prepare a lipid film by drying the desired phospholipids from an organic solvent under nitrogen gas.

  • Dye Encapsulation: Hydrate the lipid film with an internal buffer containing a high concentration of the pH-sensitive dye. This mixture is then subjected to several freeze-thaw cycles.

  • Extrusion: To create unilamellar vesicles of a defined size, pass the liposome suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using an extruder.

  • Removal of External Dye: Separate the liposomes with encapsulated dye from the free dye in the external buffer by passing the suspension through a size-exclusion column.

  • Establish pH Gradient: Resuspend the purified liposomes in an external buffer with a different pH to create a defined proton gradient across the liposome membrane.

  • Fluorescence Assay: Place the liposome suspension in a fluorometer cuvette. Monitor the baseline fluorescence of the encapsulated dye.

  • Initiate Proton Flux: Add DNP to the cuvette and continuously record the change in fluorescence intensity. A change in fluorescence (e.g., quenching) indicates a change in the internal pH of the liposomes, signifying proton influx.

  • Calibration: At the end of the experiment, add a protonophore that collapses all gradients (like nigericin) and titrate with weak acid/base to calibrate the fluorescence signal to specific pH values.

Conclusion

The mechanism of action of 2,4-dinitrophenol on lipid bilayers is a dual process. It functions as a highly efficient proton shuttle, directly increasing the proton permeability of the lipid bilayer and dissipating the transmembrane proton motive force. This canonical activity is significantly amplified in biological membranes through interactions with resident proteins, such as the adenine nucleotide translocase, which act as facilitators for DNP-mediated proton transport. Furthermore, DNP induces physical changes in the membrane, altering its composition and structural integrity, particularly in membranes containing anionic phospholipids. This guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for advanced research into the bioenergetic and biophysical consequences of DNP-membrane interactions.

References

The Role of 16:0 DNP PE in Model Membranes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function and application of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[6-[(2,4-dinitrophenyl)amino]hexanoyl], commonly known as 16:0 DNP PE, in model membrane systems. This specialized phospholipid is a powerful tool in immunology and biophysics, primarily utilized to create antigenic lipid bilayers for studying immune responses and molecular recognition at the membrane interface.

Core Function in Model Membranes: An Antigenic Anchor

The primary function of this compound in model membranes is to serve as a hapten, a small molecule that can elicit an immune response only when attached to a larger carrier, such as a liposome (B1194612) or a protein. The dinitrophenyl (DNP) group is highly immunogenic, making DNP-conjugated lipids like this compound ideal for creating model cell surfaces that can be recognized by anti-DNP antibodies. This allows for the investigation of a variety of immunological phenomena, including antibody-dependent cell-mediated cytotoxicity (ADCC), complement activation, and the general principles of antigen recognition at the cellular level.

Incorporating this compound into liposomes transforms these vesicles into synthetic targets for immune cells, providing a controlled system to dissect the molecular mechanisms of immune cell activation and cytotoxicity.

Biophysical Properties of this compound Containing Membranes

The inclusion of this compound into a lipid bilayer can influence its biophysical properties. The base lipid, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE), has a high phase transition temperature due to its saturated 16-carbon acyl chains. The addition of the bulky, polar DNP-caproyl headgroup can further modulate membrane characteristics. While specific quantitative data for bilayers composed solely of this compound is not extensively documented, the following table summarizes the properties of the parent phospholipid, DPPE, and the expected impact of the DNP headgroup modification.

PropertyDPPE (16:0/16:0 PE)Expected Impact of DNP-Caproyl Headgroup on a DPPE Bilayer
Phase Transition Temperature (Tm) ~63-64 °C[1]Likely to decrease slightly and broaden the transition due to steric hindrance and altered headgroup packing.
Area per Lipid Molecule Smaller than DPPC due to the smaller ethanolamine (B43304) headgroup and potential for hydrogen bonding.Expected to increase due to the bulky nature of the DNP-caproyl group, disrupting tight packing.
Membrane Fluidity In the gel phase at physiological temperatures.May introduce local disorder in the headgroup region, but the saturated acyl chains will still largely dictate fluidity.
Surface Charge Zwitterionic at neutral pH.The DNP group can impart a negative surface potential.[2]
Intermolecular Interactions Capable of forming intermolecular hydrogen bonds.The DNP group can participate in various non-covalent interactions, including pi-stacking and hydrogen bonding.

Experimental Protocols

Detailed methodologies for the preparation of this compound-containing liposomes and a common application, an antibody binding assay, are provided below.

Protocol 1: Preparation of this compound-Containing Unilamellar Liposomes by Extrusion

This protocol describes the formation of small unilamellar vesicles (SUVs) incorporating this compound.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • This compound

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Mini-extruder apparatus

  • Polycarbonate membranes (100 nm pore size)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

Procedure:

  • Lipid Film Hydration:

    • In a round-bottom flask, dissolve the desired lipids (e.g., a molar ratio of DPPC:Cholesterol:this compound of 54:45:1) in chloroform.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under a stream of nitrogen gas and then under vacuum for at least 1 hour to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS by vortexing, resulting in a milky suspension of multilamellar vesicles (MLVs).

  • Sonication:

    • Bath sonicate the MLV suspension for 5-10 minutes above the phase transition temperature of the lipid mixture to aid in vesicle formation.

  • Extrusion:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

    • Heat the extruder to a temperature above the lipid phase transition temperature.

    • Pass the MLV suspension through the extruder 11-21 times to form unilamellar vesicles of a defined size.

  • Storage:

    • Store the resulting liposome solution at 4°C.

Protocol 2: Antibody Binding to DNP-PE Liposomes (ELISA-based Assay)

This protocol outlines a method to quantify the binding of anti-DNP antibodies to the prepared liposomes.

Materials:

  • This compound-containing liposomes

  • 96-well ELISA plate

  • Anti-DNP antibody (e.g., monoclonal mouse IgE)

  • HRP-conjugated secondary antibody (e.g., anti-mouse IgE-HRP)

  • Bovine serum albumin (BSA) for blocking

  • Wash buffer (PBS with 0.05% Tween 20)

  • TMB substrate solution

  • Stop solution (e.g., 1 M H₂SO₄)

  • Plate reader

Procedure:

  • Coating:

    • Add 100 µL of the DNP-PE liposome suspension (diluted in PBS) to each well of a 96-well plate.

    • Incubate overnight at 4°C to allow the liposomes to adsorb to the well surface.

  • Washing and Blocking:

    • Wash the wells three times with wash buffer.

    • Block non-specific binding sites by adding 200 µL of 1% BSA in PBS to each well and incubating for 1-2 hours at room temperature.

  • Primary Antibody Incubation:

    • Wash the wells three times with wash buffer.

    • Add 100 µL of diluted anti-DNP antibody to each well and incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the wells three times with wash buffer.

    • Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Detection:

    • Wash the wells five times with wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.

    • Stop the reaction by adding 100 µL of stop solution.

    • Read the absorbance at 450 nm using a plate reader.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the subsequent signaling cascade initiated by antibody binding to this compound in a model membrane.

ExperimentalWorkflow cluster_prep Liposome Preparation cluster_assay Antibody Binding Assay LipidMix Lipid Mixture (DPPC, Cholesterol, this compound) ThinFilm Thin Lipid Film LipidMix->ThinFilm Solvent Evaporation Hydration Hydration with Buffer ThinFilm->Hydration MLVs Multilamellar Vesicles (MLVs) Hydration->MLVs Extrusion Extrusion (100nm filter) MLVs->Extrusion DNP_Liposomes DNP-PE Liposomes Extrusion->DNP_Liposomes PlateCoating Coat Plate with DNP-PE Liposomes DNP_Liposomes->PlateCoating Blocking Block with BSA PlateCoating->Blocking PrimaryAb Add Anti-DNP Antibody Blocking->PrimaryAb SecondaryAb Add HRP-conjugated Secondary Antibody PrimaryAb->SecondaryAb Detection Add TMB Substrate & Read Absorbance SecondaryAb->Detection

Caption: Experimental workflow for preparing DNP-PE liposomes and conducting an antibody binding assay.

ADCC_Signaling cluster_membrane Target Membrane (Liposome) cluster_cell Effector Cell (e.g., NK Cell) DNP_PE This compound AntiDNP_Ab Anti-DNP Antibody (IgG) DNP_PE->AntiDNP_Ab Binding FcR Fc Receptor (CD16) ITAM ITAM Phosphorylation FcR->ITAM Clustering Syk Syk Kinase Activation ITAM->Syk Signaling Downstream Signaling (e.g., PI3K, PLCγ) Syk->Signaling Granules Cytotoxic Granule Release (Perforin, Granzymes) Signaling->Granules Apoptosis Target Cell Lysis Granules->Apoptosis Induces AntiDNP_Ab->FcR Fc Binding

Caption: Signaling pathway for Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) initiated by this compound.

References

An In-depth Technical Guide to the Physical Characteristics of 16:0 DNP-PE Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(2,4-dinitrophenyl), commonly referred to as 16:0 DNP-PE. This dinitrophenyl-conjugated lipid is a valuable tool in various research applications, particularly in the study of biological membranes and lipid-protein interactions. This document details its physical and spectral properties, provides standard experimental protocols for its characterization, and discusses its biological relevance.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of 16:0 DNP-PE are summarized below. These characteristics are essential for its proper handling, storage, and application in experimental settings.

PropertyValueSource
Synonyms 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(2,4-dinitrophenyl), N-(2,4-Dinitrophenyl)-1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine[1]
Molecular Formula C₄₃H₇₉N₄O₁₂P[1]
Molecular Weight 875.08 g/mol [1]
CAS Number 474943-09-4[1]
Appearance Typically a yellow solid or powder. Often supplied as a solution in chloroform (B151607).[2]
Purity >99% (as determined by Thin-Layer Chromatography)[2]
Storage Temperature -20°C[2]
Melting Point Data not available for the DNP-conjugated form. The unconjugated lipid, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE), has a melting point of 195.0 to 199.0 °C.[3]
Solubility Soluble in chloroform and chloroform:methanol mixtures. Limited solubility in ethanol (B145695) and DMSO. Insoluble in water, but can be dispersed in aqueous media with the aid of an emulsifier or detergent.[2][4]

Spectral Properties

The defining spectral feature of 16:0 DNP-PE is the strong absorbance of the 2,4-dinitrophenyl (DNP) group in the ultraviolet and visible regions of the electromagnetic spectrum. This chromophore allows for the easy detection and quantification of the lipid using spectrophotometric methods.

The UV-Vis absorption spectrum of DNP-PE in an organic solvent exhibits a primary absorption maximum at approximately 337 nm . A characteristic shoulder is also present on the absorption peak at around 375 nm . The molar extinction coefficient of DNP-derivatized lipids is high, allowing for sensitive detection.

Due to its chromophoric nature, 16:0 DNP-PE is not fluorescent. The DNP group is known to quench fluorescence.

Experimental Protocols

The following are detailed methodologies for the characterization and analysis of 16:0 DNP-PE.

Thin-Layer Chromatography (TLC) for Purity Assessment

Thin-layer chromatography is a rapid and effective method for assessing the purity of 16:0 DNP-PE and for monitoring its presence in lipid extracts.

Materials:

  • Silica gel TLC plates

  • Developing chamber

  • Solvent system (e.g., chloroform:methanol:water, 65:25:4, v/v/v)

  • 16:0 DNP-PE standard

  • Sample of 16:0 DNP-PE to be analyzed

  • Capillary tubes for spotting

  • Visualization method: The yellow color of the DNP group allows for direct visualization. UV lamp for enhanced visualization if needed.

Procedure:

  • Prepare the developing chamber by adding the solvent system to a depth of approximately 0.5-1 cm. Line the chamber with filter paper saturated with the solvent to ensure a saturated atmosphere. Close the chamber and allow it to equilibrate for at least 30 minutes.

  • Using a pencil, gently draw a starting line approximately 1.5 cm from the bottom of the TLC plate.

  • Dissolve the 16:0 DNP-PE standard and the sample in a small amount of chloroform.

  • Using separate capillary tubes, spot small amounts of the standard and the sample onto the starting line. Allow the solvent to evaporate completely between applications to keep the spots small.

  • Carefully place the TLC plate into the equilibrated developing chamber, ensuring that the starting line is above the solvent level. Close the chamber.

  • Allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to air dry.

  • Visualize the spots. The 16:0 DNP-PE will appear as a distinct yellow spot. The purity can be assessed by the presence of a single spot for the sample, which should have the same retention factor (Rf) as the standard.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC provides a more quantitative method for the analysis of 16:0 DNP-PE.

Instrumentation and Columns:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase and Gradient:

  • A common mobile phase is a gradient of acetonitrile (B52724) and water, often with a small amount of an acid like citric acid or acetic acid to improve peak shape. For example, a mobile phase of acetonitrile and 0.1% citric acid in water (60:40, v/v) can be used.

Procedure:

  • Prepare a stock solution of 16:0 DNP-PE standard of known concentration in the mobile phase or a compatible solvent.

  • Prepare the sample solution, ensuring it is fully dissolved and filtered if necessary.

  • Set the detection wavelength of the UV-Vis detector to the absorption maximum of the DNP group (e.g., 340 nm).

  • Equilibrate the HPLC column with the mobile phase at a constant flow rate (e.g., 1 mL/min).

  • Inject a known volume of the standard solution to determine its retention time and peak area.

  • Inject the sample solution and record the chromatogram.

  • The concentration of 16:0 DNP-PE in the sample can be determined by comparing its peak area to that of the standard.

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is used to confirm the molecular weight and structure of 16:0 DNP-PE.

Instrumentation:

  • A mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique for lipids.

Procedure:

  • Prepare a dilute solution of 16:0 DNP-PE in a suitable solvent for infusion or LC-MS analysis (e.g., chloroform:methanol).

  • Infuse the sample directly into the mass spectrometer or inject it into the LC-MS system.

  • Acquire the mass spectrum in either positive or negative ion mode. In positive ion mode, the protonated molecule [M+H]⁺ would be expected, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be observed.

  • The measured mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of 16:0 DNP-PE (875.08 g/mol ).

  • Tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns, which can further confirm the structure by identifying characteristic fragments of the dipalmitoyl glycerophosphoethanolamine (B1239297) backbone and the DNP headgroup.

Biological Relevance and Signaling Pathways

It is important to note that 16:0 DNP-PE is not a known endogenous signaling molecule . Its utility in research stems from the properties of its constituent parts: the 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) backbone and the 2,4-dinitrophenol (B41442) (DNP) headgroup.

Role of 2,4-Dinitrophenol (DNP)

The DNP moiety is a well-characterized protonophore and a classic uncoupler of oxidative phosphorylation in mitochondria. It disrupts the proton gradient across the inner mitochondrial membrane, which is necessary for ATP synthesis.

DNP_Mechanism cluster_membrane Inner Mitochondrial Membrane cluster_space Intermembrane Space cluster_matrix Mitochondrial Matrix ETC Electron Transport Chain H_plus_high High [H⁺] ETC->H_plus_high Pumps H⁺ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H_plus_high->ATP_Synthase Drives ATP Synthesis DNP DNP H_plus_high->DNP Binds H⁺ H_plus_low Low [H⁺] DNP->H_plus_low Transports H⁺ across membrane

Mechanism of DNP as a mitochondrial uncoupler.
General Functions of Phosphatidylethanolamine (PE)

Phosphatidylethanolamine is a major component of biological membranes and is involved in various cellular processes, including membrane fusion and fission, and serving as a lipid chaperone for membrane proteins.

PE_Functions PE Phosphatidylethanolamine (PE) Membrane_Structure Membrane Structure (Curvature) PE->Membrane_Structure Membrane_Fusion Membrane Fusion/Fission PE->Membrane_Fusion Protein_Function Membrane Protein Function (Chaperone) PE->Protein_Function Precursor Precursor for other lipids (e.g., Phosphatidylcholine) PE->Precursor Autophagy Role in Autophagy PE->Autophagy Characterization_Workflow Start 16:0 DNP-PE Sample Purity Purity Assessment (TLC) Start->Purity Quantification Quantification (HPLC-UV) Purity->Quantification Structure Structural Confirmation (MS) Quantification->Structure Spectral Spectral Analysis (UV-Vis) Structure->Spectral End Characterized Lipid Spectral->End

References

The Role of 2,4-Dinitrophenol in Phosphoethanolamine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the role of 2,4-Dinitrophenol (B41442) (DNP), a potent mitochondrial uncoupler, in the metabolic pathway of phosphoethanolamine. While direct experimental studies focusing on this specific interaction are not extensively documented, this paper synthesizes established biochemical principles to delineate a clear, proposed mechanism of action. By understanding the core functions of both DNP and the key enzymes in phosphoethanolamine synthesis, we can construct a robust hypothesis regarding their interaction. This guide provides the theoretical framework, detailed experimental protocols, and necessary visualizations for researchers to investigate and validate this proposed role.

Core Mechanism of 2,4-Dinitrophenol (DNP) Action

2,4-Dinitrophenol is a small molecule that functions as a protonophore, a lipid-soluble proton carrier. Its primary mechanism of action involves disrupting the electrochemical proton gradient across the inner mitochondrial membrane, which is essential for the synthesis of ATP by ATP synthase.[1][2]

In essence, DNP provides an alternative route for protons to re-enter the mitochondrial matrix, bypassing the ATP synthase channel.[2] This uncoupling of oxidative phosphorylation from ATP synthesis leads to several key cellular effects:

  • Depletion of Cellular ATP: As the proton motive force is dissipated, the synthesis of ATP is severely inhibited.[1][3]

  • Increased Oxygen Consumption: In an attempt to re-establish the proton gradient, the electron transport chain works at an accelerated rate, leading to increased oxygen consumption.

  • Thermogenesis: The energy stored in the proton gradient, which is normally used for ATP synthesis, is released as heat.[4]

The depletion of the cellular ATP pool is the most critical downstream effect when considering DNP's influence on ATP-dependent enzymatic reactions.[3][5]

DNP_Mechanism cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix ETC Electron Transport Chain (ETC) Protons_High High [H+] ETC->Protons_High Pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesizes DNP DNP Protons_Low Low [H+] DNP->Protons_Low Releases H+ Heat Heat DNP->Heat Protons_High->ATP_Synthase Flows through Protons_High->DNP H+ Carrier ADP ADP + Pi ADP->ATP_Synthase

Figure 1: Mechanism of DNP as a mitochondrial uncoupler.

Phosphoethanolamine Synthesis via the Kennedy Pathway

Phosphoethanolamine is a key metabolic intermediate in the de novo synthesis of phosphatidylethanolamine (B1630911) (PE), the second most abundant phospholipid in eukaryotic membranes.[6][7] The primary route for its synthesis is the Kennedy pathway, which occurs in the cytoplasm and at the endoplasmic reticulum.[8][9]

The pathway consists of three main enzymatic steps:

  • Phosphorylation of Ethanolamine (B43304): Ethanolamine is phosphorylated by ethanolamine kinase (ETNK) to produce phosphoethanolamine. This is the first committed step of the pathway and is critically dependent on ATP.[7][10]

  • Formation of CDP-Ethanolamine: Phosphoethanolamine is then activated by reacting with CTP (cytidine triphosphate), a reaction catalyzed by CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) , to form CDP-ethanolamine. This step is considered the rate-limiting step of the pathway.[8][11][12]

  • Synthesis of Phosphatidylethanolamine (PE): Finally, the phosphoethanolamine moiety of CDP-ethanolamine is transferred to a diacylglycerol (DAG) molecule by CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase (EPT) , yielding PE.[7]

Kennedy_Pathway Ethanolamine Ethanolamine ETNK Ethanolamine Kinase (ETNK) Ethanolamine->ETNK pETN Phosphoethanolamine PCYT2 CTP:Phosphoethanolamine Cytidylyltransferase (Pcyt2) pETN->PCYT2 CDP_ETN CDP-Ethanolamine EPT EPT CDP_ETN->EPT PE Phosphatidylethanolamine (PE) ATP ATP ATP->ETNK ADP ADP CTP CTP CTP->PCYT2 PPi PPi DAG Diacylglycerol (DAG) DAG->EPT CMP CMP ETNK->pETN ETNK->ADP PCYT2->CDP_ETN PCYT2->PPi EPT->PE EPT->CMP

Figure 2: The Kennedy Pathway for phosphatidylethanolamine synthesis.

Proposed Role of DNP in Phosphoethanolamine Metabolism

Based on the established mechanisms of DNP and the Kennedy pathway, we propose a clear, sequential role for DNP in modulating phosphoethanolamine metabolism. The central hypothesis is that DNP indirectly inhibits the synthesis of phosphoethanolamine by depleting the cellular ATP pool required by ethanolamine kinase.

This proposed mechanism can be broken down into a logical workflow:

  • DNP-induced ATP Depletion: DNP enters the cell and uncouples mitochondrial oxidative phosphorylation, leading to a significant reduction in cellular ATP levels.

  • Inhibition of Ethanolamine Kinase: Ethanolamine kinase (ETNK), the first enzyme in the Kennedy pathway, has an absolute requirement for ATP to phosphorylate ethanolamine.

  • Reduced Phosphoethanolamine Synthesis: With diminished ATP availability, the catalytic activity of ETNK is reduced, leading to a decreased rate of phosphoethanolamine synthesis from ethanolamine.

  • Downstream Effects: A reduction in phosphoethanolamine levels would subsequently limit the substrate available for Pcyt2, thereby reducing the overall flux through the Kennedy pathway and decreasing the rate of de novo PE synthesis.

This proposed role is supported by the fact that mutations impairing ETNK1 activity are known to cause a significant decrease in intracellular phosphoethanolamine levels.[13] DNP, by limiting the ATP substrate, would effectively induce a similar, albeit transient and dose-dependent, phenocopy of reduced ETNK activity.

DNP_on_Kennedy_Pathway DNP 2,4-Dinitrophenol (DNP) Mito Mitochondria DNP->Mito Uncouples ATP ATP Mito->ATP Synthesis ETNK Ethanolamine Kinase (ETNK) ATP->ETNK Required Substrate Ethanolamine Ethanolamine Ethanolamine->ETNK pETN Phosphoethanolamine ETNK->pETN Produces Downstream Downstream PE Synthesis pETN->Downstream

Figure 3: Proposed mechanism of DNP's effect on phosphoethanolamine synthesis.

Data Presentation

While direct quantitative data on the effect of DNP on phosphoethanolamine metabolism is sparse in existing literature, the following tables provide a structured template for researchers to present their findings from the experimental protocols outlined in the next section.

Table 1: Effect of DNP on Cellular ATP Concentration

DNP Concentration (µM) Treatment Time (hours) Cellular ATP (pmol/µg protein) % of Control
0 (Control) 1 100
50 1
100 1
200 1
0 (Control) 4 100
50 4
100 4

| 200 | 4 | | |

Table 2: Effect of DNP on Ethanolamine Kinase (ETNK) Activity

DNP Concentration (µM) Treatment Time (hours) ETNK Specific Activity (pmol/min/mg protein) % of Control
0 (Control) 4 100
50 4
100 4

| 200 | 4 | | |

Table 3: Quantification of Phospholipids (B1166683) by ³¹P NMR Following DNP Treatment

DNP Concentration (µM) Treatment Time (hours) Phosphoethanolamine (mole %) Phosphatidylethanolamine (mole %)
0 (Control) 24
50 24
100 24

| 200 | 24 | | |

Experimental Protocols

To validate the proposed mechanism, a series of key experiments are required. The following protocols provide detailed methodologies for these investigations.

Protocol for Measuring Cellular ATP using a Luciferase-Based Assay

This protocol is designed to quantify the primary effect of DNP: cellular ATP depletion.

Principle: Firefly luciferase utilizes ATP to oxidize D-luciferin, resulting in light emission that is proportional to the ATP concentration.[14][15]

Materials:

  • Cell culture medium

  • DNP stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • ATP Cell Viability Luciferase Assay Kit (e.g., Sigma-Aldrich SCT149 or equivalent)[14]

  • 96-well white, flat-bottom microplate

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells (e.g., HepG2, HEK293) in a 96-well white microplate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • DNP Treatment: Prepare serial dilutions of DNP in culture medium. Remove the old medium from the cells and add 100 µL of the DNP-containing medium to the respective wells. Include a vehicle control (DMSO equivalent). Incubate for the desired time points (e.g., 1, 4, 8 hours).

  • ATP Detection Cocktail Preparation: According to the manufacturer's protocol, prepare the ATP detection cocktail by mixing the assay buffer, D-luciferin substrate, and luciferase enzyme.[15] Prepare this solution fresh before use.

  • Lysis and Luminescence Measurement:

    • Equilibrate the cell plate and the ATP detection cocktail to room temperature.

    • Add 100 µL of the ATP detection cocktail to each well.

    • Place the plate on an orbital shaker for 5 minutes at room temperature to induce cell lysis and stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer. An integration time of 0.5-1 second per well is typically sufficient.

  • Data Analysis:

    • Prepare an ATP standard curve using the provided ATP standard to convert relative light units (RLU) to absolute ATP concentrations.

    • Normalize the ATP concentration to the protein content of parallel wells (measured by a BCA assay) to report as pmol ATP/µg protein.

    • Express the results as a percentage of the vehicle-treated control.

Protocol for Ethanolamine Kinase (ETNK) Activity Assay

This protocol directly measures the impact of DNP-induced ATP depletion on the first enzyme of the Kennedy pathway.

Principle: ETNK phosphorylates ethanolamine, producing ADP. The ADP is then used in a series of coupled enzymatic reactions that generate a fluorescent product, which is proportional to the ETNK activity.[9][16]

Materials:

  • Ethanolamine Kinase (ETNK) Activity Assay Kit (Fluorometric) (e.g., Abcam ab273322 or equivalent)[16]

  • Cells cultured in 10 cm dishes

  • DNP stock solution

  • Cold Assay Buffer (provided in the kit)

  • Dounce homogenizer or sonicator

  • Microcentrifuge

  • 96-well black, flat-bottom microplate

  • Fluorometric plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Cell Treatment: Treat cells in 10 cm dishes with the desired concentrations of DNP for a specified time (e.g., 4 hours).

  • Cell Lysate Preparation:

    • Harvest cells (approx. 1-2 x 10⁶) by scraping and centrifuge at 1,500 rpm for 5 minutes.

    • Resuspend the cell pellet in 100 µL of cold ETNK Assay Buffer.

    • Homogenize the cells on ice using a Dounce homogenizer or sonication.

    • Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cytosolic fraction) for the assay. Determine protein concentration using a BCA assay.

  • Assay Reaction:

    • Add 5-20 µL (adjusting for equal protein amount, e.g., 20 µg) of the cell lysate to the designated wells of the 96-well black microplate.

    • Adjust the volume of each well to 50 µL with ETNK Assay Buffer.

    • Prepare a sample background control for each sample, which will receive a background control mix instead of the full reaction mix.

    • Prepare the Reaction Mix and Sample Background Control Mix according to the kit's instructions.[16]

  • Kinetic Measurement:

    • Add 50 µL of the Reaction Mix to the sample wells.

    • Add 50 µL of the Sample Background Control mix to the background wells.

    • Immediately measure the fluorescence in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.

  • Data Analysis:

    • Choose two time points (T1 and T2) in the linear range of the reaction progress curve.

    • Subtract the background control reading from the sample reading.

    • Calculate the change in fluorescence (ΔRFU = RFU₂ - RFU₁) over the time interval (ΔT = T₂ - T₁).

    • Use an ADP standard curve to convert the ΔRFU/ΔT to the rate of ADP formation (pmol/min).

    • Calculate the specific activity as pmol/min/mg of protein.

Protocol for Quantification of Phospholipids by ³¹P NMR Spectroscopy

This protocol measures the downstream consequences of DNP treatment on the levels of phosphoethanolamine and the final product, phosphatidylethanolamine.

Principle: ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy provides a quantitative method to identify and measure different phosphorus-containing compounds, such as phospholipid headgroups and their precursors, in a single sample without derivatization.[17][18]

Materials:

  • Cells cultured in 15 cm dishes

  • DNP stock solution

  • Methanol (B129727), Chloroform (B151607) (HPLC grade)

  • 0.1 M KCl

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • High-field NMR spectrometer (e.g., >9.4 Tesla) equipped with a phosphorus probe

Procedure:

  • Cell Treatment and Harvest: Treat cells in 15 cm dishes with DNP for a longer duration (e.g., 24 hours) to allow for changes in lipid pools. Harvest a sufficient number of cells (e.g., >1 x 10⁷).

  • Lipid Extraction (Folch Method):

    • Homogenize the cell pellet in a chloroform:methanol (2:1, v/v) mixture.

    • Vortex vigorously and incubate at room temperature for 20 minutes.

    • Add 0.2 volumes of 0.1 M KCl to induce phase separation.

    • Centrifuge to separate the phases. Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen gas.

  • NMR Sample Preparation:

    • Re-dissolve the dried lipid extract in a solvent system suitable for high-resolution ³¹P NMR, such as a mixture of CDCl₃ and methanol containing a chelating agent like EDTA to sharpen the peaks.[8][18]

    • Transfer the sample to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire ³¹P NMR spectra at a constant temperature (e.g., 25°C).

    • Use a sufficient relaxation delay (e.g., 5 times the longest T₁) and proton decoupling to ensure quantitative results.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Identify the resonance peaks for phosphoethanolamine, phosphatidylethanolamine, and other phospholipids based on their known chemical shifts.[17]

    • Integrate the area under each peak. The relative mole percent of each phospholipid species can be calculated by dividing its integral by the total integral of all phosphorus signals.

By following these protocols, researchers can systematically test the hypothesis that DNP, through its primary effect on cellular energetics, plays a significant role in regulating the synthesis of phosphoethanolamine, a crucial building block for cellular membranes.

References

The Core Principles of Utilizing 16:0 DNP PE in Lipidomics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate and dynamic field of lipidomics, the precise and accurate quantification of lipid species is paramount to unraveling their complex roles in health and disease. 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(2,4-dinitrophenyl) (16:0 DNP PE) has emerged as a valuable tool, primarily serving as an internal standard in mass spectrometry-based lipid analysis. Its structural similarity to endogenous phosphatidylethanolamines (PEs), coupled with the unique mass of the dinitrophenyl group, allows for reliable correction of variations that can occur during sample preparation and analysis. This technical guide provides a comprehensive overview of the foundational principles for using this compound in lipidomics, complete with detailed experimental protocols, quantitative data considerations, and visualizations of relevant pathways and workflows.

Data Presentation: Quantitative Performance of Phosphatidylethanolamine (B1630911) Internal Standards

The successful application of an internal standard hinges on its ability to mimic the behavior of the analytes of interest throughout the analytical workflow. Key performance indicators for an internal standard include recovery, linearity, limit of detection (LOD), and limit of quantification (LOQ). While comprehensive, publicly available validation data specifically for this compound is limited, the following table summarizes representative quantitative performance data for phosphatidylethanolamine internal standards from various lipidomics studies. This data provides a reasonable expectation of the performance that can be achieved with careful method development.

ParameterTypical ValueDescriptionSource(s)
Recovery 80-115%The percentage of the internal standard recovered after the entire sample preparation process. Values close to 100% indicate minimal loss during extraction.[1][2]
**Linearity (R²) **>0.99The coefficient of determination for the calibration curve, indicating a strong linear relationship between the analyte/internal standard peak area ratio and the concentration.[3]
Limit of Detection (LOD) 1 - 50 nMThe lowest concentration of the analyte that can be reliably detected with a signal-to-noise ratio of at least 3.[3]
Limit of Quantification (LOQ) 5 - 100 nMThe lowest concentration of the analyte that can be accurately and precisely quantified with a signal-to-noise ratio of at least 10.[3]
Intra-day Precision (CV) <15%The coefficient of variation for repeated measurements of the same sample within the same day, indicating the short-term reproducibility of the method.[1]
Inter-day Precision (CV) <20%The coefficient of variation for repeated measurements of the same sample on different days, indicating the long-term reproducibility of the method.[1]

Note: The values presented in this table are illustrative and may vary depending on the specific sample matrix, instrumentation, and analytical method employed. Method validation should always be performed in the target matrix to establish performance characteristics.

Experimental Protocols

A robust and well-documented experimental protocol is critical for obtaining reliable and reproducible lipidomics data. The following section outlines a detailed methodology for a typical lipidomics workflow utilizing this compound as an internal standard, from sample preparation to analysis.

Protocol 1: Lipid Extraction from Plasma using a Modified Bligh & Dyer Method

This protocol is a widely used method for the extraction of total lipids from biological fluids.[4][5] The addition of this compound at the initial stage is crucial for accurate quantification.

Materials:

  • Plasma sample

  • This compound internal standard solution (e.g., 1 mg/mL in chloroform (B151607):methanol 2:1, v/v)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To a clean glass centrifuge tube, add a precise volume of the plasma sample (e.g., 50 µL). Add a known amount of this compound internal standard solution. A typical final concentration of the internal standard in the final extract is in the range of 1-10 µM, but this should be optimized based on the expected concentration of endogenous PEs and the sensitivity of the mass spectrometer.

  • Solvent Addition and Homogenization: Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture to the plasma sample containing the internal standard. Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.[4]

  • Phase Separation: Add 125 µL of chloroform and vortex for 30 seconds. Then, add 125 µL of deionized water and vortex again for 30 seconds.[4]

  • Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to achieve clear phase separation. Two distinct layers will be visible: an upper aqueous (methanolic) layer and a lower organic (chloroform) layer containing the lipids.

  • Lipid Collection: Carefully aspirate the lower organic layer using a glass Pasteur pipette and transfer it to a new clean glass tube. Be cautious not to disturb the protein interface between the two layers.

  • Drying: Evaporate the solvent from the collected organic phase to complete dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis. A common choice is a mixture of isopropanol:acetonitrile:water (2:1:1, v/v/v). The reconstitution volume should be chosen to achieve a concentration that is within the linear dynamic range of the instrument.

Mandatory Visualizations

Phosphatidylethanolamine Biosynthesis Pathways

Phosphatidylethanolamine is synthesized in mammalian cells through two primary pathways: the CDP-ethanolamine (Kennedy) pathway, which occurs primarily in the endoplasmic reticulum, and the phosphatidylserine (B164497) decarboxylase pathway, which takes place in the mitochondria.[6][7][8]

PE_Biosynthesis cluster_ER Endoplasmic Reticulum (Kennedy Pathway) cluster_Mito Mitochondria cluster_Conversion Further Metabolism Ethanolamine Ethanolamine Phosphoethanolamine Phosphoethanolamine Ethanolamine->Phosphoethanolamine Ethanolamine Kinase (EK) CDP_Ethanolamine CDP-Ethanolamine Phosphoethanolamine->CDP_Ethanolamine CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) PE_ER Phosphatidylethanolamine (PE) CDP_Ethanolamine->PE_ER CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase (EPT) Diacylglycerol_ER Diacylglycerol Diacylglycerol_ER->PE_ER PE Phosphatidylethanolamine (PE) PE_ER->PE Phosphatidylserine Phosphatidylserine (PS) PE_Mito Phosphatidylethanolamine (PE) Phosphatidylserine->PE_Mito Phosphatidylserine Decarboxylase (PSD) PE_Mito->PE PC Phosphatidylcholine (PC) PE->PC PEMT

Caption: Major pathways of phosphatidylethanolamine (PE) biosynthesis in mammalian cells.

Experimental Workflow for Lipidomics Analysis using this compound

The following diagram illustrates a typical workflow for a lipidomics experiment, from sample collection to data analysis, highlighting the crucial step of internal standard addition.[9][10]

Lipidomics_Workflow Sample_Collection 1. Sample Collection (e.g., Plasma, Tissue) IS_Addition 2. Internal Standard Addition (this compound) Sample_Collection->IS_Addition Lipid_Extraction 3. Lipid Extraction (e.g., Bligh & Dyer) IS_Addition->Lipid_Extraction Drying 4. Solvent Evaporation Lipid_Extraction->Drying Reconstitution 5. Reconstitution in LC-MS compatible solvent Drying->Reconstitution LC_MS_Analysis 6. LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing 7. Data Processing (Peak Integration, Normalization) LC_MS_Analysis->Data_Processing Data_Analysis 8. Statistical Analysis and Biological Interpretation Data_Processing->Data_Analysis

Caption: A typical experimental workflow for quantitative lipidomics using an internal standard.

Conclusion

The use of this compound as an internal standard is a cornerstone of robust and reliable quantitative lipidomics. By understanding the fundamental principles of its application, adhering to detailed and validated experimental protocols, and correctly interpreting the resulting data, researchers can significantly enhance the quality and reproducibility of their lipidomics studies. This guide provides a solid foundation for the effective implementation of this compound in a variety of research and development settings, ultimately contributing to a deeper understanding of the critical roles lipids play in biological systems.

References

An In-depth Technical Guide to the Solubility and Stability of 16:0 DNP PE in Chloroform

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the solubility and stability of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(2,4-dinitrophenyl) (16:0 DNP PE) in chloroform (B151607). This dinitrophenyl-labeled phospholipid is a critical tool in various biochemical and biophysical assays, including the study of membrane dynamics, lipid distribution, and as a component in immunoassays. Proper handling and storage of this compound in its chloroform solvent are paramount for experimental success and reproducibility.

Solubility Data

This compound is a saturated phospholipid derivative that is readily soluble in chlorinated organic solvents. Commercially, it is often supplied pre-dissolved in chloroform, indicating good solubility and convenience for laboratory use. The quantitative data available from commercial suppliers provides a practical reference for its solubility.

CompoundSolventConcentrationSource
16:0 DNP Cap PEChloroform10 mg/mLSigma-Aldrich/Avanti[1]

For long-chain, saturated acidic lipids that can be difficult to dissolve in pure chloroform, the addition of a small amount of methanol (B129727) (e.g., 2%) and deionized water (e.g., 0.5-1%) can improve solubilization[2]. While this compound is not an acidic lipid in the same class as phosphatidic acid (PA) or phosphatidylglycerol (PG), this technique may be useful for researchers preparing custom solvent mixtures.

Stability and Storage Protocols

The stability of this compound in chloroform is dependent on the storage conditions of both the lipid and the solvent. Chloroform itself is susceptible to degradation, which can in turn affect the integrity of the dissolved lipid.

Key Storage Recommendations:

ParameterRecommendationRationale
Temperature Store at -20°C.[1]Minimizes solvent evaporation and potential degradation reactions. Storage below -30°C is not recommended unless in a sealed glass ampoule[2].
Atmosphere Store under an inert gas (argon or nitrogen)[2].Prevents oxidation of the lipid.
Light Exposure Protect from light by using amber or opaque glass containers[3].Chloroform can photodegrade to form phosgene (B1210022) gas, an extremely toxic compound. This is a critical safety and stability consideration[3].
Container Use tightly sealed glass containers[3][4].Prevents solvent evaporation and contamination from atmospheric moisture[3]. Opened containers should be carefully resealed[4].
Form For long-term storage, the powder form of saturated lipids is generally the most stable.The lipid can be dissolved in chloroform when needed. This avoids potential issues with solvent degradation over extended periods.

Experimental Protocols

Proper handling during experimental procedures is crucial for obtaining reliable results. Below are detailed methodologies for common applications involving this compound in chloroform.

Protocol 1: Preparation of Lipid Films for Liposomes or Supported Lipid Bilayers

This protocol describes the process of creating a thin lipid film from a chloroform stock solution, a standard procedure for forming liposomes or supported lipid bilayers.

  • Lipid Mixture Preparation : In a glass vial or round-bottom flask, combine the desired lipids by mixing their stock solutions in chloroform. For example, to prepare a lipid mixture containing 10 mol% DNP-cap-PE, you would mix the appropriate volumes of this compound and other lipid stock solutions[5].

  • Solvent Evaporation : Evaporate the chloroform solvent using a gentle stream of inert gas, such as nitrogen or argon, while rotating the vial[5]. This creates a thin, uniform lipid film on the bottom of the glass vial.

  • Vacuum Drying : To ensure all residual chloroform is removed, place the vial under a high vacuum for at least several hours, or overnight. Residual chloroform can significantly alter the physical properties of the resulting lipid membrane[6].

  • Hydration : Hydrate the dried lipid film by adding an aqueous buffer (e.g., PBS)[5]. The mixture can then be subjected to vortexing, sonication, or extrusion to form vesicles of the desired size[5].

Protocol 2: Quantification of DNP-PE in Aminophospholipid Sidedness Assays

This protocol is adapted from methodologies used to determine the asymmetric distribution of phospholipids (B1166683) in membranes, where DNP-PE is used to label phosphatidylethanolamine (B1630911) (PE) in the inner leaflet.

  • Lipid Extraction : Following the labeling reaction, extract the total lipids from the sample using a suitable solvent mixture (e.g., chloroform:methanol)[7].

  • Chromatographic Separation : Separate the lipid extract using thin-layer chromatography (TLC) to isolate the DNP-PE spot[7].

  • Elution from TLC Plate : Scrape the silica (B1680970) corresponding to the DNP-PE spot from the TLC plate[7]. Elute the lipid from the silica using the same extraction solvent system[7].

  • Spectrophotometric Quantification : After elution, evaporate the solvent and re-dissolve the DNP-PE in pure chloroform. Measure the absorbance of the chloroform phase at the maximum absorbance wavelength for DNP-PE, which is approximately 337 nm[7]. The amount of DNP-PE can then be quantified based on this absorbance reading[7].

Visualizations: Workflows and Stability Factors

Experimental Workflow: Lipid Vesicle Preparation

The following diagram illustrates the standard workflow for preparing lipid vesicles (liposomes) from a stock solution of this compound in chloroform.

G start Start: this compound in Chloroform Solution mix Mix with other lipids in chloroform start->mix evap Evaporate solvent with inert gas (N2 or Ar) mix->evap film Thin Lipid Film Formed evap->film vacuum Dry under high vacuum (removes residual solvent) film->vacuum hydrate Hydrate with Aqueous Buffer vacuum->hydrate vesicles Form Vesicles (Vortex, Sonicate, Extrude) hydrate->vesicles end End: Liposome Suspension vesicles->end G center Stability of This compound in Chloroform temp Temperature center->temp light Light Exposure center->light atmosphere Atmosphere center->atmosphere container Container center->container temp_detail Store at -20°C Avoid freeze-thaw cycles temp->temp_detail light_detail Use amber vials Prevents chloroform degradation to phosgene light->light_detail atmosphere_detail Store under inert gas (Ar/N2) Prevents lipid oxidation atmosphere->atmosphere_detail container_detail Use tightly sealed glass Prevents evaporation & moisture container->container_detail

References

An In-depth Technical Guide to Dinitrophenylated Phospholipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinitrophenylated (DNP) phospholipids (B1166683) are synthetic lipid molecules that have been chemically modified to include a 2,4-dinitrophenyl group. This hapten modification allows them to be recognized by anti-DNP antibodies, making them invaluable tools in immunology, cell biology, and biophysics research. By incorporating DNP-phospholipids into liposomes or other lipid-based nanostructures, researchers can create targeted vesicles for studying a variety of cellular processes, including immune cell activation, membrane dynamics, and drug delivery mechanisms.

This technical guide provides a comprehensive overview of dinitrophenylated phospholipids, with a focus on their synthesis, biophysical properties, and applications in experimental systems. Detailed protocols for key experiments and visualizations of relevant signaling pathways are included to facilitate their use in the laboratory.

Structure and Synthesis of Dinitrophenylated Phospholipids

The most commonly used dinitrophenylated phospholipid is N-(2,4-dinitrophenyl)aminocaproyl-phosphatidylethanolamine (DNP-Cap-PE). This molecule consists of a phosphatidylethanolamine (B1630911) (PE) lipid, which has a primary amine headgroup, a six-carbon (caproyl) spacer, and a terminal 2,4-dinitrophenyl group. The spacer arm is crucial as it extends the DNP hapten away from the lipid bilayer surface, making it more accessible for antibody binding.

Synthesis of DNP-Cap-PE:

While commercially available from suppliers like Avanti Polar Lipids, the synthesis of DNP-Cap-PE generally involves a multi-step process. A common synthetic route is the reaction of a phosphatidylethanolamine with N-hydroxysuccinimide (NHS)-activated 6-(2,4-dinitrophenyl)amino)hexanoic acid.

A detailed, generalized protocol for the synthesis of DNP-conjugated molecules involves the activation of a carboxylic acid with a carbodiimide (B86325), such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form an NHS ester. This activated ester is then reacted with a primary amine, in this case, the headgroup of phosphatidylethanolamine, to form a stable amide bond. The reaction progress can be monitored by thin-layer chromatography (TLC). Purification is typically achieved through column chromatography.

Biophysical Properties of DNP-Containing Liposomes

The incorporation of DNP-phospholipids into a lipid bilayer can influence the biophysical properties of the resulting liposomes. These properties are critical for the design of effective experimental systems and drug delivery vehicles. Key parameters that are often characterized include particle size, polydispersity index (PDI), zeta potential, and phase transition temperature.

Table 1: Biophysical Properties of Phospholipid Vesicles

PropertyTypical Values for LiposomesSignificance
Particle Size (Diameter) 80 - 200 nm (by DLS)[1]Affects circulation time in vivo and cellular uptake mechanisms.
Polydispersity Index (PDI) < 0.2 for monodisperse populations[2]Indicates the uniformity of the liposome (B1194612) population.
Zeta Potential -30 mV to +30 mV[3][4]Measures surface charge; influences stability and interaction with cells.
Phase Transition Temp. (Tm) Varies with lipid composition (e.g., DPPC ~41°C)[5][6]Temperature at which the lipid bilayer transitions from a gel to a liquid-crystalline phase, affecting membrane fluidity and permeability.
Fluorescence Anisotropy Varies with membrane fluidity[7][8]Provides information about the rotational mobility of fluorescent probes within the lipid bilayer, indicating membrane fluidity.

Note: The values presented are general for liposomes and may vary depending on the specific lipid composition, preparation method, and the concentration of incorporated DNP-phospholipids. Specific data for DNP-containing liposomes should be determined empirically.

Experimental Protocols

Preparation of DNP-Containing Liposomes by Extrusion

This protocol describes the preparation of large unilamellar vesicles (LUVs) containing DNP-Cap-PE using the extrusion method. This technique produces liposomes with a relatively uniform size distribution.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[6-[(2,4-dinitrophenyl)amino]hexanoyl] (DNP-Cap-PE)

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired amounts of DPPC, cholesterol, and DNP-Cap-PE in chloroform. A typical molar ratio is 55:40:5 (DPPC:Cholesterol:DNP-Cap-PE).

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by vortexing or gentle shaking. The temperature of the PBS should be above the phase transition temperature of the lipids (e.g., >41°C for DPPC). This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

    • Transfer the MLV suspension to a syringe and pass it through the extruder 10-20 times. This process forces the liposomes through the membrane pores, resulting in the formation of LUVs with a more uniform size.[9][10]

  • Characterization:

    • Determine the size distribution and zeta potential of the prepared liposomes using dynamic light scattering (DLS).[11]

G Workflow for DNP-Liposome Preparation cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Extrusion cluster_3 Characterization a Dissolve Lipids (DPPC, Cholesterol, DNP-Cap-PE) in Chloroform b Evaporate Solvent (Rotary Evaporation) a->b c Dry Film under Vacuum b->c d Add PBS (pH 7.4) above Lipid Tm c->d e Vortex/Agitate to form MLVs d->e f Pass MLVs through 100 nm Membrane e->f g Formation of LUVs f->g h Dynamic Light Scattering (DLS) (Size and Zeta Potential) g->h

Workflow for the preparation of DNP-containing liposomes.
Mast Cell Degranulation Assay

This assay measures the release of β-hexosaminidase, a granular enzyme, from mast cells upon activation with DNP-conjugated antigens. It is a common method to assess the allergenic potential of substances and to study the mechanisms of mast cell activation.

Materials:

  • RBL-2H3 mast cell line

  • Anti-DNP IgE

  • DNP-conjugated Bovine Serum Albumin (DNP-BSA)

  • Tyrode's buffer (containing Ca2+ and Mg2+)

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate

  • Stop solution (e.g., 0.1 M carbonate buffer, pH 10.5)

  • 96-well plates

  • Plate reader (405 nm)

Procedure:

  • Cell Sensitization:

    • Seed RBL-2H3 cells in a 96-well plate and allow them to adhere overnight.

    • Sensitize the cells by incubating them with anti-DNP IgE (e.g., 0.5 µg/mL) for at least 2 hours at 37°C.

  • Cell Stimulation:

    • Wash the sensitized cells twice with Tyrode's buffer to remove unbound IgE.

    • Add varying concentrations of DNP-BSA in Tyrode's buffer to the wells to stimulate degranulation. Include a negative control (buffer only) and a positive control for total lysis (e.g., Triton X-100).

    • Incubate for 30-60 minutes at 37°C.

  • β-Hexosaminidase Assay:

    • After incubation, centrifuge the plate and transfer the supernatants to a new 96-well plate.

    • Add the PNAG substrate to each well and incubate at 37°C for 1-2 hours.

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance at 405 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of degranulation for each sample relative to the total lysis control.

G Mast Cell Degranulation Assay Workflow cluster_0 Cell Preparation cluster_1 Stimulation cluster_2 Enzyme Assay cluster_3 Analysis a Seed RBL-2H3 Cells in 96-well Plate b Sensitize with Anti-DNP IgE a->b c Wash to Remove Unbound IgE b->c d Add DNP-BSA to Stimulate c->d e Incubate at 37°C d->e f Collect Supernatants e->f g Add PNAG Substrate f->g h Incubate and Add Stop Solution g->h i Read Absorbance at 405 nm h->i j Calculate % Degranulation i->j

Workflow for a typical mast cell degranulation assay.
Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a basic indirect ELISA to detect the presence of anti-DNP antibodies using DNP-coated plates.

Materials:

  • DNP-BSA for coating

  • 96-well ELISA plates

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Samples containing potential anti-DNP antibodies

  • Horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

  • TMB substrate

  • Stop solution (e.g., 2 M H2SO4)

  • Plate reader (450 nm)

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with DNP-BSA (e.g., 1-10 µg/mL in PBS) overnight at 4°C.[12][13]

  • Blocking:

    • Wash the plate with wash buffer.

    • Block the remaining protein-binding sites by incubating with blocking buffer for 1-2 hours at room temperature.[14]

  • Sample Incubation:

    • Wash the plate.

    • Add diluted samples to the wells and incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate.

    • Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate.

    • Add TMB substrate and incubate in the dark until a color develops.

    • Add stop solution to quench the reaction.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a plate reader.

G Indirect ELISA Workflow for Anti-DNP Antibody Detection a Coat Plate with DNP-BSA b Block with BSA a->b Wash c Add Sample (Primary Antibody) b->c Wash d Add HRP-conjugated Secondary Antibody c->d Wash e Add TMB Substrate d->e Wash f Add Stop Solution e->f g Read Absorbance at 450 nm f->g

Workflow for an indirect ELISA to detect anti-DNP antibodies.

Signaling Pathways

Dinitrophenylated phospholipids are instrumental in elucidating signaling pathways in immune cells, particularly the activation of mast cells and basophils through the high-affinity IgE receptor, FcεRI.

FcεRI Signaling in Mast Cells

The crosslinking of IgE bound to FcεRI on the surface of mast cells by a multivalent DNP-antigen (such as DNP-BSA or DNP-liposomes) initiates a cascade of intracellular signaling events, leading to degranulation and the release of inflammatory mediators.

The initial event is the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the β and γ subunits of the FcεRI by the Src family kinase Lyn. This creates docking sites for the spleen tyrosine kinase (Syk). The recruitment and activation of Syk are critical for the propagation of the downstream signal.

Activated Syk phosphorylates several adaptor proteins, including Linker for Activation of T-cells (LAT). Phosphorylated LAT serves as a scaffold to recruit other signaling molecules, such as phospholipase Cγ (PLCγ). PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The combined action of increased intracellular Ca2+ and PKC activation leads to the fusion of granules with the plasma membrane and the release of their contents, including histamine (B1213489) and β-hexosaminidase.

G FcεRI Signaling Pathway in Mast Cells cluster_0 Cell Surface cluster_1 Intracellular Signaling Cascade DNP_Antigen DNP-Antigen IgE IgE DNP_Antigen->IgE Crosslinking FceRI FcεRI IgE->FceRI Lyn Lyn FceRI->Lyn Activation Syk Syk FceRI->Syk Recruitment & Activation Lyn->FceRI ITAM Phosphorylation LAT LAT Syk->LAT Phosphorylation PLCg PLCγ LAT->PLCg Recruitment PIP2 PIP2 PLCg->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release PKC PKC Activation DAG->PKC Degranulation Degranulation Ca2_release->Degranulation PKC->Degranulation

Key steps in the FcεRI-mediated mast cell activation pathway.

Applications in Drug Development

Dinitrophenylated phospholipids and the experimental systems they enable are highly relevant to drug development for allergic and inflammatory diseases.

  • Screening for Mast Cell Stabilizers: The mast cell degranulation assay is a primary tool for screening compound libraries to identify potential drugs that inhibit mast cell activation.

  • Targeted Drug Delivery: DNP-liposomes can be used to develop targeted drug delivery systems. By co-encapsulating a therapeutic agent and targeting the liposomes to specific cells or tissues using anti-DNP antibodies, it is possible to enhance drug efficacy and reduce off-target effects.

  • Immunotoxicity Studies: Immunoassays utilizing DNP-haptens can be employed to assess the potential of new drug candidates to elicit an immune response.

Conclusion

Dinitrophenylated phospholipids are versatile and powerful tools for researchers in a variety of fields. Their ability to act as haptens for antibody recognition allows for the creation of sophisticated experimental models to study fundamental biological processes and to screen for new therapeutic agents. This guide provides a foundational understanding of their properties and applications, along with detailed protocols and pathway diagrams to facilitate their integration into research and development workflows.

References

Commercial Availability and Purity of 16:0 DNP PE: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial sources, purity, and key applications of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(2,4-dinitrophenyl) (16:0 DNP PE). This dinitrophenyl-modified phosphatidylethanolamine (B1630911) is a critical tool in immunological research, particularly in the study of lipid antigen presentation and the development of immunoassays.

Commercial Sources and Purity

This compound is readily available from several reputable suppliers, ensuring a consistent and high-quality supply for research and development needs. The purity of commercially available this compound is consistently high, typically exceeding 99%, as verified by thin-layer chromatography (TLC). This high level of purity is essential for obtaining reliable and reproducible experimental results.

Below is a summary of major commercial suppliers and their product specifications.

SupplierProduct NameCatalog Number (Example)PurityPhysical FormStorage Temperature
Avanti Polar Lipids (distributed by Sigma-Aldrich/Merck) This compound810508P>99% (TLC)[1][2][3]Powder-20°C[1][2][3]
This compound810508C>99% (TLC)Chloroform (B151607) Solution-20°C
Cayman Chemical 1,2-Dipalmitoyl-sn-glycero-3-PE15092≥98%Solid-20°C
Echelon Biosciences DPPE (16:0/16:0 PE)L-2116Not specifiedNot specifiedNot specified
Creative Enzymes This compoundNSMZ-083>99%Powder-20°C

Experimental Protocols

The primary application of this compound is in the formation of liposomes that can be used as mimics of biological membranes or as vehicles for studying immune responses. The dinitrophenyl (DNP) group serves as a hapten, a small molecule that can elicit an immune response only when attached to a larger carrier, such as a protein or, in this case, a liposome (B1194612).

Preparation of this compound-Containing Liposomes

A common method for preparing liposomes containing this compound is the thin-film hydration technique.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • This compound

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired lipids (e.g., a molar ratio of DPPC:Cholesterol:this compound such as 55:40:5) in chloroform.

    • Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.

    • Further dry the film under a stream of nitrogen gas to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask at a temperature above the phase transition temperature of the lipids (for DPPC, this is 41°C). This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process should be repeated multiple times (e.g., 10-20 passes) to ensure a homogenous liposome population.

  • Characterization:

    • The size distribution and zeta potential of the prepared liposomes can be determined by dynamic light scattering (DLS).

Use in Immunoassays

This compound-containing liposomes are frequently used in enzyme-linked immunosorbent assays (ELISAs) and other immunoassays to study antibody binding to lipid haptens.

Protocol Outline (ELISA):

  • Coating: Coat a microtiter plate with the prepared DNP-containing liposomes.

  • Blocking: Block non-specific binding sites with a suitable blocking agent (e.g., bovine serum albumin).

  • Antibody Incubation: Add the primary antibody (e.g., anti-DNP monoclonal antibody) at various dilutions and incubate.

  • Secondary Antibody Incubation: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated anti-mouse IgG).

  • Detection: Add the enzyme substrate and measure the resulting signal (e.g., colorimetric or fluorescent).

Signaling Pathways and Logical Relationships

The primary immunological relevance of this compound lies in its ability to act as a lipid antigen. The DNP hapten can be recognized by B cells, leading to the production of anti-DNP antibodies. Furthermore, lipid antigens can be presented by antigen-presenting cells (APCs) to T cells via CD1 molecules.

Experimental Workflow: Liposome Preparation and Use in Immunoassays

The following diagram illustrates the general workflow from lipid components to their application in an immunoassay.

G cluster_prep Liposome Preparation cluster_assay Immunoassay lipids Lipid Mixture (DPPC, Cholesterol, this compound) dissolve Dissolve in Chloroform lipids->dissolve film Thin Lipid Film Formation dissolve->film hydrate Hydration (PBS) film->hydrate extrude Extrusion hydrate->extrude liposomes DNP-Liposomes extrude->liposomes coat Coat with DNP-Liposomes liposomes->coat plate Microtiter Plate plate->coat block Block coat->block add_primary Add Primary Ab (anti-DNP) block->add_primary add_secondary Add Secondary Ab (Enzyme-linked) add_primary->add_secondary detect Add Substrate & Detect Signal add_secondary->detect

Workflow for liposome preparation and immunoassay.
Signaling Pathway: Lipid Antigen Presentation by CD1

While a specific signaling cascade directly initiated by this compound is not well-defined, its role as a lipid antigen fits into the broader pathway of lipid antigen presentation by CD1 molecules on antigen-presenting cells (APCs). This process is crucial for the activation of T cells that recognize lipid antigens.

G cluster_apc Antigen Presenting Cell (APC) cluster_tcell T Cell endocytosis Endocytosis of DNP-Liposome endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome cd1_loading CD1 Loading Compartment lysosome->cd1_loading Processed Lipid Antigen cd1_synthesis CD1 Synthesis (ER/Golgi) cd1_synthesis->cd1_loading cd1_presentation CD1-DNP-Lipid Complex cd1_loading->cd1_presentation cell_surface Cell Surface cd1_presentation->cell_surface tcr T Cell Receptor (TCR) cd1_presentation->tcr Antigen Recognition t_cell_activation T Cell Activation (Cytokine Release, etc.) tcr->t_cell_activation

Lipid antigen presentation pathway via CD1.

References

safety and handling precautions for 16:0 DNP PE powder

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 16:0 DNP PE Powder

This guide provides comprehensive safety and handling precautions for 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(2,4-dinitrophenyl) (ammonium salt), hereafter referred to as this compound. It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. The dinitrophenyl (DNP) moiety confers specific hazards that require stringent safety protocols.

Compound Identification and Properties

  • Chemical Name: 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(2,4-dinitrophenyl) (ammonium salt)[1][2]

  • Synonyms: 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine-N-(2,4-dinitrophenyl) (ammonium salt)[1]

  • Appearance: Powder

  • Storage Temperature: -20°C[1][3][4][5]

  • Stability: Stable for at least one year at the recommended storage temperature. It is light-sensitive.[1][4]

Hazard Identification and Toxicology

While some safety data sheets (SDS) for this compound do not classify it as a hazardous mixture, the presence of the 2,4-dinitrophenyl group warrants significant caution. The parent compound, 2,4-dinitrophenol (B41442) (DNP), is classified as acutely toxic, flammable, and potentially explosive when dry.[6] Furthermore, a solution of this compound in chloroform (B151607) has been assigned several hazard classifications.

Summary of Potential Hazards:

Hazard Class Description Source
Acute Toxicity The DNP moiety is known to be acutely toxic.[6] A chloroform solution of this compound is classified as Acute Toxicity 3 (Inhalation) and Acute Toxicity 4 (Oral). [6]
Skin Irritation Causes skin irritation.[5] [5]
Eye Irritation Causes serious eye irritation.[5] [5]
Carcinogenicity Suspected of causing cancer (Category 2).
Reproductive Toxicity Suspected of damaging the unborn child (Category 2).
Explosive Hazard The parent compound, 2,4-dinitrophenol, can be highly explosive when dry, heated, or exposed to shock or friction.[6] Dry 2,4-dinitrophenylhydrazine (B122626) is also sensitive to shock and friction.[7] While the lipid conjugate is not explicitly classified as explosive, this potential hazard from the DNP group must be respected. [6][7]

| Combustible Dust | As a powder, further processing may result in the formation of combustible dusts, which can form explosive mixtures with air.[3][8] |[3][8] |

Safe Handling and Storage

Adherence to strict handling and storage protocols is mandatory to minimize risk.

Engineering Controls
  • Ventilation: Always handle this compound powder in a well-ventilated area.[5] Given the toxicity of the DNP moiety, handling the powder exclusively within a certified chemical fume hood is strongly recommended.[9]

  • Static Control: To prevent ignition of combustible dust, ground and bond all containers and receiving equipment during transfer.[9][10] Use of explosion-proof electrical equipment is advised where large quantities are handled.[10]

  • Safety Equipment: Facilities must be equipped with an eyewash station and a safety shower.[9]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for safe handling.

PPE TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (nitrile or Viton are suitable for DNP compounds).[9]To prevent skin contact. Gloves must be inspected before use and removed using the proper technique to avoid contaminating skin.[8][9]
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.[8]To protect eyes from dust particles and splashes.
Body Protection Laboratory coat. For larger quantities or where significant dust is generated, additional protective clothing to prevent skin exposure is necessary.[8]To prevent contamination of personal clothing and skin.
Respiratory Protection Generally not required if handled within a fume hood.[8] If nuisance levels of dust are present, a NIOSH-approved N95 or P1 dust mask can be used.[8]To prevent inhalation of the powder.
Storage
  • Store at -20°C .[1][3][4][5]

  • Keep the container tightly closed in a dry, well-ventilated place.[3][5][8]

  • Protect from light.[1][4][9]

  • Store away from heat, sparks, open flames, and other sources of ignition.

G Workflow for Handling this compound Powder cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Verify Chemical Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather All Necessary Equipment and Reagents prep_hood->prep_materials handle_remove Remove this compound from -20°C Storage prep_materials->handle_remove Proceed to Handling handle_equilibrate Allow to Equilibrate to Room Temperature in Desiccator handle_remove->handle_equilibrate handle_weigh Weigh Powder in Fume Hood (Use anti-static weigh boat) handle_equilibrate->handle_weigh handle_dissolve Dissolve or Use as Required handle_weigh->handle_dissolve clean_decontaminate Decontaminate Glassware and Work Surfaces handle_dissolve->clean_decontaminate Proceed to Cleanup clean_waste Dispose of Contaminated Waste in Lined Container clean_decontaminate->clean_waste clean_ppe Doff and Dispose of Gloves Properly clean_waste->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash

Caption: A workflow diagram for the safe handling of this compound powder.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First Aid Measures
Exposure RouteFirst Aid ProtocolSource
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][8]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation occurs.[5][6][8]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6][8]
Ingestion Rinse mouth thoroughly with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[8][9]
Spill and Leak Procedures

In the event of a spill, follow a clear and systematic procedure to ensure safety.

G Spill Response Decision Tree spill Spill of this compound Powder Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) evacuate->ppe contain Prevent Dust Cloud Formation (Do not sweep dry) ppe->contain cleanup Gently Cover with Wet Paper Towels or Use a HEPA-filtered Vacuum contain->cleanup collect Carefully Scoop Up Material Place in a Labeled, Lined, Sealable Waste Container cleanup->collect decontaminate Decontaminate Spill Area with Soap and Water collect->decontaminate dispose Dispose of Waste According to Institutional and Local Regulations decontaminate->dispose

Caption: A decision tree for responding to a spill of this compound powder.

Key Spill Response Steps:

  • Avoid Dust Formation: Do not use dry sweeping to clean up the powder.[3][8]

  • Containment: Carefully cover the spill to prevent dispersal.

  • Collection: Sweep up the material and place it in a suitable, closed container for disposal.[8]

  • Decontamination: Clean the affected area thoroughly.

  • Waste Disposal: Dispose of the waste in a dedicated, lined container, following institutional and local regulations. All waste from DNP compounds should be handled as hazardous.[6]

Fire-Fighting Measures

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8] For major fires, evacuate the area and fight the fire remotely due to the risk of explosion.

  • Hazards from Combustion: May produce carbon oxides and other toxic fumes.

  • Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]

Disposal Considerations

Waste disposal must be conducted in strict accordance with all federal, state, and local environmental regulations.

  • Dispose of the compound and any contaminated materials (e.g., gloves, weigh boats, paper towels) in a dedicated, clearly labeled, and lined hazardous waste container.[6]

  • Do not dispose of DNP waste with other chemical waste unless it is part of a mixture.[6]

  • Contaminated containers may retain product residue and should be treated as hazardous.[9]

References

Methodological & Application

Application Notes and Protocols for Incorporating 16:0 DNP-PE into Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, self-assembled vesicular structures composed of a lipid bilayer enclosing an aqueous core. Their biocompatibility and ability to encapsulate both hydrophilic and hydrophobic compounds make them ideal drug delivery vehicles. The incorporation of functionalized lipids, such as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(2,4-dinitrophenyl) (16:0 DNP-PE), allows for the creation of liposomes with specific properties for various research and therapeutic applications. The dinitrophenyl (DNP) group can serve as a hapten for immunological studies, a fluorescent quencher, or a pH-sensitive moiety.

This document provides a detailed protocol for the incorporation of 16:0 DNP-PE into liposomes using the thin-film hydration method followed by extrusion. This method is widely used due to its relative simplicity and the ability to produce unilamellar liposomes with a controlled size distribution.[1][2]

Materials and Equipment

Materials
  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(2,4-dinitrophenyl) (16:0 DNP-PE)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Equipment
  • Rotary evaporator

  • Water bath

  • Extruder device (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes (gas-tight)

  • Round-bottom flask

  • Glass vials

  • Nitrogen gas cylinder

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

  • Transmission Electron Microscope (TEM)

Experimental Protocols

I. Liposome (B1194612) Formulation and Preparation

The thin-film hydration and extrusion method is a robust technique for preparing liposomes with encapsulated 16:0 DNP-PE.[3][4][5] The following protocol is based on a standard formulation, which can be adapted based on experimental needs.

1. Lipid Film Hydration:

  • Lipid Mixture Preparation: In a clean round-bottom flask, prepare a lipid stock solution by dissolving DPPC, cholesterol, and 16:0 DNP-PE in a chloroform:methanol (2:1, v/v) solvent mixture. A common molar ratio for stable liposomes is DPPC:Cholesterol at approximately 2:1.[6] For the incorporation of 16:0 DNP-PE, a starting concentration of 1-5 mol% of the total lipid composition is recommended.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature (Tc) of the lipids (for DPPC, Tc ≈ 41°C). A thin, uniform lipid film should form on the inner surface of the flask.

  • Vacuum Drying: To ensure complete removal of residual organic solvent, place the flask under high vacuum for at least 2 hours.

2. Hydration of the Lipid Film:

  • Aqueous Buffer Addition: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to the flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration.

  • Hydration: Hydrate the lipid film by rotating the flask in a water bath set to a temperature above the Tc of the lipids for 1-2 hours. This process allows the lipid film to swell and form multilamellar vesicles (MLVs).[3][4]

3. Liposome Extrusion:

  • Assembly of Extruder: Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm pore size) according to the manufacturer's instructions.

  • Extrusion Process: Draw the MLV suspension into a gas-tight syringe and pass it through the extruder to another syringe. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of unilamellar liposomes (LUVs).[5] The extrusion should be performed at a temperature above the lipid Tc.

II. Characterization of DNP-PE Liposomes

Proper characterization is crucial to ensure the quality and consistency of the prepared liposomes.

1. Size and Polydispersity Index (PDI) Analysis:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure: Dilute a small aliquot of the liposome suspension in the hydration buffer. Measure the hydrodynamic diameter and PDI of the liposomes using a DLS instrument.

  • Expected Results: For a 100 nm extrusion membrane, the liposomes should have a Z-average diameter in the range of 100-120 nm with a PDI below 0.2, indicating a monodisperse population.

2. Surface Charge Analysis:

  • Method: Zeta Potential Measurement

  • Procedure: Dilute the liposome suspension in an appropriate low-ionic-strength buffer and measure the zeta potential.

  • Expected Results: The incorporation of the negatively charged phosphate (B84403) group of the PE and the DNP moiety may result in a slightly negative zeta potential.

3. Morphological Analysis:

  • Method: Transmission Electron Microscopy (TEM)

  • Procedure: Prepare a sample of the liposome suspension on a TEM grid using negative staining (e.g., with uranyl acetate).

  • Expected Results: TEM images should reveal spherical, unilamellar vesicles with a size distribution consistent with the DLS data.

Data Presentation

The following tables summarize the key parameters and expected outcomes for the preparation and characterization of 16:0 DNP-PE incorporated liposomes.

Table 1: Liposome Formulation Parameters

ParameterRecommended ValueNotes
Primary Lipid DPPCSaturated lipid for higher stability.
Stabilizer Cholesterol30-50 mol% to modulate membrane fluidity.
Functional Lipid 16:0 DNP-PE1-5 mol% for labeling/functionalization.
Solvent System Chloroform:Methanol (2:1 v/v)Ensures complete dissolution of lipids.
Hydration Buffer PBS (pH 7.4)Physiologically relevant buffer.
Total Lipid Conc. 10-20 mg/mLCan be adjusted based on application.

Table 2: Liposome Characterization Parameters

ParameterMethodExpected Value
Mean Diameter DLS100 - 120 nm (for 100 nm membrane)
Polydispersity Index DLS< 0.2
Zeta Potential Zeta Potential Analyzer-10 to -30 mV
Morphology TEMSpherical, unilamellar vesicles

Mandatory Visualizations

Experimental Workflow for Liposome Preparation

Liposome_Preparation_Workflow cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Sizing cluster_3 Characterization Lipid Dissolution Lipid Dissolution Solvent Evaporation Solvent Evaporation Lipid Dissolution->Solvent Evaporation Rotary Evaporator Vacuum Drying Vacuum Drying Solvent Evaporation->Vacuum Drying High Vacuum Hydration with Buffer Hydration with Buffer Vacuum Drying->Hydration with Buffer Extrusion Extrusion Hydration with Buffer->Extrusion DLS DLS Extrusion->DLS Zeta Potential Zeta Potential Extrusion->Zeta Potential TEM TEM Extrusion->TEM

Caption: Workflow for preparing 16:0 DNP-PE liposomes.

Logical Relationship of Liposome Components

Liposome_Components cluster_Liposome Liposome Structure cluster_Bilayer_Components Bilayer Components Aqueous Core Aqueous Core Encapsulates hydrophilic molecules Lipid Bilayer Lipid Bilayer Forms the vesicular structure DPPC DPPC (Primary Lipid) DPPC->Lipid Bilayer Cholesterol Cholesterol (Stabilizer) Cholesterol->Lipid Bilayer DNP_PE 16:0 DNP-PE (Functional Lipid) DNP_PE->Lipid Bilayer

Caption: Components of a 16:0 DNP-PE incorporated liposome.

References

Application Notes and Protocols for 16:0 DNP PE in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(2,4-dinitrophenyl) (16:0 DNP PE) is a versatile phospholipid derivative widely utilized in fluorescence microscopy to investigate the structure and function of biological membranes. The dinitrophenyl (DNP) group serves as an efficient quencher for a variety of fluorophores and can also act as a hapten for immunological studies. These properties make this compound an invaluable tool for studying lipid-protein interactions, membrane domain dynamics, and cell signaling processes.

This document provides detailed application notes and experimental protocols for the use of this compound in key fluorescence microscopy techniques, including Förster Resonance Energy Transfer (FRET), fluorescence quenching assays, and the investigation of signaling pathways using supported lipid bilayers (SLBs).

Core Applications and Data

This compound is primarily employed as a non-fluorescent acceptor in FRET-based assays and as a collisional quencher. Its applications are particularly prominent in the study of lipid rafts, membrane fusion/fission, and receptor-mediated signaling.

Fluorescence Resonance Energy Transfer (FRET)

In FRET microscopy, this compound serves as an acceptor for donor fluorophores like Nitrobenzoxadiazole (NBD)-labeled lipids (e.g., NBD-PE). The efficiency of energy transfer is exquisitely sensitive to the distance between the donor and acceptor, providing a "spectroscopic ruler" to probe molecular proximity on the nanometer scale. This is particularly useful for studying the colocalization and interaction of lipids and proteins within membrane microdomains.

Fluorescence Quenching

The DNP moiety can quench the fluorescence of nearby fluorophores through collisional (dynamic) quenching. This property is exploited to study the lateral organization and dynamics of lipids within membranes. By measuring the decrease in fluorescence intensity or lifetime of a fluorescent probe in the presence of varying concentrations of this compound, information about the accessibility and local environment of the probe can be obtained.

Quantitative Data Summary

The following tables summarize key quantitative data for common FRET and fluorescence quenching pairs involving DNP-PE. These values are essential for experimental design and data interpretation.

Donor FluorophoreAcceptorFörster Radius (R₀) (Å)Notes
NBDDNP~25The Förster radius is the distance at which FRET efficiency is 50%. This value can be influenced by the local environment.
DansylDNPVariesThe Förster radius depends on the specific Dansyl derivative and membrane composition.
Fluorescent Probe (Donor)Quencher (Acceptor)Quenching MechanismTypical Molar Ratio (Probe:Quencher) for Significant Quenching
NBD-PEThis compoundCollisional & FRET1:10 to 1:100
Tryptophan (in proteins)DNPCollisionalVaries depending on protein structure and accessibility.

Experimental Protocols

Protocol 1: FRET-Based Analysis of Lipid Domain Formation in Giant Unilamellar Vesicles (GUVs)

This protocol describes the use of this compound as a FRET acceptor to study the formation of lipid domains in GUVs.

Materials:

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

  • Sphingomyelin (SM)

  • Cholesterol

  • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(7-nitro-2-1,3-benzoxadiazol-4-yl) (NBD-PE) (Donor)

  • This compound (Acceptor)

  • Chloroform (B151607)

  • Sucrose (B13894) solution (e.g., 300 mM)

  • Glucose solution (iso-osmolar to the sucrose solution)

  • Indium Tin Oxide (ITO) coated glass slides

  • GUV electroformation chamber

Procedure:

  • Lipid Film Preparation:

    • In a clean glass vial, mix POPC, SM, and cholesterol in a desired molar ratio (e.g., 1:1:1) in chloroform to a final lipid concentration of 1 mg/mL.

    • Add NBD-PE (donor) and this compound (acceptor) to the lipid mixture. A typical starting point is 0.5 mol% for the donor and varying concentrations for the acceptor (e.g., 0.5, 1, 2, 5 mol%).

    • Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

    • Place the vial under vacuum for at least 2 hours to remove any residual solvent.

  • GUV Formation by Electroformation:

    • Resuspend the lipid film in a sucrose solution.

    • Assemble the electroformation chamber with the ITO slides, separated by a silicone spacer.

    • Apply an AC electric field (e.g., 10 Hz, 1.5 V) for 2-4 hours at a temperature above the phase transition temperature of the lipid mixture.

  • Microscopy Imaging:

    • Transfer the GUV suspension to a glass-bottom dish containing an iso-osmolar glucose solution. The density difference will cause the GUVs to settle at the bottom.

    • Image the GUVs using a confocal or wide-field fluorescence microscope equipped with appropriate filter sets for the NBD donor.

    • Acquire images in both the donor and acceptor channels (if the acceptor has any residual fluorescence, though DNP is largely non-emissive) upon donor excitation.

  • Data Analysis:

    • Calculate the FRET efficiency (E) using the formula: E = 1 - (F_DA / F_D), where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor (from a control sample with only the donor probe).[1]

    • Analyze the spatial distribution of FRET efficiency across the GUV to identify regions of high FRET, which correspond to domains where the donor and acceptor are in close proximity.

Protocol 2: Fluorescence Quenching Assay in Supported Lipid Bilayers (SLBs)

This protocol details how to use this compound to quench the fluorescence of a membrane probe in an SLB to study membrane organization.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Fluorescent lipid probe (e.g., NBD-PE)

  • This compound

  • Small unilamellar vesicles (SUVs) preparation equipment (e.g., extruder)

  • Clean glass coverslips

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with a photobleaching unit (for FRAP)

Procedure:

  • SUV Preparation:

    • Prepare two sets of lipid mixtures in chloroform: one with DOPC and the fluorescent probe (e.g., 99.5 mol% DOPC, 0.5 mol% NBD-PE), and another with DOPC and this compound (e.g., 95 mol% DOPC, 5 mol% this compound).

    • Create lipid films and rehydrate them in PBS to form multilamellar vesicles (MLVs).

    • Prepare SUVs by extruding the MLV suspension through a polycarbonate membrane (e.g., 100 nm pore size).

  • SLB Formation:

    • Clean glass coverslips thoroughly (e.g., with piranha solution or plasma cleaning).

    • Incubate the cleaned coverslips with the SUV suspension containing the fluorescent probe for 30-60 minutes to form a fluorescently labeled SLB.

    • Wash the SLB extensively with PBS to remove excess vesicles.

  • Fluorescence Quenching Measurement:

    • Image the baseline fluorescence of the SLB.

    • Introduce the SUV suspension containing this compound into the imaging chamber. The DNP-PE-containing SUVs will fuse with the existing SLB, incorporating the quencher.

    • Acquire images at different time points to monitor the decrease in fluorescence intensity as the quencher is incorporated.

    • Alternatively, prepare SLBs with varying initial concentrations of this compound and measure the steady-state fluorescence of the probe.

  • Data Analysis:

    • Quantify the fluorescence intensity of the SLB over time or as a function of this compound concentration.

    • Analyze the quenching data using the Stern-Volmer equation to determine the quenching constant, which provides insights into the accessibility of the fluorescent probe to the quencher.

    • Perform Fluorescence Recovery After Photobleaching (FRAP) to confirm the fluidity of the SLB.[2]

Protocol 3: Live-Cell Imaging of FcεRI Signaling on a DNP-Functionalized Supported Lipid Bilayer

This protocol describes the use of a supported lipid bilayer containing this compound to mimic an antigen-presenting surface and visualize the clustering of IgE-FcεRI complexes on live mast cells.[3][4]

Materials:

  • RBL-2H3 mast cells

  • Anti-DNP IgE labeled with a fluorescent dye (e.g., Alexa Fluor 488)

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

  • 16:0 DNP-Cap PE[3]

  • Supported lipid bilayer preparation reagents (as in Protocol 2)

  • Cell culture medium

  • Total Internal Reflection Fluorescence (TIRF) microscope

Procedure:

  • Cell Preparation:

    • Culture RBL-2H3 cells according to standard protocols.

    • Sensitize the cells by incubating them with fluorescently labeled anti-DNP IgE for at least 2 hours.

    • Wash the cells to remove unbound IgE.

  • DNP-Functionalized SLB Preparation:

    • Prepare SUVs containing a mixture of POPC and 16:0 DNP-Cap PE. A common concentration for DNP-Cap PE is 10-25 mol%.[3][5]

    • Form the SLB on a clean glass coverslip as described in Protocol 2.

  • Live-Cell Imaging:

    • Gently add the sensitized RBL-2H3 cells to the DNP-functionalized SLB in the imaging chamber.

    • Image the cells using a TIRF microscope. TIRF microscopy selectively excites fluorophores near the coverslip, allowing for visualization of events at the cell-bilayer interface with high signal-to-noise.

    • Acquire time-lapse images to observe the clustering of the fluorescent IgE-FcεRI complexes as they engage with the DNP ligands on the SLB.

  • Data Analysis:

    • Analyze the time-lapse images to quantify the formation, size, and dynamics of the fluorescent receptor clusters.

    • Correlate the clustering behavior with downstream signaling events by co-expressing fluorescently tagged signaling proteins (e.g., Syk-GFP).

Visualizations

Signaling Pathway: FcεRI Clustering and Downstream Signaling

Fc_epsilon_RI_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol IgE IgE FceRI FcεRI IgE->FceRI binds Lyn Lyn FceRI->Lyn Antigen cross-linking recruits & activates Syk Syk FceRI->Syk recruits & activates DNP_PE This compound (on SLB) Lyn->FceRI phosphorylates ITAMs LAT LAT Syk->LAT phosphorylates PLCy PLCγ LAT->PLCy activates IP3_DAG IP3 & DAG PLCy->IP3_DAG generates Ca_release Ca²⁺ Release IP3_DAG->Ca_release induces Degranulation Degranulation Ca_release->Degranulation triggers

Caption: FcεRI signaling cascade initiated by DNP-PE on a supported lipid bilayer.

Experimental Workflow: FRET Analysis in GUVs

FRET_in_GUVs_Workflow cluster_prep Preparation cluster_imaging Microscopy cluster_analysis Data Analysis A 1. Mix lipids with NBD-PE (Donor) & This compound (Acceptor) B 2. Create thin lipid film A->B C 3. Form GUVs via electroformation B->C D 4. Transfer GUVs to imaging dish C->D E 5. Acquire fluorescence images (Donor & Acceptor channels) D->E F 6. Calculate FRET efficiency per pixel E->F G 7. Map spatial distribution of FRET to identify domains F->G

Caption: Workflow for FRET-based analysis of lipid domains in GUVs.

Logical Relationship: Fluorescence Quenching Principle

Quenching_Principle cluster_process Possible De-excitation Pathways Donor_Excited Donor (Excited State) Donor_Ground Donor (Ground State) Donor_Excited->Donor_Ground Fluorescence Quencher Quencher (this compound) Donor_Excited->Quencher Collisional Quenching Fluorescence Fluorescence Emission (Photon emitted) Quenching Quenching (Non-radiative decay)

Caption: Principle of fluorescence quenching by this compound.

References

Application Note: Quantitative Analysis of N-Acylphosphatidylethanolamines (NAPEs) using 16:0 DNP PE as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of N-acylphosphatidylethanolamines (NAPEs) in biological samples using 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(2,4-dinitrophenyl) (16:0 DNP PE) as an internal standard (IS) with liquid chromatography-tandem mass spectrometry (LC-MS/MS). NAPEs are important precursors to the bioactive N-acylethanolamines (NAEs), which are involved in various physiological processes. Accurate quantification of NAPEs is crucial for understanding their role in health and disease. The use of an appropriate internal standard is essential to correct for variability during sample preparation and analysis, ensuring accurate and reproducible results.[1][2] This document outlines the necessary materials, step-by-step experimental procedures, and data analysis guidelines.

Introduction

N-acylphosphatidylethanolamines (NAPEs) are a class of phospholipids (B1166683) formed by the N-acylation of phosphatidylethanolamine (B1630911) (PE). They are key intermediates in the biosynthesis of N-acylethanolamines (NAEs), a family of lipid signaling molecules that includes the endocannabinoid anandamide. The NAPE-PLD pathway, involving N-acyl phosphatidylethanolamine phospholipase D (NAPE-PLD), is a major route for NAE production. Given their role as precursors to these bioactive lipids, the accurate measurement of NAPE levels is of significant interest in various research fields, including neuroscience, metabolism, and inflammation.

Mass spectrometry (MS) is a powerful technique for the sensitive and specific quantification of lipids. However, the complexity of biological matrices and the multi-step nature of sample preparation can introduce significant variability. To overcome these challenges, the use of an internal standard is critical. An ideal internal standard should have similar chemical and physical properties to the analyte of interest but be distinguishable by the mass spectrometer. This compound is a suitable internal standard for the quantification of NAPEs as it is a structurally similar phosphatidylethanolamine derivative that is not naturally present in biological samples.

Materials and Reagents

  • This compound Internal Standard: 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(2,4-dinitrophenyl) (ammonium salt), powder, >99% purity.

  • Solvents: Chloroform (B151607), Methanol, Water (HPLC grade or higher).

  • Biological Matrix: (e.g., tissue homogenate, cell lysate).

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer).

Experimental Protocols

Preparation of Internal Standard Stock Solution
  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform/methanol, 2:1 v/v) at a concentration of 1 mg/mL.

  • Store the stock solution at -20°C.

  • Prepare working solutions by diluting the stock solution to the desired concentration for spiking into samples. The final concentration in the sample should be within the linear range of the instrument's detector response.

Sample Preparation: Modified Bligh and Dyer Lipid Extraction

This protocol is a modified version of the Bligh and Dyer method for lipid extraction from a 1 mL aqueous sample (e.g., cell suspension or tissue homogenate).

  • To 1 mL of the aqueous sample in a glass tube, add a known amount of the this compound internal standard working solution.

  • Add 3.75 mL of a chloroform/methanol (1:2, v/v) mixture.

  • Vortex the mixture vigorously for 10-15 minutes to ensure thorough mixing and lipid extraction.

  • Add 1.25 mL of chloroform and vortex for 1 minute.

  • Add 1.25 mL of water and vortex for another minute. This will induce phase separation.

  • Centrifuge the sample at a low speed (e.g., 1000 x g) for 5-10 minutes to facilitate the separation of the two phases.

  • Three layers will be visible: an upper aqueous phase (methanol/water), a lower organic phase (chloroform) containing the lipids, and a protein disk at the interface.

  • Carefully collect the lower organic phase using a Pasteur pipette, passing through the protein disk.

  • Dry the collected organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis (e.g., 100 µL).

LC-MS/MS Analysis
  • Chromatographic Separation: Perform chromatographic separation on a suitable column (e.g., a C18 or a HILIC column) to separate the different lipid species. The specific gradient and mobile phases will need to be optimized for the specific NAPEs being analyzed.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for the analysis of phosphatidylethanolamines.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity in quantitative analysis.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the target NAPE analytes must be determined. As a starting point, fragmentation of phosphatidylethanolamines in negative ion mode often involves the neutral loss of the headgroup and fragmentation of the fatty acyl chains. For this compound, the precursor ion would be its [M-H]⁻ ion. The product ions would correspond to fragments resulting from the loss of the dinitrophenyl group and/or the fatty acyl chains.

Table 1: Example MRM Transitions for Phosphatidylethanolamines (Negative Ion Mode)

Lipid ClassPrecursor Ion (m/z)Product Ion (m/z)
This compound[M-H]⁻To be determined empirically
NAPE (generic)[M-H]⁻Fragment ions corresponding to fatty acyl chains

Note: The exact m/z values for the precursor and product ions for this compound and specific NAPEs need to be optimized on the mass spectrometer being used.

Data Analysis and Quantification

  • Integrate the peak areas of the MRM transitions for both the this compound internal standard and the target NAPE analytes in the chromatograms.

  • Calculate the response ratio for each NAPE analyte by dividing its peak area by the peak area of the this compound internal standard.

  • Generate a calibration curve using a series of known concentrations of NAPE standards spiked with a constant concentration of the this compound internal standard. Plot the response ratio against the concentration of the NAPE standards.

  • Determine the concentration of the NAPE analytes in the biological samples by interpolating their response ratios on the calibration curve.

Visualizations

NAPE Biosynthesis and Signaling Pathway

The following diagram illustrates the central role of N-acylphosphatidylethanolamine (NAPE) in the biosynthesis of N-acylethanolamines (NAEs) and their subsequent signaling.

NAPE_Pathway PC Phosphatidylcholine (PC) + Phosphatidylethanolamine (PE) NAPE N-Acylphosphatidylethanolamine (NAPE) PC->NAPE N-Acyltransferase NAE N-Acylethanolamine (NAE) (e.g., Anandamide) NAPE->NAE NAPE-PLD PA Phosphatidic Acid (PA) NAPE->PA NAPE-PLD Signaling Downstream Signaling (e.g., CB1/CB2 Receptors) NAE->Signaling Receptor Binding Experimental_Workflow Sample Biological Sample (e.g., Tissue Homogenate) Spike Spike with This compound Internal Standard Sample->Spike Extraction Modified Bligh & Dyer Lipid Extraction Spike->Extraction Drydown Dry Extract (Nitrogen Evaporation) Extraction->Drydown Reconstitution Reconstitute in Mobile Phase Drydown->Reconstitution LCMS LC-MS/MS Analysis (Negative Ion MRM) Reconstitution->LCMS DataAnalysis Data Analysis and Quantification LCMS->DataAnalysis

References

Application Notes and Protocols for Antibody Binding Assays Using 16:0 DNP-PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(2,4-dinitrophenyl) (16:0 DNP-PE) is a synthetic phospholipid functionalized with a dinitrophenyl (DNP) hapten group. This reagent is an invaluable tool in immunology and allergy research, serving as a model antigen for studying antibody binding and immune cell activation. When incorporated into liposomes or coated onto surfaces, the DNP headgroup becomes accessible for binding by anti-DNP antibodies, particularly of the IgE isotype. This interaction is central to investigating the mechanisms of allergic response, as the crosslinking of IgE bound to its high-affinity receptor (FcεRI) on mast cells and basophils by multivalent DNP-antigens initiates a signaling cascade leading to degranulation and release of inflammatory mediators.[1][2][3][4]

These application notes provide detailed protocols for two common experimental setups for assessing antibody binding to 16:0 DNP-PE: a liposome-based ELISA and a flow cytometry-based binding assay. Additionally, a protocol for a functional mast cell degranulation assay is included to demonstrate a key application.

Key Experiments and Methodologies

1. Liposome-Based ELISA for Anti-DNP Antibody Quantification

This enzyme-linked immunosorbent assay (ELISA) is designed to detect and quantify anti-DNP antibodies by immobilizing DNP-PE-containing liposomes on a microplate.

Experimental Protocol

  • Protocol 1.1: Preparation of DNP-PE Liposomes

    • In a round-bottom flask, combine a lipid mixture of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and 16:0 DNP-PE in chloroform (B151607). A molar ratio of 95:5 (DPPC:DNP-PE) is recommended as a starting point.

    • Create a thin lipid film by evaporating the chloroform using a rotary evaporator.

    • Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.[5]

    • Hydrate the lipid film with a suitable buffer (e.g., PBS, pH 7.4) by vortexing, resulting in the formation of multilamellar vesicles (MLVs). The hydration should be performed above the phase transition temperature of the lipids.[5]

    • For unilamellar vesicles, the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.[6]

  • Protocol 1.2: DNP-PE Liposome (B1194612) ELISA

    • Dilute the prepared DNP-PE liposomes in PBS to a concentration of 10-20 µg/mL.

    • Add 100 µL of the liposome suspension to each well of a high-binding 96-well microplate.

    • Incubate the plate overnight at 4°C to allow for passive adsorption of the liposomes.

    • Wash the wells three times with 200 µL of wash buffer (PBS with 0.05% Tween-20).

    • Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.

    • Wash the wells three times with wash buffer.

    • Prepare serial dilutions of the anti-DNP antibody (or sample containing the antibody) in blocking buffer. Add 100 µL of each dilution to the appropriate wells.

    • Incubate for 2 hours at room temperature.

    • Wash the wells five times with wash buffer.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-IgE HRP) diluted in blocking buffer.

    • Incubate for 1 hour at room temperature.

    • Wash the wells five times with wash buffer.

    • Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes.[7]

    • Stop the reaction by adding 50 µL of 2N H2SO4. The color will change from blue to yellow.[7]

    • Read the absorbance at 450 nm using a microplate reader.[7]

Data Presentation

Antibody Concentration (ng/mL)Absorbance at 450 nm (OD)
10002.150
5001.875
2501.450
1250.980
62.50.550
31.250.275
15.60.150
0 (Blank)0.050

2. Flow Cytometry Assay for Antibody Binding to DNP-PE Liposomes

This assay measures the binding of antibodies to fluorescently labeled DNP-PE liposomes in suspension.

Experimental Protocol

  • Protocol 2.1: Preparation of Fluorescent DNP-PE Liposomes

    • Prepare liposomes as described in Protocol 1.1, including a fluorescent lipid (e.g., 1% NBD-PE) in the initial lipid mixture.

  • Protocol 2.2: Flow Cytometry Binding Assay

    • In a series of microcentrifuge tubes, add a fixed concentration of fluorescent DNP-PE liposomes (e.g., 50 µM total lipid).

    • Add increasing concentrations of the primary anti-DNP antibody to the tubes.

    • Incubate for 30 minutes at room temperature.

    • Add a fluorescently labeled secondary antibody (e.g., anti-IgE-APC) and incubate for another 30 minutes at room temperature in the dark.

    • Add 300 µL of flow buffer (PBS with 1% FBS) to each tube.

    • Analyze the samples using a flow cytometer, detecting the fluorescence of the liposomes and the secondary antibody.

Data Presentation

Anti-DNP Antibody Conc. (nM)Mean Fluorescence Intensity (MFI) of Secondary Ab
50085,000
25072,000
12555,000
62.535,000
31.2518,000
15.68,000
0500

3. Mast Cell Degranulation Assay

This functional assay assesses the ability of DNP-PE, when presented multivalently, to crosslink IgE on mast cells and trigger degranulation.

Experimental Protocol

  • Protocol 3.1: Mast Cell Sensitization and Degranulation

    • Culture a mast cell line (e.g., RBL-2H3) in appropriate media.

    • Sensitize the cells by incubating them overnight with a saturating concentration of anti-DNP IgE (e.g., 0.5 µg/mL).[8]

    • Wash the cells three times with a buffer such as Hank's buffer to remove unbound IgE.[8]

    • Stimulate the cells by adding various concentrations of DNP-PE liposomes (prepared as in Protocol 1.1) for 30-60 minutes at 37°C.[8]

    • To measure degranulation, collect the supernatant.

    • Quantify the release of a granular enzyme, such as β-hexosaminidase, by incubating the supernatant with a suitable substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).

    • Stop the reaction and measure the absorbance at 405 nm.

    • Express the results as a percentage of total cellular β-hexosaminidase, which is determined by lysing a parallel set of cells with a detergent.

Data Presentation

DNP-PE Liposome Conc. (µg/mL)% β-hexosaminidase Release
1065.2
558.9
2.545.3
1.2528.7
0.62515.1
0.3135.8
0 (Unstimulated)2.1

Visualizations

G cluster_prep Liposome Preparation cluster_elisa ELISA Protocol prep1 Mix DPPC and 16:0 DNP-PE prep2 Create Thin Lipid Film prep1->prep2 prep3 Hydrate Film to form MLVs prep2->prep3 prep4 Extrude to form LUVs prep3->prep4 elisa1 Coat Plate with DNP-PE Liposomes prep4->elisa1 elisa2 Block elisa1->elisa2 elisa3 Add Anti-DNP Antibody elisa2->elisa3 elisa4 Add HRP-conjugated Secondary Antibody elisa3->elisa4 elisa5 Add TMB Substrate elisa4->elisa5 elisa6 Stop and Read Absorbance elisa5->elisa6

Caption: Workflow for the Liposome-Based ELISA.

G cluster_pathway IgE-Mediated Mast Cell Activation DNP_Liposome DNP-PE Liposome IgE Anti-DNP IgE DNP_Liposome->IgE FceRI FcεRI Receptor IgE->FceRI Crosslinking Receptor Crosslinking FceRI->Crosslinking Aggregation Lyn Lyn Kinase Activation Crosslinking->Lyn ITAM ITAM Phosphorylation Lyn->ITAM Syk Syk Kinase Recruitment & Activation ITAM->Syk Signaling Downstream Signaling (e.g., PLCγ, Ca2+ flux) Syk->Signaling Degranulation Degranulation Signaling->Degranulation

References

Application Note: Detection and Quantification of 16:0 DNP PE in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(2,4-dinitrophenyl) (16:0 DNP PE) is a chemically modified phospholipid frequently utilized in biomedical research. The dinitrophenyl (DNP) group provides a useful analytical tag, making it valuable as an internal standard in lipidomics studies for the quantification of other lipid species by mass spectrometry or other analytical techniques.[1][2][3] Its well-defined structure and chemical purity when synthesized ensure precision in quantitative analyses.[4] This document provides detailed protocols for the detection and quantification of this compound in various biological matrices, primarily focusing on liquid chromatography-mass spectrometry (LC-MS/MS), and includes an alternative thin-layer chromatography (TLC) based method.

Principle of Detection Methods

The primary method for the analysis of this compound is tandem mass spectrometry coupled with liquid chromatography (LC-MS/MS). This technique offers high sensitivity and selectivity, allowing for accurate quantification even in complex biological samples.[5][6][7][8][9] The workflow involves extraction of lipids from the sample, separation using chromatography, and detection by the mass spectrometer. An alternative method involves separation by thin-layer chromatography (TLC) followed by spectrophotometric quantification of the eluted DNP-PE spot.[10][11]

Experimental Protocol 1: Quantification of this compound by UHPLC-MS/MS

This protocol describes a robust method for the quantification of this compound using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).

1. Materials and Reagents

  • Solvents: Methanol (MeOH), Acetonitrile (ACN), Isopropanol (IPA), Chloroform (B151607) (CHCl₃), Water (H₂O) - all LC-MS grade.

  • Internal Standard (IS): A deuterated or ¹³C-labeled version of DNP PE or another structurally similar lipid that is not endogenously present in the sample.

  • Standard: this compound (commercially available from suppliers such as Avanti Polar Lipids).[4][12]

  • Reagents: Ammonium (B1175870) acetate (B1210297), Formic acid.

  • Biological Matrix: Plasma, serum, tissue homogenate, or cell lysates.

2. Sample Preparation (Modified Bligh & Dyer Extraction)

  • To 100 µL of the biological sample (e.g., plasma), add 850 µL of a methanol/chloroform mixture (2:1, v/v).[13]

  • If using as an internal standard for other analytes, spike the sample with a known concentration of this compound at this stage.

  • Vortex the mixture vigorously for 1 minute.

  • Sonicate the mixture for 30 minutes in a cold water bath.[13]

  • Add 250 µL of chloroform and vortex for 1 minute.

  • Add 250 µL of water and vortex for 1 minute to induce phase separation.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase containing the lipids using a glass syringe.

  • Evaporate the organic solvent under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of isopropanol/acetonitrile (2:1, v/v) for LC-MS/MS analysis.[13]

3. UHPLC Conditions

  • Column: C18 reversed-phase column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).[13]

  • Mobile Phase A: Water/Acetonitrile (60:40) with 10 mM ammonium acetate and 0.1% formic acid.[13]

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium acetate and 0.1% formic acid.[13]

  • Flow Rate: 0.4 mL/min.[13]

  • Column Temperature: 45°C.[13]

  • Gradient Elution:

    • 0–2 min: 45% B

    • 2–12 min: Linear gradient from 45% to 97% B

    • 12–17 min: Hold at 97% B

    • 17–17.1 min: Return to 45% B

    • 17.1–21 min: Re-equilibration at 45% B[13]

4. Mass Spectrometry Conditions (Triple Quadrupole)

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound. The exact m/z values should be determined by direct infusion of a standard solution.

  • Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

5. Data Analysis and Quantification

  • Create a calibration curve using a series of known concentrations of this compound standard.

  • Process the raw data using appropriate software (e.g., MS-DIAL, Sciex Analyst).[13]

  • Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Protocol 2: Detection by TLC and Spectrophotometry

This method is suitable for qualitative detection and semi-quantitative estimation of this compound.

1. Materials and Reagents

  • TLC Plate: Silica (B1680970) gel 60 plates.

  • Developing Solvent: Chloroform/Methanol/Water (e.g., 65:25:4, v/v/v).

  • Extraction Solvent: Chloroform.

  • Visualization: Iodine vapor.

  • Standard: this compound.

2. Procedure

  • Prepare lipid extracts from biological samples as described in Protocol 1, Step 2.

  • Spot the reconstituted lipid extract and a this compound standard onto a silica TLC plate.

  • Develop the TLC plate in a chamber saturated with the developing solvent until the solvent front reaches near the top of the plate.

  • Air-dry the plate and visualize the lipid spots by placing it in a chamber with iodine crystals. The DNP-PE spot will appear as a yellow-brown spot.

  • Identify the spot corresponding to this compound by comparing its retention factor (Rf) to the standard.

  • For quantification, carefully scrape the silica containing the DNP-PE spot into a glass tube.

  • Elute the lipid from the silica by adding 1 mL of chloroform, vortexing, and centrifuging to pellet the silica.

  • Transfer the chloroform supernatant to a clean cuvette.

  • Measure the absorbance of the solution at its maximum absorbance wavelength, which is approximately 337 nm.[10][11]

  • Compare the absorbance to a standard curve prepared by eluting known amounts of this compound standard from the TLC plate.

Data Presentation

The following table summarizes representative quantitative data for lipid analysis using LC-MS/MS, which can be expected for the analysis of this compound.

ParameterExpected Value RangeReference
Linearity Range 10 - 2000 ng/mL
Lower Limit of Quantification (LLOQ) 1.7 - 19 ng/mL[8]
Accuracy (% Bias) Within ±15%
Precision (% RSD) < 15%
Extraction Efficiency > 55%

Note: These values are based on similar phosphatidylethanol (B1425624) species and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Visualizations

Experimental Workflow for LC-MS/MS Analysis

Workflow Figure 1. LC-MS/MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, etc.) Extraction Lipid Extraction (e.g., Bligh & Dyer) Sample->Extraction Drydown Solvent Evaporation (Nitrogen Stream) Extraction->Drydown Reconstitution Reconstitution in LC-MS compatible solvent Drydown->Reconstitution UHPLC UHPLC Separation (C18 Column) Reconstitution->UHPLC MS Tandem MS Detection (ESI-, MRM) UHPLC->MS Processing Peak Integration & Calibration MS->Processing Quantification Quantification of This compound Processing->Quantification

Caption: LC-MS/MS Workflow for this compound Analysis.

Disclaimer: These protocols provide a general framework. Optimization may be required for specific biological matrices and instrumentation.

References

Application Notes and Protocols for 16:0 DNP-PE in Supported Lipid Bilayer (SLB) Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Supported lipid bilayers (SLBs) are powerful tools in biological and pharmaceutical research, providing a versatile platform to mimic cell membranes. The incorporation of functionalized lipids, such as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[6-[(2,4-dinitrophenyl)amino]caproyl] (16:0 DNP-PE), allows for the investigation of specific molecular interactions at the membrane interface. 16:0 DNP-PE serves as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier. In the context of SLBs, the DNP group acts as a ligand to study receptor binding and subsequent cellular activation, most notably in mast cells.

This document provides detailed protocols for the preparation and characterization of SLBs containing 16:0 DNP-PE. The primary application highlighted is the study of mast cell activation via the high-affinity IgE receptor, FcεRI, a critical pathway in allergic and inflammatory responses.

Applications

SLBs functionalized with 16:0 DNP-PE are instrumental in studying:

  • Mast Cell Activation: By presenting DNP ligands on a fluid membrane, researchers can mimic the presentation of antigens and observe the clustering of IgE-bound FcεRI on mast cells, which initiates a signaling cascade leading to degranulation and the release of inflammatory mediators.[1][2][3]

  • Immunological Synapse Formation: The interface between an immune cell and an antigen-presenting surface can be modeled to study the spatial organization of receptors and signaling molecules.

  • High-Throughput Screening: The planar format of SLBs is amenable to microscopy-based high-throughput screening of compounds that may modulate immune cell activation.

Experimental Protocols

Protocol 1: Preparation of Small Unilamellar Vesicles (SUVs) containing 16:0 DNP-PE

This protocol describes the preparation of SUVs by the thin-film hydration and extrusion method.

Materials:

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

  • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[6-[(2,4-dinitrophenyl)amino]caproyl] (16:0 DNP-Cap-PE)

  • (Optional) 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(lissamine rhodamine B sulfonyl) (Rhodamine-PE) for fluorescence visualization

  • Chloroform (B151607)

  • Phosphate-Buffered Saline (PBS): 137 mM NaCl, 2.7 mM KCl, 10 mM sodium phosphate, pH 7.4

  • Argon or Nitrogen gas

  • Round-bottom flask

  • Rotary evaporator or gentle stream of inert gas

  • Vacuum desiccator

  • Mini-extruder with polycarbonate membranes (100 nm pore size)

  • Heating block

Procedure:

  • Lipid Mixture Preparation: In a clean glass vial, combine the lipids dissolved in chloroform to achieve the desired molar ratios. A common composition for mast cell activation studies is 89 mol% POPC, 10 mol% 16:0 DNP-Cap-PE, and 1 mol% Rhodamine-PE.[1][2]

  • Thin Film Formation: Evaporate the chloroform from the lipid mixture in a round-bottom flask using a rotary evaporator or a gentle stream of argon or nitrogen gas to form a thin lipid film on the flask's inner surface.

  • Drying: Place the flask in a vacuum desiccator for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film by adding PBS to a final total lipid concentration of 1 mM. Vortex the flask to suspend the lipids, creating multilamellar vesicles (MLVs).

  • Extrusion: a. Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions. b. Heat the extruder and the lipid suspension to a temperature above the phase transition temperature of the lipids (for this mixture, room temperature is sufficient, but for lipids with higher Tm, heating is necessary). c. Pass the MLV suspension through the extruder 11-21 times to form unilamellar vesicles of a uniform size.

  • Storage: Store the resulting SUV suspension at 4°C. The vesicles are typically stable for several days.

Protocol 2: SLB Formation by Vesicle Fusion

This protocol details the formation of an SLB on a hydrophilic substrate, such as glass or silica (B1680970), via the spontaneous rupture of SUVs.

Materials:

  • SUV suspension (from Protocol 1)

  • Hydrophilic substrate (e.g., glass coverslip, silica-coated QCM-D sensor)

  • Piranha solution (3:1 mixture of sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

  • Deionized water

  • PBS

Procedure:

  • Substrate Cleaning: a. Clean the substrate thoroughly. For glass or silica, immersion in Piranha solution for 10-15 minutes is effective. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood). b. Rinse the substrate extensively with deionized water and dry with a stream of nitrogen or argon gas.

  • SLB Formation: a. Place the clean, dry substrate in a suitable chamber (e.g., a well of a microplate, a QCM-D flow cell). b. Add the SUV suspension (diluted to 0.1-0.5 mg/mL in PBS) to the chamber, ensuring the substrate is fully covered. c. Incubate for 30-60 minutes at room temperature. During this time, the vesicles will adsorb to the surface, and upon reaching a critical surface concentration, they will rupture and fuse to form a continuous lipid bilayer.

  • Rinsing: Gently rinse the surface with copious amounts of PBS to remove any non-fused vesicles. The SLB is now formed and should be kept hydrated.

Protocol 3: Characterization of SLB Formation with Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D is a real-time, label-free technique that monitors changes in frequency (Δf) and dissipation (ΔD) of an oscillating quartz crystal sensor. This allows for the tracking of mass adsorption and viscoelastic properties of the forming layer.

Procedure:

  • Baseline Establishment: Flow PBS over the clean, silica-coated QCM-D sensor until a stable baseline in both frequency and dissipation is achieved.

  • Vesicle Injection: Introduce the SUV suspension (typically 0.1 mg/mL in PBS) into the flow cell.

  • Monitoring SLB Formation: a. Vesicle Adsorption: Observe a decrease in frequency (due to mass loading of intact vesicles) and an increase in dissipation (as the adsorbed vesicle layer is soft and viscoelastic).[4][5] b. Vesicle Rupture and Bilayer Formation: After reaching a critical surface coverage, a characteristic shift is observed: the frequency increases (as water trapped within and between vesicles is released), and the dissipation decreases significantly (as the fluid but more rigid bilayer is formed).[4][5] c. Stabilization: The final Δf for a complete SLB is typically around -25 to -28 Hz, and the final ΔD is very low (<1 x 10⁻⁶), indicating a rigid, thin film.[4][5]

  • Rinsing: Flow PBS through the chamber to remove any remaining vesicles and confirm the stability of the SLB.

Protocol 4: Characterization of SLB Fluidity with Fluorescence Recovery After Photobleaching (FRAP)

FRAP is used to measure the lateral mobility of fluorescently labeled lipids within the SLB, providing a diffusion coefficient and a mobile fraction.

Procedure:

  • Sample Preparation: Prepare a 16:0 DNP-PE SLB containing a fluorescent lipid probe (e.g., 1 mol% Rhodamine-PE) on a glass coverslip.

  • Microscopy Setup: Use a confocal laser scanning microscope equipped for FRAP experiments.

  • Pre-Bleach Imaging: Acquire an initial image of a region of the SLB at low laser power.

  • Photobleaching: Use a high-intensity laser beam to photobleach a defined region of interest (ROI) within the imaged area.

  • Post-Bleach Imaging: Acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI as unbleached probes diffuse into it.

  • Data Analysis: a. Measure the mean fluorescence intensity in the bleached ROI over time. b. Correct for photobleaching during image acquisition by monitoring the fluorescence of a non-bleached region. c. Fit the corrected recovery curve to a diffusion model to extract the diffusion coefficient (D) and the mobile fraction (Mf). The mobile fraction represents the percentage of fluorescent probes that are free to move.

Quantitative Data

The following tables summarize typical experimental parameters and data for the preparation and characterization of SLBs.

Table 1: Lipid Composition for 16:0 DNP-PE SLBs

Lipid ComponentMolar Percentage (%)PurposeReference
POPC89%Main bilayer component, provides fluidity[1][2]
16:0 DNP-Cap-PE10%Antigenic ligand for IgE binding[1][2]
Rhodamine-PE1%Fluorescent probe for visualization and FRAP[1][2]

Table 2: Representative QCM-D Parameters for SLB Formation

ParameterTypical ValueInterpretationReference
Final Frequency Shift (Δf)-25 to -28 HzCorresponds to the mass of the hydrated lipid bilayer[4][5]
Final Dissipation Shift (ΔD)< 1 x 10⁻⁶Indicates the formation of a rigid, planar film[4][5]

Table 3: Representative FRAP Data for Fluid SLBs

Note: Specific diffusion coefficients for 16:0 DNP-PE in a POPC bilayer are not widely published. The data below are for a fluid POPC SLB and provide an expected range.

ParameterTypical ValueInterpretationReference
Diffusion Coefficient (D)1 - 5 µm²/sRate of lateral diffusion of lipids in the bilayer[6][7][8]
Mobile Fraction (Mf)> 90%Percentage of lipids that are free to diffuse[6][8]

Diagrams

ExperimentalWorkflow cluster_prep Vesicle Preparation cluster_slb SLB Formation & Characterization LipidMix 1. Lipid Mixing (POPC, 16:0 DNP-PE, Rhod-PE) in Chloroform ThinFilm 2. Thin Film Formation (Evaporation) LipidMix->ThinFilm Hydration 3. Hydration (PBS Buffer) ThinFilm->Hydration Extrusion 4. Extrusion (100 nm filter) Hydration->Extrusion SUVs Small Unilamellar Vesicles (SUVs) Extrusion->SUVs VesicleFusion 5. Vesicle Fusion on Substrate SUVs->VesicleFusion Rinse 6. Rinsing (PBS Buffer) VesicleFusion->Rinse QCMD QCM-D Analysis (Formation Kinetics) VesicleFusion->QCMD Real-time monitoring SLB Supported Lipid Bilayer (SLB) Rinse->SLB FRAP FRAP Analysis (Fluidity) SLB->FRAP Post-formation analysis

Caption: Experimental workflow for the preparation and characterization of 16:0 DNP-PE SLBs.

FceRI_Signaling_Pathway DNP_SLB DNP-PE on SLB IgE IgE DNP_SLB->IgE binds FceRI FcεRI Receptor IgE->FceRI bound to Clustering Receptor Clustering FceRI->Clustering cross-linking leads to Lyn Lyn (Src Family Kinase) Clustering->Lyn activates ITAM ITAM Phosphorylation (FcεRI β and γ chains) Lyn->ITAM phosphorylates Syk Syk Kinase Recruitment & Activation ITAM->Syk recruits LAT LAT Phosphorylation (Signalosome Formation) Syk->LAT phosphorylates PLCG PLCγ Activation LAT->PLCG activates PIP2 PIP₂ Hydrolysis PLCG->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC PKC Activation DAG->PKC Degranulation Degranulation (Histamine Release) Ca_Release->Degranulation triggers PKC->Degranulation Cytokine Cytokine Production (TNF-α, IL-6) PKC->Cytokine activates transcription factors for

References

Quantifying Lipid-Protein Interactions Using 16:0 DNP PE: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate dance between lipids and proteins at the cell membrane interface governs a vast array of cellular processes, from signal transduction to membrane trafficking. Understanding and quantifying these interactions is paramount for deciphering cellular function and for the development of novel therapeutics that target these interfaces. 16:0 DNP PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[6-[(2,4-dinitrophenyl)amino]hexanoyl]) is a synthetic phospholipid functionalized with a dinitrophenyl (DNP) group. This DNP moiety serves as a versatile hapten, enabling the detection and quantification of lipid-protein interactions through various immunoassay and biophysical techniques. This document provides detailed application notes and protocols for the use of this compound in quantifying these critical molecular interactions.

Principle of Interaction

The quantification of lipid-protein interactions using this compound primarily relies on the specific recognition of the DNP group by anti-DNP antibodies. By incorporating this compound into a lipid bilayer system, such as liposomes or supported lipid bilayers, the binding of a protein of interest to this membrane can be indirectly measured. This can be achieved through several experimental approaches, including liposome (B1194612) co-sedimentation assays and Enzyme-Linked Immunosorbent Assays (ELISA). The DNP group can also be utilized as a quencher in fluorescence-based assays.

Applications

  • Quantitative analysis of protein binding to lipid vesicles : Determine the affinity and specificity of peripheral membrane proteins for lipid bilayers with defined compositions.

  • High-throughput screening of protein-lipid interactions : Adaptable for plate-based assays to screen libraries of proteins or small molecule inhibitors of protein-lipid interactions.

  • Studying the influence of lipid composition on protein recruitment : Investigate how the presence of other lipids, such as cholesterol or signaling lipids like phosphoinositides, modulates the binding of a protein to the membrane.

  • Receptor-ligand interaction studies : In applications where a protein of interest can be conjugated to an anti-DNP antibody, this compound can be used to anchor the interaction to a membrane surface.

Quantitative Data Summary

The following table summarizes representative quantitative data for the interaction between DNP-functionalized lipids and anti-DNP antibodies. While specific data for the interaction of a particular protein with this compound will be experiment-dependent, these values provide a reference for the affinity of the DNP-anti-DNP interaction that underpins many of the described assays.

Interacting MoleculesTechniqueAffinity Constant (Ka)Dissociation Constant (Kd)Reference
DNP-spin-label hapten & Monoclonal anti-DNP-SL antibodiesFluorescence Quenching5.0 x 10⁴ M⁻¹ to >1.0 x 10⁸ M⁻¹<10 nM to 20 µM[1]
Anti-DNP Antibody & DNP-conjugated proteinsELISANot ReportedNot Reported[2][3]

Note: The binding affinity can vary significantly depending on the specific antibody clone, the presentation of the DNP hapten, and the assay conditions.

Experimental Protocols

Protocol 1: Liposome Co-sedimentation Assay

This protocol describes how to quantify the binding of a protein to liposomes containing this compound. The principle lies in the co-sedimentation of the protein with the liposomes upon ultracentrifugation. The amount of bound protein is then quantified, typically by SDS-PAGE and densitometry.

Materials:

  • This compound

  • Matrix phospholipid (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC)

  • Chloroform (B151607)

  • Buffer of choice (e.g., HEPES-buffered saline, HBS)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Protein of interest

  • Ultracentrifuge and appropriate tubes

  • SDS-PAGE apparatus and reagents

  • Densitometry software

Methodology:

  • Liposome Preparation:

    • In a glass vial, mix the desired molar ratio of the matrix phospholipid and this compound in chloroform. A common starting point is a 95:5 molar ratio of matrix lipid to this compound.

    • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

    • Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

    • Hydrate the lipid film with the desired buffer by vortexing vigorously. This will form multilamellar vesicles (MLVs).

    • To create small unilamellar vesicles (SUVs), subject the MLV suspension to several freeze-thaw cycles.

    • Extrude the lipid suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) at least 11 times to generate unilamellar liposomes of a defined size.

  • Binding Reaction:

    • In a microcentrifuge tube, mix a fixed concentration of your protein of interest with increasing concentrations of the prepared liposomes.

    • Include a control reaction with no liposomes to account for any protein precipitation.

    • Incubate the reactions at the desired temperature (e.g., room temperature or 37°C) for a set period (e.g., 30-60 minutes) to allow binding to reach equilibrium.

  • Co-sedimentation:

    • Centrifuge the reaction mixtures at high speed (e.g., >100,000 x g) for a sufficient time (e.g., 30-60 minutes) to pellet the liposomes and any bound protein.

    • Carefully collect the supernatant, which contains the unbound protein.

    • Wash the pellet gently with buffer and centrifuge again to remove any remaining unbound protein.

    • Resuspend the final pellet in a known volume of buffer.

  • Quantification:

    • Analyze the supernatant and pellet fractions by SDS-PAGE.

    • Stain the gel with a protein stain (e.g., Coomassie Blue or a fluorescent stain).

    • Quantify the protein bands in each fraction using densitometry. The fraction of bound protein can be calculated as: % Bound = (Intensity of Pellet Band) / (Intensity of Pellet Band + Intensity of Supernatant Band) * 100

    • Plot the percentage of bound protein as a function of the liposome concentration to determine the binding affinity (e.g., by fitting the data to a binding isotherm to calculate the dissociation constant, Kd).

Liposome_Co_sedimentation_Workflow cluster_prep Liposome Preparation cluster_binding Binding & Sedimentation cluster_analysis Analysis prep1 Mix Lipids (Matrix + this compound) prep2 Dry to Lipid Film prep1->prep2 prep3 Hydrate to form MLVs prep2->prep3 prep4 Extrude to form LUVs prep3->prep4 bind1 Incubate Protein with Liposomes prep4->bind1 bind2 Ultracentrifugation bind1->bind2 analysis1 Separate Supernatant and Pellet bind2->analysis1 analysis2 SDS-PAGE analysis1->analysis2 analysis3 Densitometry analysis2->analysis3 analysis4 Calculate % Bound analysis3->analysis4

Liposome co-sedimentation assay workflow.

Protocol 2: ELISA-based Lipid-Protein Interaction Assay

This protocol adapts the principles of an indirect ELISA to quantify the binding of a protein to immobilized this compound.

Materials:

  • High-binding 96-well microplate

  • This compound

  • Methanol (B129727) or Ethanol (B145695)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Protein of interest

  • Primary antibody against the protein of interest

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)

  • Substrate for the enzyme (e.g., TMB)

  • Stop solution (e.g., 1 M H₂SO₄)

  • Plate reader

Methodology:

  • Plate Coating:

    • Dissolve this compound in methanol or ethanol to a desired concentration (e.g., 10 µg/mL).

    • Add 50-100 µL of the lipid solution to each well of a high-binding 96-well plate.

    • Allow the solvent to evaporate completely in a fume hood or under a gentle stream of nitrogen, leaving a lipid film at the bottom of the wells.

  • Blocking:

    • Wash the wells three times with PBS.

    • Add 200 µL of blocking buffer to each well to block any non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

    • Wash the wells three times with PBS containing 0.05% Tween 20 (PBST).

  • Protein Binding:

    • Prepare serial dilutions of your protein of interest in blocking buffer.

    • Add 100 µL of each protein dilution to the appropriate wells. Include a no-protein control.

    • Incubate for 1-2 hours at room temperature to allow for binding.

    • Wash the wells three times with PBST.

  • Antibody Incubation:

    • Dilute the primary antibody against your protein of interest in blocking buffer.

    • Add 100 µL of the diluted primary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the wells three times with PBST.

    • Dilute the enzyme-conjugated secondary antibody in blocking buffer.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the wells five times with PBST.

  • Detection:

    • Add 100 µL of the enzyme substrate to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color development.

    • Stop the reaction by adding 50 µL of stop solution.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-protein control from all other readings.

    • Plot the absorbance as a function of protein concentration. This binding curve can be used to determine the half-maximal effective concentration (EC50), which is related to the binding affinity.

ELISA_Workflow A Coat Plate with This compound B Block Non-specific Sites A->B Wash C Incubate with Protein of Interest B->C Wash D Add Primary Antibody C->D Wash E Add Enzyme-conjugated Secondary Antibody D->E Wash F Add Substrate E->F Wash G Read Absorbance F->G Stop Reaction

ELISA-based lipid-protein interaction assay workflow.

Concluding Remarks

This compound is a powerful tool for the quantitative investigation of lipid-protein interactions. The protocols provided herein offer robust and adaptable methods for researchers in both academic and industrial settings. The choice of assay will depend on the specific research question, the nature of the protein of interest, and the available equipment. By carefully designing experiments and including appropriate controls, these methods can yield valuable insights into the fundamental mechanisms of protein recruitment to and function at biological membranes.

References

Application Notes and Protocols: 16:0 DNP PE in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(2,4-dinitrophenyl) (16:0 DNP PE) is a functionalized phospholipid that serves a specialized role in the development of advanced drug delivery systems.[1] Its unique feature is the dinitrophenyl (DNP) group, which acts as a hapten—a small molecule that can elicit an immune response when attached to a larger carrier. This property is leveraged to create highly targeted drug delivery vehicles, such as immunoliposomes, that can be directed to specific cells or tissues through antibody recognition.[2][3]

These application notes provide a comprehensive overview of the use of this compound in drug delivery, including detailed experimental protocols for the formulation of DNP-functionalized liposomes and lipid nanoparticles (LNPs), and a summary of relevant quantitative data.

Principle of DNP-Mediated Drug Targeting

The core principle behind the use of this compound in drug delivery is the specific and high-affinity interaction between the DNP hapten and anti-DNP antibodies.[2][3] By incorporating this compound into the lipid bilayer of a nanoparticle, the surface of the delivery vehicle is decorated with DNP groups. These DNP-displaying nanoparticles can then be targeted in a two-step approach:

  • Pre-targeting: An anti-DNP antibody, often conjugated to a targeting moiety (e.g., an antibody that recognizes a tumor-specific antigen), is administered and allowed to accumulate at the target site.

  • Nanoparticle Administration: The DNP-functionalized drug-loaded nanoparticles are then administered. These nanoparticles will bind to the anti-DNP antibodies already localized at the target site, leading to a high concentration of the therapeutic agent where it is needed most.

Alternatively, a bispecific antibody can be used, with one arm recognizing the DNP hapten and the other arm recognizing a target cell surface antigen. This allows for direct targeting of the DNP-liposomes to the desired cells.[4] This targeted approach enhances therapeutic efficacy while minimizing off-target side effects.[5]

Data Presentation: Formulation and Characterization

The successful formulation of drug delivery systems containing this compound requires careful optimization of the lipid composition. The following tables provide representative quantitative data for the formulation and characterization of DNP-functionalized liposomes and lipid nanoparticles.

Table 1: Representative Formulation Parameters for DNP-Functionalized Liposomes

Lipid Component Molar Ratio (%) Function
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)50-60Main structural lipid, forms the bilayer.
Cholesterol30-40Stabilizes the lipid bilayer, reduces permeability.[6]
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)1-5Provides a hydrophilic shield ("stealth" property) to prolong circulation time.[5]
This compound 1-5 Targeting hapten for antibody recognition.

Table 2: Typical Physicochemical Properties of DNP-Functionalized Lipid Nanoparticles

Parameter Typical Value Method of Analysis
Mean Particle Size (Diameter)80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta Potential-10 to -30 mVLaser Doppler Velocimetry
Encapsulation Efficiency> 80%Spectrophotometry or Chromatography (after separation of free drug)
Drug Loading Capacity1 - 10% (w/w)Spectrophotometry or Chromatography

Experimental Protocols

Protocol 1: Preparation of DNP-Functionalized Liposomes by Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes containing this compound using the thin-film hydration method followed by extrusion.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • This compound

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Drug to be encapsulated

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath sonicator

Procedure:

  • Lipid Film Formation:

    • Dissolve DPPC, cholesterol, DSPE-PEG2000, and this compound in chloroform in a round-bottom flask at the desired molar ratio (e.g., as specified in Table 1).

    • Remove the chloroform using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 45-50°C for DPPC-based formulations).

    • A thin, uniform lipid film should form on the inner surface of the flask.

    • Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a PBS solution containing the drug to be encapsulated. The volume of the hydration buffer should be chosen to achieve the desired final lipid concentration.

    • Vortex the flask for 5-10 minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • To reduce the size of the MLVs, sonicate the suspension in a bath sonicator for 5-10 minutes.

    • For a more uniform size distribution, extrude the liposome (B1194612) suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm). Pass the suspension through the extruder 10-20 times.

  • Purification:

    • Remove unencapsulated drug by dialysis against fresh PBS or by size exclusion chromatography.

  • Characterization:

    • Determine the particle size, PDI, and zeta potential using DLS.

    • Quantify the encapsulation efficiency and drug loading capacity using an appropriate analytical method (e.g., UV-Vis spectrophotometry, HPLC).

Protocol 2: Preparation of DNP-Functionalized Lipid Nanoparticles by Microfluidic Mixing

This protocol describes a reproducible method for the formulation of LNPs containing this compound using a microfluidic mixing device.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG2000)

  • This compound

  • Ethanol (B145695)

  • Aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Nucleic acid cargo (e.g., mRNA, siRNA)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis system

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the ionizable lipid, helper lipid, cholesterol, PEG-lipid, and this compound in ethanol to prepare a mixed lipid stock solution. A common starting molar ratio is 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid), with an additional 1-2 mol% of this compound.

    • Dissolve the nucleic acid cargo in the low pH aqueous buffer.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid stock solution (in ethanol) and the nucleic acid stock solution (in aqueous buffer) into separate syringes.

    • Pump the two solutions through the microfluidic device at a defined total flow rate and flow rate ratio (typically 3:1 aqueous to organic phase). The rapid mixing will induce the self-assembly of the LNPs and encapsulation of the nucleic acid.

  • Dilution and Neutralization:

    • Collect the LNP solution from the outlet of the microfluidic device.

    • Immediately dilute the collected solution with a neutral buffer, such as PBS (pH 7.4), to stabilize the newly formed nanoparticles.

  • Purification and Concentration:

    • Remove the ethanol and unencapsulated nucleic acid using tangential flow filtration (TFF) or dialysis against PBS (pH 7.4).

    • Concentrate the LNP solution to the desired final concentration.

  • Sterile Filtration:

    • Filter the final LNP formulation through a 0.22 µm sterile filter.

  • Characterization:

    • Perform characterization of particle size, PDI, zeta potential, encapsulation efficiency, and drug loading as described in Protocol 1.

Visualizations

Experimental Workflow for DNP-Liposome Preparation

experimental_workflow cluster_preparation Lipid Film Preparation cluster_formulation Liposome Formulation cluster_purification Purification & Characterization lipids Dissolve Lipids (DPPC, Cholesterol, DSPE-PEG, this compound) in Chloroform evaporation Rotary Evaporation lipids->evaporation drying Vacuum Drying evaporation->drying hydration Hydration with Drug Solution drying->hydration extrusion Extrusion hydration->extrusion purification Purification (Dialysis/SEC) extrusion->purification characterization Characterization (DLS, Zeta Potential, EE%) purification->characterization

Caption: Workflow for preparing DNP-functionalized liposomes.

Signaling Pathway for Targeted Drug Delivery

targeted_delivery cluster_targeting Targeting Phase cluster_uptake Cellular Uptake liposome DNP-Liposome (with Drug) antibody Anti-DNP Antibody liposome->antibody Binds to target_cell Target Cell (e.g., Tumor Cell) antibody->target_cell Targets binding Binding to Cell Surface Receptor endocytosis Endocytosis binding->endocytosis endosome Endosome Formation endocytosis->endosome release Drug Release into Cytoplasm endosome->release therapeutic_effect Therapeutic Effect release->therapeutic_effect Leads to

Caption: Targeted delivery and cellular uptake of DNP-liposomes.

References

Application Notes: Employing 16:0 DNP PE for Mitochondrial Uncoupling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Product Name: 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(2,4-dinitrophenyl) (ammonium salt) (16:0 DNP PE)

Catalogue Number: Avanti 810508P[1]

For Research Use Only.

Introduction

This compound is a synthetic phospholipid where the head group of phosphatidylethanolamine (B1630911) (PE) is covalently modified with a 2,4-dinitrophenol (B41442) (DNP) moiety. The DNP group is a classical protonophore, a lipophilic weak acid capable of transporting protons across lipid membranes.[2][3] This property allows DNP and its derivatives to uncouple oxidative phosphorylation from electron transport in mitochondria.[4][5] By dissipating the proton gradient across the inner mitochondrial membrane (IMM), these molecules stimulate maximal respiration while inhibiting ATP synthesis.[6][7]

The 1,2-dipalmitoyl (16:0) lipid backbone of this compound facilitates its incorporation into cellular and mitochondrial membranes. This application note provides a detailed overview of the mechanism of action and protocols for utilizing this compound in mitochondrial uncoupling experiments, particularly for researchers in metabolic diseases, neurodegeneration, and drug development.[8]

Mechanism of Action

Mitochondrial respiration involves the pumping of protons (H+) from the mitochondrial matrix to the intermembrane space by the electron transport chain (ETC), creating an electrochemical proton gradient, or mitochondrial membrane potential (ΔΨm).[9] This gradient is the driving force for ATP synthase to produce ATP.[10]

Chemical uncouplers like DNP act as protonophores, creating a "short-circuit" for protons to re-enter the matrix, bypassing ATP synthase.[7] The mechanism for this compound is as follows:

  • Protonation: In the acidic environment of the intermembrane space, the DNP headgroup becomes protonated.

  • Translocation: The now-neutral, lipophilic DNP-PE molecule diffuses across the inner mitochondrial membrane.

  • Deprotonation: Upon entering the alkaline environment of the mitochondrial matrix, the DNP headgroup releases its proton.

  • Recycling: The anionic DNP-PE molecule returns to the intermembrane space to repeat the cycle.

This futile cycling of protons dissipates the membrane potential, causing the ETC to work at its maximum rate to try and maintain the gradient, leading to a significant increase in oxygen consumption rate (OCR).[11] The energy from the proton gradient is lost as heat instead of being converted to ATP.[2] Some evidence also suggests that mitochondrial proteins like the Adenine Nucleotide Translocase (ANT) may participate in the uncoupling action of DNP.[3][12]

Below is a diagram illustrating the protonophoric action of this compound.

G cluster_membrane Inner Mitochondrial Membrane (IMM) cluster_ETC cluster_ATPSynthase IMS Intermembrane Space (Low pH) MATRIX Mitochondrial Matrix (High pH) DNP_PE_H This compound-H+ DNP_PE_neg This compound- DNP_PE_H->DNP_PE_neg Translocation & Deprotonation H_IMS H+ DNP_PE_neg->H_IMS Recycle H_MATRIX H+ H_IMS->DNP_PE_H Protonation ETC1 Complex I-IV H_pump H+ ETC1->H_pump Pumps H+ ATPS ATP Synthase H_flow H+ H_flow->ATPS Drives ATP Production

Caption: Mechanism of this compound as a protonophore in the mitochondrial inner membrane.

Applications
  • Studying Mitochondrial Function: Inducing maximal respiration to determine the spare respiratory capacity of cells or isolated mitochondria.[11]

  • Metabolic Research: Investigating the cellular response to energetic stress and the role of mitochondrial uncoupling in diseases like obesity and type 2 diabetes.[6]

  • Neuroprotection Studies: Mild uncoupling has been shown to be neuroprotective in models of neurodegenerative diseases.[8][13]

  • Drug Discovery: Screening for compounds that modulate mitochondrial function or toxicity testing of drug candidates.[14]

Experimental Protocols

Note: The optimal concentration of this compound is cell-type dependent and must be determined empirically. A dose-response experiment is strongly recommended. Unlike FCCP, which is highly volatile, this compound is a lipid and should be handled using appropriate lipid preparation techniques (e.g., dissolving in DMSO or ethanol, potential need for sonication to form micelles for delivery).

Protocol 1: Measuring Mitochondrial Respiration using a Seahorse XF Analyzer

This protocol is adapted from the Agilent Seahorse XF Cell Mito Stress Test and is designed to determine the optimal concentration of this compound and measure its effect on cellular respiration.[11][15]

Materials:

  • This compound (dissolved in DMSO to create a 10 mM stock solution)

  • Seahorse XF Cell Culture Microplate[16]

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine[15]

  • Oligomycin (ATP synthase inhibitor)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

  • Cells of interest

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with XF Calibrant at 37°C in a non-CO2 incubator overnight.

  • Prepare Assay Medium: Warm the supplemented Seahorse XF Base Medium to 37°C and adjust the pH to 7.4.[15]

  • Cell Plate Preparation: Remove growth medium from the cells, wash twice with warmed assay medium, and add the final volume of assay medium to each well. Incubate the plate at 37°C in a non-CO2 incubator for 1 hour before the assay.[15]

  • Prepare Reagent Cartridge:

    • Port A (Uncoupler): Prepare a dilution series of this compound (e.g., final concentrations of 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). Load into Port A. For control wells, load vehicle (DMSO).

    • Port B (ATP Synthase Inhibitor): Load Oligomycin (e.g., final concentration of 1.0-2.0 µM).

    • Port C (ETC Inhibitors): Load Rotenone/Antimycin A mixture (e.g., final concentration of 0.5 µM).

  • Run the Assay: Calibrate the sensor cartridge and run the Seahorse XF Analyzer using a modified Mito Stress Test protocol. The injection strategy should be:

    • Baseline measurement (3-4 cycles)

    • Inject this compound from Port A (measure 3-4 cycles)

    • Inject Oligomycin from Port B (measure 3-4 cycles)

    • Inject Rotenone/Antimycin A from Port C (measure 3-4 cycles)

  • Data Analysis: Analyze the Oxygen Consumption Rate (OCR) data to determine basal respiration, ATP-linked respiration, maximal respiration (induced by this compound), and non-mitochondrial respiration.

Protocol 2: Measuring Mitochondrial Membrane Potential (ΔΨm)

This protocol uses a potentiometric fluorescent dye, such as Safranine O or Tetramethylrhodamine (TMRE), to measure changes in ΔΨm in isolated mitochondria upon treatment with this compound.

Materials:

  • Isolated mitochondria (e.g., from rat liver)[2]

  • Respiration Buffer (e.g., 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, pH 7.2)[2]

  • Safranine O dye[17]

  • Respiratory substrates (e.g., 5 mM succinate) and inhibitors (e.g., 2 µM rotenone)[17]

  • This compound stock solution (in DMSO)

  • Dual-wavelength spectrophotometer or fluorescence plate reader.

Procedure:

  • Prepare Mitochondria: Isolate mitochondria using established differential centrifugation methods.[17] Determine protein concentration using a BCA or Bradford assay.

  • Spectrophotometer Setup: Set the spectrophotometer to measure the absorbance difference between 555 nm and 523 nm for Safranine O.[17]

  • Assay Setup: In a cuvette, add respiration buffer, Safranine O (e.g., 15 µM), rotenone, and isolated mitochondria (0.5-1.0 mg/mL protein).[17]

  • Energize Mitochondria: Initiate respiration and establish a membrane potential by adding the substrate (succinate). This will cause a decrease in absorbance as the dye is taken up by the energized mitochondria.

  • Establish Baseline: Record a stable baseline signal.

  • Add Uncoupler: Add a small volume of this compound stock solution to the cuvette at the desired final concentration. An effective uncoupler will cause a rapid dissipation of the membrane potential, observed as an increase in absorbance as the dye is released from the mitochondria.

  • Dose-Response: Repeat the procedure with a range of this compound concentrations to determine the dose-dependent effect on ΔΨm.

Data Presentation

The following tables represent hypothetical data from the experiments described above.

Table 1: Effect of this compound on Mitochondrial Respiration (Seahorse XF)

ParameterControl (Vehicle)1 µM this compound10 µM this compound50 µM this compoundFCCP (1 µM)
Basal OCR (pmol/min) 105 ± 8110 ± 10125 ± 11140 ± 15108 ± 9
Maximal OCR (pmol/min) 115 ± 12180 ± 15350 ± 25365 ± 30370 ± 28
Spare Resp. Capacity (%) 9.5%63.6%180.0%160.7%242.6%
ATP-linked OCR (pmol/min) 75 ± 672 ± 825 ± 515 ± 420 ± 4

Data are presented as Mean ± SD. OCR = Oxygen Consumption Rate.

Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)

Concentration of this compoundChange in Safranine O Absorbance (ΔA555-523)% Dissipation of ΔΨm
0 µM (Vehicle) 0.005 ± 0.0020%
1 µM 0.025 ± 0.00421%
5 µM 0.080 ± 0.00968%
10 µM 0.115 ± 0.01298%
25 µM 0.118 ± 0.010100%

Data are presented as Mean ± SD. A higher change in absorbance indicates greater dissipation of membrane potential.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Seahorse Assay cluster_analysis Data Analysis p1 Seed cells in XF microplate p2 Hydrate sensor cartridge p1->p2 p3 Prepare assay medium p2->p3 p4 Load reagents into sensor cartridge p3->p4 a1 Equilibrate cells in assay medium p4->a1 a2 Measure Basal OCR a1->a2 a3 Inject this compound a2->a3 a4 Measure Uncoupled OCR a3->a4 a5 Inject Oligomycin a4->a5 a6 Measure ATP-linked OCR a5->a6 a7 Inject Rot/AA a6->a7 a8 Measure Non-Mito OCR a7->a8 d1 Normalize OCR data to cell number a8->d1 d2 Calculate key mitochondrial parameters d1->d2 d3 Generate dose-response curves d2->d3

Caption: Workflow for assessing mitochondrial function using this compound in a Seahorse XF assay.

Logical Relationship Diagram

G uncoupler Addition of This compound proton_leak Increased Proton Leak across IMM uncoupler->proton_leak gradient_dissipation Dissipation of ΔΨm (Proton Gradient) proton_leak->gradient_dissipation atp_synthase ATP Synthase Inhibited gradient_dissipation->atp_synthase etc_increase ETC Activity Accelerates gradient_dissipation->etc_increase atp_decrease ATP Production Decreases atp_synthase->atp_decrease ocr_increase Oxygen Consumption Rate (OCR) Increases etc_increase->ocr_increase

Caption: Logical cascade of events following mitochondrial uncoupling by this compound.

References

Troubleshooting & Optimization

Technical Support Center: 16:0 DNP PE Aggregation Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with 16:0 DNP PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(2,4-dinitrophenyl)) in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to aggregation?

This compound is a phospholipid derivative where a dinitrophenyl (DNP) group is attached to the head of phosphatidylethanolamine (B1630911) (PE) with two 16-carbon saturated acyl chains (palmitic acid). Like other phospholipids, it is an amphipathic molecule, possessing a hydrophilic (water-loving) headgroup and a hydrophobic (water-fearing) tail.[1][2] In aqueous solutions, these molecules self-assemble to minimize the unfavorable interaction between their hydrophobic tails and water, leading to the formation of aggregates such as micelles or bilayers.[1][3][4] This aggregation is a spontaneous process driven by the hydrophobic effect.[4]

Q2: What is the Critical Micelle Concentration (CMC) of this compound?

LipidCritical Micelle Concentration (CMC)
16:0 Lyso PC4-8.3 µM
16:0 PC0.46 nM
Sodium Dodecyl Sulfate (SDS)8.3 mM

This table presents CMC values for lipids with similar acyl chains or that are commonly used in lipid research. The CMC of this compound may differ.

Q3: How can I visually identify aggregation of this compound in my solution?

A properly solubilized solution of this compound should be clear. Aggregation can be identified by the following visual cues:

  • Turbidity or Cloudiness: The solution appears hazy or milky. This is a common indicator of micelle formation or larger aggregates.

  • Precipitation: Visible particles or a solid pellet may form at the bottom of the container, especially after centrifugation or long periods of standing.

  • Film Formation: A thin film may be visible on the surface of the solution or at the liquid-air interface.

If you observe any of these signs, it is likely that your this compound has aggregated.

Troubleshooting Guides

Issue 1: this compound powder is difficult to dissolve.

Cause: this compound is a lipid and has poor solubility in aqueous buffers alone. The DNP group can also affect its solubility characteristics.

Solution: A common and effective method for solubilizing this compound is the thin-film hydration technique.

Experimental Protocol: Thin-Film Hydration

  • Dissolve in Organic Solvent: Dissolve the desired amount of this compound powder in a suitable organic solvent or solvent mixture, such as chloroform (B151607) or a chloroform:methanol mixture (e.g., 2:1 v/v), in a round-bottom flask.

  • Create a Thin Film: Remove the organic solvent using a rotary evaporator to create a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Further dry the film under a high vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration: Add the desired aqueous buffer to the flask. To facilitate the formation of a homogenous suspension of liposomes or micelles, it is recommended to hydrate (B1144303) the film at a temperature above the phase transition temperature of the lipid. For this compound, which contains two palmitoyl (B13399708) chains, this will be above the transition temperature of DPPE (63 °C).

  • Vortexing/Sonication: Vortex the flask vigorously to disperse the lipid film into the buffer. For the formation of smaller unilamellar vesicles (SUVs), the suspension can be sonicated or extruded through a membrane with a defined pore size.

Troubleshooting Flowchart for Solubilization

G start Start: this compound Powder dissolve Dissolve in Chloroform/Methanol start->dissolve film Create Thin Lipid Film (Rotary Evaporation) dissolve->film dry Dry Under Vacuum film->dry hydrate Hydrate with Aqueous Buffer (T > 63°C) dry->hydrate disperse Vortex/Sonicate hydrate->disperse end Homogenous Lipid Suspension disperse->end

Fig 1. Experimental workflow for solubilizing this compound.
Issue 2: My this compound solution is cloudy or has a precipitate.

Cause: The concentration of this compound is likely above its CMC, leading to the formation of micelles or larger aggregates. Other factors such as temperature, pH, and ionic strength of the buffer can also influence aggregation.[4]

Solutions:

  • Reduce Concentration: The most straightforward solution is to dilute your solution to a concentration below the CMC. If the exact CMC is unknown, perform a serial dilution and observe the concentration at which the solution becomes clear.

  • Temperature Adjustment: Ensure the working temperature is appropriate. For some lipids, increasing the temperature can increase solubility. However, be mindful of the stability of other components in your experiment.

  • pH and Ionic Strength: The charge of the DNP headgroup can be influenced by the pH of the solution. Verify that the pH and ionic strength of your buffer are optimal for maintaining the solubility of this compound. Sometimes, adjusting the salt concentration can modulate aggregation.

  • Incorporate PEGylated Lipids: If you are preparing liposomes, including a small percentage (e.g., 1-5 mol%) of a PEGylated lipid (e.g., DSPE-PEG2000) in your lipid mixture can provide steric hindrance and prevent aggregation.

Decision Tree for Troubleshooting Aggregation

G start Observe Turbidity/Precipitate check_conc Is the concentration high? start->check_conc reduce_conc Dilute the solution check_conc->reduce_conc Yes check_temp Is the temperature optimal? check_conc->check_temp No clear_solution Clear Solution reduce_conc->clear_solution adjust_temp Adjust temperature check_temp->adjust_temp No check_buffer Are buffer pH and ionic strength appropriate? check_temp->check_buffer Yes adjust_temp->clear_solution adjust_buffer Modify buffer composition check_buffer->adjust_buffer No use_peg Consider adding PEG-lipid (for liposomes) check_buffer->use_peg Yes adjust_buffer->clear_solution use_peg->clear_solution

Fig 2. Logical steps for troubleshooting this compound aggregation.

Application-Specific Guidance: Mast Cell Activation

This compound is often used in immunology to study mast cell activation. In these experiments, the DNP hapten is recognized by IgE antibodies bound to the high-affinity IgE receptor (FcεRI) on the surface of mast cells. Cross-linking of these receptors by multivalent DNP-containing antigens (such as DNP-conjugated proteins or lipids in a liposome) triggers a signaling cascade leading to degranulation and cytokine release.

Signaling Pathway: FcεRI-Mediated Mast Cell Activation

The diagram below illustrates the initial steps of the signaling pathway initiated by the aggregation of IgE-FcεRI complexes by a DNP-containing stimulus.

G DNP_PE This compound (in liposome) IgE IgE DNP_PE->IgE binds FceRI FcεRI Receptor IgE->FceRI binds Lyn Lyn FceRI->Lyn activates Syk Syk FceRI->Syk recruits & activates Lyn->FceRI phosphorylates ITAMs LAT LAT Syk->LAT phosphorylates PLCg PLCγ LAT->PLCg activates Degranulation Degranulation & Cytokine Release PLCg->Degranulation leads to

Fig 3. Simplified signaling pathway of mast cell activation by DNP-PE.

References

Technical Support Center: Optimizing 16:0 DNP PE Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of 16:0 Dinitrophenyl-Phosphatidylethanolamine (16:0 DNP PE) in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in cell-based assays?

A1: this compound is a synthetic phospholipid containing a dinitrophenyl (DNP) hapten. In cell biology, its primary use is to sensitize cells, particularly mast cells and basophils, that have been pre-loaded with anti-DNP Immunoglobulin E (IgE) antibodies. The cross-linking of these IgE antibodies by this compound mimics an allergic response, triggering the activation of the high-affinity IgE receptor, FcεRI, and subsequent cellular degranulation and signaling cascades.[1][2]

Q2: What is a typical concentration range for sensitizing cells with anti-DNP IgE before stimulation with this compound?

A2: The optimal concentration of anti-DNP IgE for sensitization is cell-type dependent. However, a common starting range for sensitizing cell lines like RBL-2H3 is 0.1 to 1 µg/mL, with an overnight incubation.[3][4][5] For primary mast cells, similar concentrations are often used.[6] It is crucial to determine the optimal IgE concentration for your specific cell type and experimental conditions.

Q3: What concentration of this compound should I start with for my experiments?

A3: The optimal concentration of this compound, or more commonly the multivalent antigen DNP-BSA, can vary significantly. For initial experiments with RBL-2H3 cells, a broad range of DNP-BSA concentrations from 0.001 to 100 ng/mL can be tested to determine the optimal dose for degranulation.[6] Some studies have found optimal RBL-2H3 degranulation with 0.25 µg/mL DNP-BSA after sensitization with 0.1 µg/mL anti-DNP-IgE.[7] It is recommended to perform a dose-response curve to identify the concentration that elicits the desired level of activation without causing cytotoxicity.

Q4: How can I assess for potential cytotoxicity of this compound in my cell-based assay?

A4: Cytotoxicity can be a concern at high concentrations of any reagent. To assess this, you can perform a standard cell viability assay, such as Trypan Blue exclusion or an MTT assay, in parallel with your functional assay. It is also important to include a negative control of cells treated with this compound in the absence of IgE sensitization to distinguish between non-specific toxicity and IgE-mediated activation. High concentrations of related compounds have been shown to decrease cell viability.[8]

Q5: What are the key signaling pathways activated by this compound-induced IgE cross-linking?

A5: Cross-linking of IgE-bound FcεRI by this compound initiates a complex signaling cascade. Key events include the activation of Src family kinases (like Lyn), Syk kinase, and the phosphorylation of adaptor proteins such as LAT.[9][10][11] This leads to the activation of downstream pathways involving PLCγ, resulting in calcium mobilization and PKC activation, which are crucial for degranulation. Concurrently, MAPK and PI3K pathways are activated, leading to cytokine and chemokine production.[9][11][12]

Troubleshooting Guides

Issue 1: Low or No Cellular Response (e.g., weak degranulation signal)
Possible Cause Troubleshooting Step
Suboptimal this compound Concentration Perform a dose-response experiment with a wide range of this compound concentrations to identify the optimal concentration for your specific cell type and assay conditions.
Inefficient IgE Sensitization Ensure the use of a saturating, yet non-desensitizing, concentration of anti-DNP IgE. Verify the quality and integrity of your IgE antibody. Consider extending the sensitization time (e.g., overnight).
Cell Health and Viability Confirm that your cells are healthy and in the logarithmic growth phase before the experiment. Poor cell health can lead to a blunted response.
Incorrect Assay Buffer or Conditions Ensure that the assay buffer contains the necessary ions (e.g., Ca²⁺) for cellular activation and that the temperature and pH are optimal.
Degranulation Assay Issues If using a β-hexosaminidase assay, ensure the substrate is not expired and that the incubation time is sufficient. Include a positive control (e.g., calcium ionophore like A23187) to confirm the cells are capable of degranulating.[13]
Issue 2: High Background or Non-Specific Signal
Possible Cause Troubleshooting Step
Non-Specific Binding of this compound Reduce the concentration of this compound. Include a control of non-sensitized cells (no IgE) treated with this compound to assess the level of non-specific activation.
Contamination of Reagents or Cells Ensure all reagents and cell cultures are free from microbial contamination, which can cause non-specific cell activation.
Issues with Blocking Buffers If your assay involves antibody-based detection, ensure that appropriate blocking buffers (e.g., containing BSA or non-fat dry milk) are used to minimize non-specific antibody binding to the plate or cells.[14][15][16]
Autofluorescence of Cells or Media If using a fluorescence-based readout, check for autofluorescence from your cells or media components. Use phenol (B47542) red-free media if necessary.
Issue 3: High Variability Between Replicates or Experiments
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Cell density can significantly impact the magnitude of the response.
Pipetting Errors Use calibrated pipettes and ensure thorough mixing of reagents before addition to the wells.
Edge Effects in Multi-well Plates To minimize edge effects, avoid using the outer wells of the plate or fill them with a buffer or media to maintain humidity.
Batch-to-Batch Variation of Reagents If possible, use the same batch of this compound, IgE, and other critical reagents for a set of related experiments.

Quantitative Data Summary

Table 1: Recommended Concentration Ranges for RBL-2H3 Cell-Based Assays

ReagentConcentration RangeIncubation TimePurpose
Anti-DNP IgE0.1 - 1 µg/mL16-24 hoursSensitization of cells
DNP-BSA0.1 - 1000 ng/mL15 - 60 minutesStimulation of degranulation
Calcium Ionophore (e.g., A23187)5 - 10 µM30 minutesPositive control for degranulation

Note: These are starting recommendations. The optimal concentrations should be empirically determined for each specific experimental setup.

Experimental Protocols

Protocol 1: Mast Cell Sensitization and Degranulation Assay (β-Hexosaminidase Release)
  • Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • IgE Sensitization: The following day, gently wash the cells with a suitable buffer (e.g., Tyrode's buffer). Add anti-DNP IgE at a final concentration of 0.2 µg/mL and incubate overnight at 37°C.[4]

  • Washing: Wash the sensitized cells three times with buffer to remove unbound IgE.

  • Stimulation: Add varying concentrations of DNP-BSA (e.g., 0-1000 ng/mL) to the wells and incubate for 30 minutes at 37°C.[13] Include a positive control (e.g., 10 µM A23187) and a negative control (buffer only).

  • Supernatant Collection: After incubation, centrifuge the plate at 4°C and carefully collect the supernatant.

  • Cell Lysis: Lyse the remaining cells in each well with a lysis buffer (e.g., 0.1% Triton X-100) to determine the total β-hexosaminidase content.

  • Enzymatic Reaction: In a separate plate, mix the collected supernatants and lysates with a solution of p-NAG (4-Nitrophenyl N-acetyl-β-D-glucosaminide) and incubate for 1.5 hours at 37°C.[13]

  • Stop Reaction and Readout: Stop the reaction with a high pH buffer (e.g., 0.4 M Glycine) and measure the absorbance at 405 nm.[17]

  • Calculation: Calculate the percentage of β-hexosaminidase release for each condition.

Visualizations

FceRI_Signaling_Pathway Antigen This compound (Antigen) IgE Anti-DNP IgE Antigen->IgE Binds FceRI FcεRI Receptor IgE->FceRI Cross-links Lyn Lyn (Src Kinase) FceRI->Lyn Activates Syk Syk FceRI->Syk Recruits & Activates Lyn->FceRI Phosphorylates LAT LAT (Adaptor) Syk->LAT Phosphorylates PLCG PLCγ LAT->PLCG Recruits & Activates MAPK_Pathway MAPK Pathway LAT->MAPK_Pathway IP3 IP3 PLCG->IP3 DAG DAG PLCG->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC DAG->PKC Degranulation Degranulation (Mediator Release) Ca_Release->Degranulation PKC->Degranulation Cytokine_Production Cytokine Production MAPK_Pathway->Cytokine_Production

Caption: FcεRI signaling pathway initiated by antigen cross-linking of IgE.

Troubleshooting_Workflow Start Experiment Start Problem Suboptimal Results? Start->Problem LowSignal Low/No Signal Problem->LowSignal Yes HighBg High Background Problem->HighBg Yes HighVar High Variability Problem->HighVar Yes End Optimized Results Problem->End No CheckConc Optimize DNP PE & IgE Conc. LowSignal->CheckConc CheckCells Check Cell Health & Density LowSignal->CheckCells CheckAssay Verify Assay Reagents & Controls LowSignal->CheckAssay ReduceConc Reduce DNP PE Concentration HighBg->ReduceConc Blocking Optimize Blocking Steps HighBg->Blocking Technique Review Pipetting & Seeding Technique HighVar->Technique Batch Check Reagent Batch Consistency HighVar->Batch CheckConc->Problem CheckCells->Problem CheckAssay->Problem ReduceConc->Problem Blocking->Problem Technique->Problem Batch->Problem

Caption: Troubleshooting workflow for optimizing cell-based assays.

References

Technical Support Center: Optimizing Signal-to-Noise Ratio in 16:0 DNP PE Fluorescence Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the signal-to-noise ratio (S/N) in fluorescence studies involving 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(2,4-dinitrophenyl) (16:0 DNP PE). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.

The dinitrophenyl (DNP) moiety is predominantly utilized as an efficient dark quencher for a broad range of fluorophores, making this compound a valuable tool for studying molecular interactions and dynamics in lipid bilayers via Förster Resonance Energy Transfer (FRET). This guide focuses on troubleshooting FRET-based assays where this compound serves as the acceptor (quencher).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in fluorescence studies?

A1: this compound is primarily used as a non-fluorescent acceptor or "dark quencher" in FRET-based assays.[1][2] Its dinitrophenyl group can effectively quench the fluorescence of a nearby donor fluorophore without emitting its own fluorescence. This property is leveraged to study molecular proximity and interactions within lipid membranes.

Q2: What are the typical donor fluorophores paired with DNP-PE?

A2: DNP can quench a wide range of fluorophores. The choice of donor depends on the desired Förster distance and spectral overlap. Commonly used donors include tryptophan, coumarin (B35378) derivatives, and various other fluorescent probes with emission spectra that overlap with the DNP absorption spectrum.[3][4]

Q3: What is the absorption spectrum of DNP, and how does this relate to its function as a quencher?

A3: The DNP group has a broad absorption spectrum, which is a key characteristic for its role as a quencher. The efficiency of FRET, and therefore quenching, is dependent on the spectral overlap between the donor's emission spectrum and the acceptor's (DNP) absorption spectrum.

Q4: Can this compound be used as a fluorescent probe on its own?

A4: While some related compounds like 2,4-dinitrophenylhydrazine (B122626) may exhibit weak intrinsic fluorescence, the DNP moiety in this compound is generally considered a non-fluorescent quencher in the context of biological fluorescence microscopy.[5] Any inherent fluorescence is typically very low and would likely be considered background noise.

Q5: How does the physical state of the lipid bilayer affect DNP-PE's function?

A5: The accessibility of the DNP group can be influenced by the phase of the lipid bilayer. In some cases, the DNP group may become partially buried within the hydrophobic core of the membrane, which can affect its interaction with donor fluorophores. The inclusion of cholesterol can also alter membrane properties and, consequently, antibody binding to the DNP hapten.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during fluorescence studies using this compound as a quencher.

Issue 1: High Background Fluorescence (Low Quenching Efficiency)

High background fluorescence in a FRET experiment with DNP-PE indicates inefficient quenching of the donor fluorophore. This leads to a poor signal-to-noise ratio, where the "signal" is the desired low fluorescence state.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Poor spectral overlap Ensure the emission spectrum of your donor fluorophore significantly overlaps with the absorption spectrum of DNP.
Incorrect donor-acceptor distance The efficiency of FRET is highly dependent on the distance between the donor and acceptor (ideally within 1-10 nm). Re-evaluate the design of your assay to ensure the donor and DNP-PE are in close enough proximity for efficient quenching.
Suboptimal concentration of this compound Perform a titration experiment to determine the optimal concentration of this compound. Too low a concentration will result in incomplete quenching, while excessively high concentrations could alter membrane properties.
Phase separation in the lipid bilayer The distribution of this compound within the membrane may not be uniform, leading to regions with low quencher concentration. Investigate the phase behavior of your lipid mixture.
Autofluorescence Unstained samples should be imaged to assess the level of autofluorescence from cells or the substrate.[7] Consider using imaging media without phenol (B47542) red or riboflavin, as these can contribute to background fluorescence.[8]
Issue 2: Photobleaching of the Donor Fluorophore

Photobleaching, or the irreversible photodestruction of the donor fluorophore, can lead to a decrease in signal over time that can be misinterpreted as a change in FRET efficiency.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Excessive excitation light intensity Reduce the laser power or illumination intensity to the minimum level required for adequate signal detection.
Prolonged exposure time Decrease the image acquisition time or use a more sensitive detector to shorten the required exposure.
High phototoxicity Phototoxicity can damage the sample and affect fluorophore stability.[5] Minimize light exposure and consider using antifade reagents in fixed samples.
Fluorophore instability Some fluorophores are inherently more prone to photobleaching. If possible, select a more photostable donor fluorophore for your experiments.
Issue 3: Low Signal from the Donor Fluorophore

A weak initial signal from the donor fluorophore can make it difficult to accurately measure changes in fluorescence due to quenching by DNP-PE.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Low quantum yield of the donor Select a donor fluorophore with a high quantum yield to maximize the initial fluorescence signal.[9]
Suboptimal excitation/emission filter set Ensure that the excitation and emission filters are appropriate for the chosen donor fluorophore to maximize signal collection.
Low concentration of the donor fluorophore Increase the concentration of the donor-labeled molecule, but be mindful of potential self-quenching at very high concentrations.
Instrument settings not optimized Adjust the gain and detector settings on the microscope to enhance signal detection without introducing excessive noise.

Experimental Protocols & Methodologies

Protocol for Supported Lipid Bilayer (SLB) Formation with this compound

This protocol outlines the preparation of SLBs containing this compound for use in fluorescence microscopy studies.

  • Lipid Film Preparation:

    • Co-dissolve the desired lipids, including the donor-labeled lipid and this compound, in chloroform. The molar ratio of DNP-PE will need to be optimized for your specific FRET pair and experimental goals.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film at the bottom of a glass vial.

    • Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

  • Vesicle Formation:

    • Hydrate the lipid film with an appropriate buffer (e.g., PBS or HEPES-buffered saline) by vortexing. This will form multilamellar vesicles (MLVs).

    • To create small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through a polycarbonate membrane with a defined pore size (e.g., 50-100 nm).

  • SLB Formation on a Hydrophilic Substrate (e.g., Glass Coverslip):

    • Thoroughly clean the glass coverslip using a method such as piranha solution or plasma cleaning to create a hydrophilic surface.

    • Add the SUV suspension to the cleaned coverslip and incubate above the phase transition temperature of the lipids. The vesicles will rupture and fuse to form a continuous lipid bilayer on the surface.

    • Gently wash the surface with buffer to remove any unfused vesicles.

  • Quality Control:

    • Confirm the formation of a fluid and continuous bilayer using Fluorescence Recovery After Photobleaching (FRAP). Photobleach a small region of the donor fluorophore and monitor the recovery of fluorescence as unbleached lipids diffuse into the area.

Quantitative Data Summary

The following tables provide example parameters that can influence the signal-to-noise ratio in fluorescence experiments. These values should be optimized for each specific experimental setup.

Table 1: Example Microscope Settings for FRET Imaging

ParameterRecommended RangeRationale
Laser Power (Donor Excitation) 1-10% of maximumMinimize photobleaching and phototoxicity.
Exposure Time 50-200 msBalance signal collection with temporal resolution and photobleaching.
EMCCD Gain 100-300Amplify the signal without excessive noise amplification.
Pinhole Size (Confocal) 1 Airy UnitOptimize for confocality and signal collection.

Table 2: Example Concentrations for SLB Formation

ComponentTypical Concentration RangePurpose
Total Lipid Concentration 0.1 - 1 mg/mLFor SUV formation.
This compound (mol%) 1 - 10 mol%Acceptor/quencher concentration; needs to be optimized.
Donor-labeled Lipid (mol%) 0.1 - 1 mol%Reporter molecule.

Visualizing Experimental Workflows and Signaling Pathways

Troubleshooting Workflow for Low Signal-to-Noise Ratio

Troubleshooting_SNR start Low S/N Ratio Observed check_background High Background Fluorescence? start->check_background check_signal Low Donor Signal? check_background->check_signal No bg_autofluorescence Check Autofluorescence (Unlabeled Sample) check_background->bg_autofluorescence Yes check_photobleaching Rapid Signal Decay? check_signal->check_photobleaching No sig_donor_conc Increase Donor Concentration check_signal->sig_donor_conc Yes pb_laser Reduce Laser Power check_photobleaching->pb_laser Yes end_node Improved S/N Ratio check_photobleaching->end_node No bg_quenching Optimize DNP-PE Concentration (Titration) bg_autofluorescence->bg_quenching bg_spectral Verify Spectral Overlap bg_quenching->bg_spectral bg_spectral->end_node sig_filters Check Filter Compatibility sig_donor_conc->sig_filters sig_gain Optimize Detector Gain sig_filters->sig_gain sig_gain->end_node pb_exposure Decrease Exposure Time pb_laser->pb_exposure pb_antifade Use Antifade Reagents (Fixed Samples) pb_exposure->pb_antifade pb_antifade->end_node

Caption: Troubleshooting workflow for low S/N ratio.

FRET Mechanism with this compound as a Quencher

FRET_Mechanism cluster_donor Donor Fluorophore cluster_acceptor DNP-PE (Quencher) D_ground Ground State (S0) D_excited Excited State (S1) D_ground->D_excited Absorption D_excited->D_ground A_ground Ground State D_excited->A_ground Fluorescence Fluorescence A_excited Excited State A_excited->A_ground Heat Heat Excitation Excitation Light FRET FRET (Quenching)

Caption: FRET-based quenching by DNP-PE.

References

common pitfalls to avoid when working with 16:0 DNP PE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 16:0 DNP PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(2,4-dinitrophenyl)) and its derivatives like 16:0 DNP Cap PE. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key differences between this compound and 16:0 DNP Cap PE?

A1: The primary difference lies in the linker attaching the dinitrophenyl (DNP) group to the phosphoethanolamine (PE) headgroup. 16:0 DNP Cap PE includes a 6-carbon hexanoyl (caproyl) linker, which extends the DNP moiety further from the lipid bilayer surface. This increased distance can be crucial for antibody binding and other protein interactions in immunological studies.

Q2: What is the recommended storage and handling for this compound?

A2: this compound should be stored at -20°C in a dry environment.[1][2] It is shipped on dry ice to maintain this temperature. The compound is light-sensitive and should be protected from light to prevent photodegradation.[1] It is stable for at least one year when stored correctly.[1][2]

Q3: In what solvents is this compound soluble?

Troubleshooting Guide

Liposome and Supported Lipid Bilayer (SLB) Formation

Q4: I'm having trouble forming stable DNP-containing liposomes. What could be the issue?

A4:

  • Poor Lipid Film Formation: Ensure the organic solvent is fully evaporated before hydration. A rotary evaporator or a gentle stream of nitrogen followed by desiccation under vacuum is recommended. Residual solvent can destabilize the lipid bilayer.

  • Incorrect Hydration Temperature: The hydration buffer should be heated above the phase transition temperature (Tm) of the lipid mixture. For this compound, which contains the saturated dipalmitoyl chains, the Tm will be relatively high.

  • Aggregation: Liposomes can aggregate over time. This can be minimized by including a small percentage of a PEGylated lipid (e.g., DSPE-PEG2000) in your formulation, which provides a steric barrier.

  • Oxidation: Although the fatty acid chains are saturated, other components in your mixture might be susceptible to oxidation. Using de-gassed buffers can help.

Q5: My supported lipid bilayer with this compound shows poor fluidity. How can I improve it?

A5:

  • Incomplete Vesicle Fusion: Ensure the support surface (e.g., glass, silica) is scrupulously clean. Piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) is often used for cleaning glass surfaces before SLB formation.[3][4]

  • High Concentration of High-Tm Lipids: The high phase transition temperature of DPPC (a component of this compound) can lead to a gel-phase bilayer at room temperature. To increase fluidity, you can:

    • Work at a temperature above the Tm of your lipid mixture.

    • Incorporate lipids with lower Tm, such as those with unsaturated acyl chains (e.g., DOPC), into your mixture.[3][4]

  • Solvent-Assisted Lipid Bilayer (SALB) formation: Consider using the SALB method, which can be more versatile for different lipid compositions and supports. This involves dissolving the lipid in an organic solvent, depositing it on the support, and then exchanging the solvent with an aqueous buffer.

Cell-Based Assays

Q6: I am not observing the expected level of mast cell degranulation in my assay. What are potential causes?

A6:

  • Suboptimal Antigen Presentation: The density and mobility of this compound on your supported lipid bilayer are critical. Ensure you have an appropriate molar ratio of the DNP lipid in your bilayer.

  • Cell Viability: Check the viability of your mast cells (e.g., RBL-2H3 cells) before and after the experiment.

  • IgE Priming: Ensure the cells are properly sensitized with anti-DNP IgE for an adequate duration before stimulation.

  • Antigen Valency: The degree of receptor cross-linking is crucial for mast cell activation. While this compound itself is monovalent, its clustering in the membrane can influence signaling. The response can differ compared to multivalent antigens like DNP-BSA.[3]

Experimental Protocols

Preparation of DNP-Containing Supported Lipid Bilayers (SLBs)

This protocol is adapted from studies on mast cell activation.[3][4]

  • Liposome Preparation:

    • Prepare a lipid mixture in chloroform (B151607) containing 18:1 (Δ9-Cis) PC (DOPC) and 16:0 DNP Cap PE at the desired molar ratio.

    • Dry the lipid mixture to a thin film under a stream of nitrogen.

    • Further dry the film under vacuum for at least 1 hour to remove residual solvent.

    • Hydrate the lipid film with an appropriate buffer (e.g., PBS) to form multilamellar vesicles (MLVs).

    • Create small unilamellar vesicles (SUVs) by sonicating the MLV suspension.

  • Surface Preparation:

    • Clean glass coverslips thoroughly using a piranha solution (3:1 H₂SO₄:H₂O₂). Caution: Piranha solution is extremely corrosive and should be handled with extreme care.

  • SLB Formation:

    • Add the SUV suspension to the cleaned glass surface.

    • Incubate at a temperature above the lipid mixture's phase transition temperature to allow for vesicle fusion and SLB formation.

    • Rinse thoroughly with buffer to remove unfused vesicles.

  • Quality Control:

    • Confirm the fluidity of the SLB using Fluorescence Recovery After Photobleaching (FRAP) by including a small amount of a fluorescently labeled lipid in the initial mixture.

Mast Cell Degranulation Assay

This is a general protocol for assessing mast cell activation.[4]

  • Cell Culture: Culture RBL-2H3 mast cells in appropriate media.

  • Sensitization: Sensitize the cells by incubating them with anti-DNP IgE overnight.

  • Stimulation:

    • Wash the sensitized cells to remove unbound IgE.

    • Expose the cells to the DNP-containing SLBs or other DNP-conjugated antigens.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Quantification of Degranulation:

    • Collect the supernatant.

    • Measure the activity of a released granular enzyme, such as β-hexosaminidase, using a colorimetric substrate.

    • Lyse the remaining cells to determine the total cellular β-hexosaminidase activity.

    • Calculate the percentage of degranulation as (supernatant activity / (supernatant activity + cell lysate activity)) * 100.

Quantitative Data Summary

ParameterValueSource
This compound Molecular Weight 875.08 g/mol
16:0 DNP Cap PE Molecular Weight 988.24 g/mol
Storage Temperature -20°C[1][2]
Purity >99% (TLC)
Stability 1 year at -20°C[1][2]

Visualizations

Experimental Workflow: Supported Lipid Bilayer (SLB) Formation for Mast Cell Interaction

SLB_Formation_Workflow cluster_prep Preparation cluster_slb SLB Formation cluster_application Application lipid_mix 1. Mix Lipids (e.g., DOPC, this compound) dry_film 2. Create Lipid Film (Nitrogen stream, vacuum) lipid_mix->dry_film hydrate 3. Hydrate Film (Buffer, forms MLVs) dry_film->hydrate sonicate 4. Sonicate (Forms SUVs) hydrate->sonicate add_suvs 6. Add SUVs to Support sonicate->add_suvs clean_surface 5. Clean Support (e.g., Piranha solution) clean_surface->add_suvs incubate 7. Incubate > Tm add_suvs->incubate rinse 8. Rinse incubate->rinse add_cells 9. Add IgE-sensitized Mast Cells rinse->add_cells analyze 10. Analyze Response (e.g., Degranulation) add_cells->analyze

Caption: Workflow for preparing a DNP-containing SLB and its use in a mast cell assay.

Signaling Pathway: IgE-Mediated Mast Cell Activation

Mast_Cell_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol FceRI FcεRI Lyn Lyn Kinase FceRI->Lyn Activation IgE Anti-DNP IgE IgE->FceRI DNP_PE This compound (in SLB) DNP_PE->IgE Binding & Cross-linking Syk Syk Kinase Lyn->Syk Phosphorylation Signaling_Cascade Downstream Signaling Cascade Syk->Signaling_Cascade Activation Degranulation Degranulation (Mediator Release) Signaling_Cascade->Degranulation

Caption: Simplified pathway of mast cell activation initiated by DNP-PE.

References

optimizing storage conditions to maintain 16:0 DNP PE integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal storage and handling of 16:0 DNP PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(2,4-dinitrophenyl)) to ensure its integrity for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is critical to adhere to the recommended storage conditions. The compound is typically shipped on dry ice and should be stored at -20°C immediately upon receipt.[1] For optimal integrity, especially after opening, it is advisable to store the product under an inert gas atmosphere, such as argon or nitrogen, to minimize oxidation.[2]

Q2: What is the chemical formula and molecular weight of this compound?

A2: The chemical properties of this compound are summarized in the table below.

PropertyValue
Chemical Name 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(2,4-dinitrophenyl) (ammonium salt)
Synonyms This compound; DPPE-DNP
CAS Number 474943-09-4[1][3]
Molecular Formula C43H79N4O12P[3]
Molecular Weight 875.08 g/mol [1][3]

Q3: In what form is this compound typically supplied?

A3: this compound is generally supplied as a powder with a purity of >99% as determined by Thin-Layer Chromatography (TLC).

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Q4: My experimental results are inconsistent. Could the this compound have degraded?

A4: Inconsistent results can indeed be a sign of compound degradation. Several factors can contribute to the degradation of phospholipids (B1166683) like this compound. The primary culprits are oxidation and hydrolysis.

  • Oxidation: The fatty acid chains, although saturated in the case of 16:0 (palmitoyl), can be susceptible to oxidation over long periods or with improper storage. More generally, phospholipids can undergo oxidation which could affect experimental outcomes.[2]

  • Hydrolysis: The ester linkages at the sn-1 and sn-2 positions of the glycerol (B35011) backbone can be hydrolyzed, leading to the formation of lysophospholipids and free fatty acids. This can be accelerated by inappropriate pH conditions or the presence of contaminating enzymes.

To assess degradation, we recommend performing a purity check using Thin-Layer Chromatography (TLC).

Q5: I observe unexpected spots on my TLC plate when analyzing my this compound sample. What could they be?

A5: The appearance of additional spots on a TLC plate is a strong indicator of degradation or contamination. The table below outlines potential causes and solutions.

ObservationPotential CauseRecommended Action
Spot with a higher Rf value Could indicate the presence of less polar degradation products, such as free fatty acids resulting from hydrolysis.Review sample preparation and handling procedures to minimize exposure to moisture and extreme pH.
Spot with a lower Rf value May suggest the formation of more polar compounds, such as lysophosphatidylethanolamine, also a product of hydrolysis.Ensure proper storage conditions (-20°C, inert atmosphere) are strictly followed.
Smearing or streaking This can result from overloading the TLC plate or the presence of a complex mixture of degradation products.Optimize the amount of sample spotted on the TLC plate. If streaking persists, it may indicate significant degradation, and a fresh vial of this compound should be used.

Below is a diagram illustrating a potential degradation pathway for this compound.

Potential Hydrolysis of this compound 16_0_DNP_PE This compound Lyso_PE 1-palmitoyl-sn-glycero-3-phosphoethanolamine-N-(DNP) (Lyso-PE) 16_0_DNP_PE->Lyso_PE Hydrolysis at sn-2 Palmitic_Acid_1 Palmitic Acid 16_0_DNP_PE->Palmitic_Acid_1 Hydrolysis at sn-2 Glycerophosphoethanolamine sn-glycero-3-phosphoethanolamine-N-(DNP) Lyso_PE->Glycerophosphoethanolamine Hydrolysis at sn-1 Palmitic_Acid_2 Palmitic Acid Lyso_PE->Palmitic_Acid_2 Hydrolysis at sn-1

Caption: Potential hydrolytic degradation pathway of this compound.

Experimental Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol provides a general method for assessing the purity of this compound.

Materials:

  • This compound sample

  • TLC plate (silica gel 60)

  • Developing chamber

  • Solvent system (e.g., chloroform (B151607):methanol:water, 65:25:4, v/v/v)

  • Visualization method (e.g., UV light or iodine vapor)

Procedure:

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., chloroform or a chloroform:methanol mixture).

  • Spotting: Carefully spot the dissolved sample onto the baseline of the TLC plate.

  • Development: Place the TLC plate in the developing chamber containing the solvent system. Allow the solvent front to move up the plate.

  • Visualization: Once the solvent front has reached the desired height, remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light or by placing the plate in a chamber with iodine vapor.

  • Analysis: A pure sample should show a single spot. The presence of additional spots indicates potential degradation or contamination.

The following diagram outlines the experimental workflow for TLC analysis.

TLC Workflow for this compound Purity Check cluster_prep Preparation cluster_dev Development cluster_analysis Analysis Dissolve Dissolve this compound in appropriate solvent Spot Spot sample onto TLC plate baseline Dissolve->Spot Develop Place plate in developing chamber with solvent system Spot->Develop Elute Allow solvent front to ascend Develop->Elute Dry Dry the TLC plate Elute->Dry Visualize Visualize spots (UV or iodine) Dry->Visualize Analyze Analyze spot purity Visualize->Analyze

Caption: Experimental workflow for assessing this compound purity via TLC.

For further assistance, please contact our technical support team.

References

Technical Support Center: Troubleshooting Non-Specific Binding of Antibodies to 16:0 DNP PE

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for addressing the non-specific binding of antibodies to 16:0 Dinitrophenyl Phosphatidylethanolamine (B1630911) (DNP PE).

Frequently Asked Questions (FAQs)
Q1: What is 16:0 DNP PE and what are its common applications?

This compound is a synthetic, antigenic lipid.[1][2][3] It consists of a dipalmitoyl phosphatidylethanolamine (PE) lipid backbone with a 2,4-dinitrophenyl (DNP) group attached to its headgroup.[1] The DNP group acts as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule.[4] This property makes this compound a valuable tool for studying antibody-lipid interactions at membrane interfaces, particularly in the context of immunoassays and research on immune cell signaling.[4]

Q2: What are the primary causes of non-specific antibody binding to this compound?

Non-specific binding in immunoassays can arise from several factors. When working with lipid antigens like this compound, hydrophobic and ionic interactions are common culprits. Key causes include:

  • Hydrophobic Interactions: Both antibodies and lipids possess hydrophobic regions, which can lead to non-specific attachment.

  • Ionic Interactions: Opposing charges between the antibody and the lipid or the surface can cause non-specific binding.

  • Insufficient Blocking: Failure to adequately block the unoccupied spaces on the assay surface (e.g., a microplate well) can leave it open for antibodies to bind non-specifically.[5][6]

  • Antibody Concentration: Using primary or secondary antibody concentrations that are too high can increase the likelihood of low-affinity, non-specific interactions.[6][7][8]

  • Fc Receptor Binding: If your experimental system involves cells, Fc receptors on these cells can bind to the Fc region of your antibody non-specifically.[9][10]

  • Secondary Antibody Cross-Reactivity: The secondary antibody may unintentionally bind to other proteins in the sample.[6][9]

Troubleshooting Guides
Q3: How can I identify and confirm non-specific binding in my experiment?

Proper experimental controls are crucial for identifying non-specific binding. Here are essential controls to include:

  • No Primary Antibody Control: This is one of the most critical controls. If you observe a signal in a sample that was incubated only with the secondary antibody, it indicates that the secondary antibody is binding non-specifically.[6]

  • Isotype Control: Use a non-immune antibody of the same isotype and at the same concentration as your primary antibody. A signal in this control suggests that the binding is not specific to the target antigen.

  • Uncoated Surface Control: Running the assay on a surface without the this compound can help determine if the antibodies are binding to the plate or other surface materials.

  • Positive and Negative Controls: Use a known positive binder and a known non-binder to ensure your assay is performing as expected.

Q4: What are the most effective blocking strategies to reduce non-specific binding?

Blocking unoccupied sites on the assay surface is a critical step to prevent antibodies from binding non-specifically.[11][12] The choice of blocking buffer can significantly impact your results.

  • Protein-Based Blockers: Solutions of proteins like Bovine Serum Albumin (BSA) or casein are commonly used to coat the surface and prevent non-specific antibody adherence.[11][13]

  • Detergents: Including a mild, non-ionic detergent like Tween-20 or Triton X-100 in your wash and antibody dilution buffers can help disrupt weak, non-specific interactions.[13]

  • Optimizing Blocking Time and Temperature: Increasing the incubation time (e.g., overnight at 4°C) can sometimes improve blocking efficiency.[11][14]

Below is a diagram illustrating the principle of how blocking agents work to reduce non-specific binding.

Mechanism of Blocking Agents
Quantitative Data and Protocols

Table 1: Common Blocking Agents for Immunoassays
Blocking AgentTypical ConcentrationRecommended Use CasesAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v)General purpose, compatible with most systems.[12]Well-characterized, readily available.Can have lot-to-lot variability.
Non-fat Dry Milk 0.5-5% (w/v)Often used in Western blotting, can be effective in ELISA.Inexpensive and effective.May contain endogenous biotin (B1667282) and phosphoproteins that can interfere with certain assays.
Casein 1-3% (w/v)A common alternative to BSA.[11]A purified milk protein, less lot-to-lot variability than milk.Can sometimes mask certain epitopes.
Fish Gelatin 0.1-1% (w/v)Useful for reducing background in assays with mammalian samples.Does not cross-react with mammalian antibodies.Can be less effective than BSA or casein for some applications.
Polyethylene Glycol (PEG) 0.5-3% (w/v)A non-protein option, good for reducing hydrophobic interactions.[12][13]Chemically defined, low variability.May not be as effective as protein-based blockers for all types of non-specific binding.
Experimental Protocol: Standard Blocking Procedure for Lipid-Coated Plates

This protocol provides a general workflow for blocking a 96-well plate coated with this compound.

  • Plate Coating:

    • Coat the wells of a high-binding 96-well plate with this compound at the desired concentration in an appropriate solvent (e.g., ethanol).

    • Allow the solvent to evaporate completely, leaving a lipid film.

    • Wash the wells 3 times with Phosphate Buffered Saline (PBS).

  • Blocking:

    • Prepare your chosen blocking buffer (e.g., 3% BSA in PBS with 0.05% Tween-20).

    • Add 200 µL of blocking buffer to each well.

    • Incubate for at least 1-2 hours at room temperature, or overnight at 4°C, with gentle agitation.[14]

  • Washing:

    • Discard the blocking buffer.

    • Wash the wells 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Primary Antibody Incubation:

    • Dilute your primary antibody in the blocking buffer.

    • Add 100 µL of the diluted primary antibody to each well.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Subsequent Steps:

    • Proceed with the remaining steps of your immunoassay (e.g., washing, secondary antibody incubation, detection).

Visual Troubleshooting Guide

The following diagram outlines a logical workflow for troubleshooting non-specific binding issues in your experiments with this compound.

Troubleshooting_Workflow cluster_start Start cluster_controls Step 1: Verify Controls cluster_secondary Step 2: Address Secondary Antibody cluster_primary Step 3: Address Primary Antibody cluster_blocking Step 4: Optimize Blocking cluster_end Resolution start High Background or Non-Specific Signal Detected controls Review Controls: - No Primary Ab - Isotype Control - Uncoated Surface start->controls secondary_issue Signal in 'No Primary Ab' Control? controls->secondary_issue primary_issue Signal in Isotype Control? secondary_issue->primary_issue No optimize_secondary Optimize Secondary Ab: - Titrate Concentration - Use Pre-adsorbed Ab secondary_issue->optimize_secondary Yes optimize_primary Optimize Primary Ab: - Titrate Concentration primary_issue->optimize_primary Yes optimize_blocking Improve Blocking Protocol: - Change Blocking Agent (see Table 1) - Increase Incubation Time/Temp - Add Detergent (e.g., Tween-20) to Buffers primary_issue->optimize_blocking No end Problem Resolved: Low Background and Specific Signal optimize_secondary->end optimize_primary->end optimize_blocking->end

Troubleshooting Workflow for Non-Specific Binding

References

Technical Support Center: Synthesis and Purification of 16:0 DNP PE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(2,4-dinitrophenyl) (16:0 DNP PE). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of this compound synthesis?

The synthesis of this compound is based on the nucleophilic aromatic substitution reaction between the primary amine of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE) and 2,4-dinitrofluorobenzene (DNFB), commonly known as Sanger's reagent. The lone pair of electrons on the nitrogen atom of the ethanolamine (B43304) headgroup attacks the electron-deficient aromatic ring of DNFB at the carbon atom bearing the fluorine, leading to the displacement of the fluoride (B91410) ion and the formation of a stable dinitrophenyl-amine bond. This reaction is typically carried out in the presence of a base to deprotonate the amine, increasing its nucleophilicity.

Q2: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C. Commercial suppliers indicate a stability of at least one year under these conditions. It is advisable to store the compound as a powder or in an organic solvent such as chloroform (B151607) or methanol (B129727). Repeated freeze-thaw cycles should be avoided to prevent degradation.

Q3: What are the common applications of this compound in research?

This compound is a valuable tool in various areas of lipid research and biophysics. Its applications include:

  • Membrane Biophysics: Used in the formation of small unilamellar vesicles (SUVs) and liposomes to study membrane properties and lipid-protein interactions.[1]

  • Immunoassays: As an antigenic lipid, it plays a role in promoting antigen presentation on lipid bilayers.[2]

  • Signal Transduction Studies: Although direct signaling roles are not extensively documented, DNP-labeled lipids can be used as probes to study lipid distribution and metabolism, which are integral to cellular signaling.[3][4]

  • Analytical Standards: It can be used as an internal standard in mass spectrometry-based lipidomics to quantify other phospholipids.

Troubleshooting Guides

Synthesis of this compound

A generalized workflow for the synthesis of this compound is outlined below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants DPPE + DNFB Reaction Reaction in Organic Solvent + Base (e.g., Triethylamine) Reactants->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Quenching and Extraction Monitoring->Workup Upon Completion Crude Crude Product Workup->Crude Column Silica (B1680970) Gel Column Chromatography Crude->Column Fractions Fraction Collection and Analysis (TLC) Column->Fractions Evaporation Solvent Evaporation Fractions->Evaporation Pool Pure Fractions Final Pure this compound Evaporation->Final

Figure 1: General experimental workflow for the synthesis and purification of this compound.

Issue Possible Cause Troubleshooting Steps
Low or No Product Formation Incomplete reaction due to insufficient base, low temperature, or short reaction time.- Ensure the use of a suitable base (e.g., triethylamine) in slight molar excess to neutralize the HF produced and catalyze the reaction.- Optimize the reaction temperature. While the reaction can proceed at room temperature, gentle heating (e.g., 40-50°C) may increase the rate.- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting DPPE spot is no longer visible.
Degradation of starting materials.- Use high-purity DPPE and fresh DNFB. DNFB is sensitive to moisture and light.- Ensure the use of anhydrous solvents to prevent hydrolysis of DNFB.
Presence of Multiple Spots on TLC Formation of side products.- Unreacted DPPE: Increase reaction time or temperature.- Hydrolysis of DNFB: Use anhydrous conditions.- Di-nitrophenylated byproducts: While less common with the primary amine of PE, ensure correct stoichiometry of reactants.
Hydrolysis of the phosphate (B84403) ester bond.- Avoid strongly acidic or basic conditions during the workup. Use a mild quenching agent like saturated ammonium (B1175870) chloride solution.[5]
Difficulty in Isolating the Product Product is soluble in the aqueous phase during extraction.- Ensure the reaction mixture is sufficiently neutralized before extraction.- Use a suitable organic solvent for extraction, such as chloroform or a chloroform/methanol mixture.
Purification of this compound

Purification is typically achieved using silica gel column chromatography.

Issue Possible Cause Troubleshooting Steps
Poor Separation on Silica Gel Column Inappropriate solvent system.- Develop an optimal solvent system using TLC before running the column. A good starting point is a mixture of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a polar solvent (e.g., methanol or ethyl acetate).[2][6]- A common mobile phase for phospholipid separation is a gradient of chloroform and methanol.[6]
Overloading the column.- Use an appropriate amount of silica gel relative to the amount of crude product (typically a 50:1 to 100:1 ratio by weight).- Ensure the sample is loaded onto the column in a minimal volume of solvent.
Column cracking or channeling.- Pack the column carefully to ensure a homogenous and stable silica bed. Wet packing is generally preferred.[7]
Product Elutes with Impurities Co-elution of compounds with similar polarity.- Use a shallower solvent gradient during column chromatography to improve resolution.- Consider using a different stationary phase, such as deactivated silica gel, if acidic or basic impurities are problematic.[8]
Low Recovery of Product from the Column Irreversible adsorption of the product onto the silica gel.- If the product is streaking on TLC, it may indicate strong interaction with the silica. Adding a small amount of a polar modifier like acetic acid or triethylamine (B128534) to the eluent can sometimes improve recovery, but this should be done cautiously as it can affect separation.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

  • Dissolve DPPE: In a round-bottom flask, dissolve 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) in a suitable anhydrous organic solvent (e.g., chloroform or a mixture of chloroform and methanol).

  • Add Base: Add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of a base such as triethylamine to the solution.

  • Add DNFB: While stirring, add a slight molar excess (e.g., 1.1 equivalents) of 2,4-dinitrofluorobenzene (DNFB).

  • Reaction: Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-50°C) with continuous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC. A typical solvent system for TLC analysis is chloroform:methanol:water (e.g., 65:25:4, v/v/v). The product, this compound, will be more non-polar than the starting DPPE and will have a higher Rf value.

  • Workup: Once the reaction is complete (disappearance of the DPPE spot on TLC), quench the reaction by adding a mild acid (e.g., saturated ammonium chloride solution).

  • Extraction: Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with chloroform and water. Collect the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

Purification by Silica Gel Column Chromatography
  • Column Preparation: Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., hexane or chloroform).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity. For example, start with 100% chloroform and gradually increase the percentage of methanol.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound as a yellow solid.

Data Presentation

Parameter Typical Value Analytical Method
Purity >99%Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC)
Molecular Weight 875.08 g/mol (for the ammonium salt)Mass Spectrometry (MS)
Appearance Yellow solidVisual Inspection
Storage Temperature -20°C-
Stability ≥ 1 year at -20°C-

Data is based on commercially available this compound and may vary depending on the synthesis and purification method.

Signaling Pathways

While this compound is not a primary signaling molecule itself, its dinitrophenyl group can be utilized as a hapten to trigger immune responses, which involve complex signaling cascades. The lipid moiety anchors the hapten to cell membranes, facilitating recognition by immune cells.

Immune_Response cluster_recognition Antigen Recognition cluster_activation B-cell Activation cluster_response Effector Response DNP_PE This compound on Cell Membrane APC Antigen Presenting Cell (APC) Recognition Recognition by B-cell Receptor (BCR) APC->Recognition Presentation B_cell B-cell Recognition->B_cell Activation Clonal Expansion and Differentiation B_cell->Activation Plasma_cell Plasma Cell Activation->Plasma_cell Memory_cell Memory B-cell Activation->Memory_cell Antibody Antibody Production (Anti-DNP) Plasma_cell->Antibody Opsonization Opsonization and Phagocytosis Antibody->Opsonization

Figure 2: Simplified logical relationship of a hapten-induced immune response involving a DNP-labeled lipid.

This diagram illustrates a simplified logical flow where the DNP hapten, presented on a cell surface via its lipid anchor, can be recognized by B-cells, leading to their activation, proliferation, and differentiation into antibody-producing plasma cells. This is a fundamental concept in immunology and demonstrates a key application of hapten-modified lipids.

For further assistance, please consult relevant literature or contact a technical support specialist.

References

refining protocols for consistent 16:0 DNP PE liposome formation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the consistent formation of 16:0 DNP PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(2,4-dinitrophenyl)) liposomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in liposomes?

A1: this compound is a phospholipid where a dinitrophenyl (DNP) group is attached to the headgroup of a DPPE (dipalmitoyl phosphoethanolamine) lipid.[1][2] The DNP group acts as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier, like a liposome (B1194612). This makes this compound liposomes valuable tools in immunology research and vaccine development.

Q2: What is the most common method for preparing this compound liposomes?

A2: The most common and effective method is the thin-film hydration technique followed by extrusion. This process involves dissolving the lipids in an organic solvent, creating a thin lipid film by evaporating the solvent, hydrating the film with an aqueous buffer to form multilamellar vesicles (MLVs), and then extruding the MLVs through a membrane with a defined pore size to create unilamellar vesicles (SUVs) of a consistent size.[3][4]

Q3: What factors have the most significant impact on the final liposome size and consistency?

A3: Key factors include the lipid composition (including the ratio of phospholipids (B1166683) and cholesterol), the extrusion parameters (membrane pore size, number of passes, temperature, and pressure), and the hydration conditions.[4][5][6][7] The choice of buffer and storage conditions also plays a crucial role in maintaining stability and preventing aggregation.[8][9]

Q4: How should I characterize my final liposome formulation?

A4: Essential characterization techniques include Dynamic Light Scattering (DLS) to determine the average particle size and polydispersity index (PDI), Zeta Potential analysis to assess surface charge and colloidal stability, and cryogenic transmission electron microscopy (Cryo-TEM) for morphological evaluation.[10][11][12][13][14] High-performance liquid chromatography (HPLC) can be used to determine encapsulation efficiency if a substance is loaded into the liposomes.[13]

Q5: How should this compound liposomes be stored?

A5: For short-term storage, liposome solutions should be kept at 4°C to minimize lipid hydrolysis and maintain stability.[15] For long-term storage, lyophilization (freeze-drying) with a cryoprotectant is often recommended to prevent aggregation and degradation of the vesicle structure.[9][16] The powdered form of this compound lipid should be stored at -20°C.

Experimental Protocol: Thin-Film Hydration and Extrusion

This protocol details the formation of 100 nm liposomes incorporating this compound.

1. Lipid Film Preparation

  • Lipid Mixture Preparation: In a round-bottom flask, combine your desired lipids (e.g., a primary phospholipid like DPPC, cholesterol, and this compound) dissolved in an organic solvent, typically a chloroform:methanol mixture.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the lipid transition temperature (Tc) of all components to create a thin, uniform lipid film on the flask wall.

  • Drying: Place the flask under a high vacuum for at least 2 hours to remove any residual organic solvent.[17]

2. Hydration

  • Buffer Addition: Add your aqueous buffer of choice (e.g., PBS, pH 7.4) to the dried lipid film. The hydration should be performed at a temperature above the highest Tc of the lipid components.[3] For DPPE-based lipids, this is typically above 60°C.

  • Vesicle Formation: Gently agitate the flask to allow the lipid film to hydrate (B1144303) and form multilamellar vesicles (MLVs). This suspension will appear milky.

3. Extrusion (Size Reduction)

  • Extruder Assembly: Assemble a mini-extruder with a polycarbonate membrane of the desired final pore size (e.g., 100 nm). Pre-heat the extruder assembly to the same temperature used for hydration.

  • Loading: Draw the MLV suspension into one of the extruder's gas-tight syringes.

  • Extrusion: Pass the lipid suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times).[18] An odd number of passes ensures the final product is collected in the opposite syringe. The suspension should become progressively more translucent as vesicle size decreases.

  • Collection: Collect the final, more uniform liposome suspension.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent Size / High Polydispersity Index (PDI > 0.2) 1. Insufficient number of extrusion passes.[18]2. Extrusion temperature is too low (below lipid Tc).[4]3. Membrane is clogged or damaged.4. Lipid concentration is too high.[19]1. Increase the number of extrusion passes (typically 11-21 passes are sufficient).[18]2. Ensure extrusion is performed above the phase transition temperature of all lipids in the formulation.[4]3. Prefilter the suspension through a larger pore size membrane first; inspect and replace the membrane if necessary.[4]4. Reduce the total lipid concentration.
Liposome Aggregation (Visible particulates or increasing size over time) 1. Improper storage temperature.2. Presence of divalent cations (e.g., Ca²⁺, Mg²⁺).[8]3. Insufficient surface charge (Zeta potential near zero).[20]4. Freeze-thaw cycles without a cryoprotectant.[9]1. Store at 4°C; avoid freezing unless a cryoprotectant is used.[9][15]2. Use a chelating agent like EDTA in the buffer if cation contamination is suspected.[8]3. Incorporate a charged lipid (e.g., DPPS) to increase electrostatic repulsion or add a PEGylated lipid (e.g., DSPE-PEG) for steric hindrance.[3][16]4. Add a cryoprotectant (e.g., sucrose, trehalose) before freezing.[16]
Low Yield / Clogged Extruder 1. Lipid film was not fully hydrated.2. Extrusion pressure is too high, causing membrane rupture.3. Lipid concentration is too high.[19]1. Ensure adequate hydration time and temperature above Tc with gentle agitation.2. Use controlled pressure, for example, by using a syringe pump for automated extrusion.[18]3. Decrease the initial lipid concentration.
Final Liposome Size is Larger than Membrane Pore Size 1. This can occur when using small pore size membranes (<0.2 µm).[7]2. Membrane deformation under high pressure.1. This is a known phenomenon; the final size will typically be slightly larger but consistent. Characterize the final size using DLS.[7]2. Reduce extrusion pressure/flow rate.[4][7]

Data and Parameters

Table 1: Key Experimental Parameters for Liposome Extrusion

ParameterRecommended Value / RangeRationale
Extrusion Temperature > Lipid Transition Temp (Tc)Ensures the lipid bilayer is in a fluid state, making it flexible enough to reform into smaller vesicles after passing through the membrane pores.[18]
Membrane Pore Size 50 - 200 nmDirectly determines the upper size limit of the final liposomes.[18][]
Number of Passes 11 - 21 (Odd Number)Multiple passes are required to achieve a narrow, homogeneous size distribution.[7][18]
Lipid Concentration 10 - 25 mg/mLHigher concentrations can increase viscosity and lead to larger particle sizes and extrusion difficulties.[19]
Cholesterol Content 30 - 50 mol%Increases membrane rigidity and stability but can also influence final particle size.[5][22]

Table 2: Expected Characterization Results for 100 nm Liposomes

Analysis MethodParameterTarget ValueSignificance
Dynamic Light Scattering (DLS) Z-Average Diameter100 - 120 nmConfirms average particle size.[6]
Polydispersity Index (PDI)< 0.15Indicates a monodisperse and homogeneous population of liposomes.[6]
Zeta Potential Analysis Zeta Potential< -30 mV or > +30 mVPredicts high colloidal stability due to electrostatic repulsion, minimizing aggregation.[3][20]

Visual Guides

Liposome_Formation_Workflow cluster_prep Preparation cluster_form Formation & Sizing cluster_char Characterization A 1. Dissolve Lipids (DPPC, Cholesterol, this compound) in Organic Solvent B 2. Create Thin Lipid Film (Rotary Evaporation) A->B C 3. Dry Film Under Vacuum B->C D 4. Hydrate Film with Buffer (T > Tc) C->D E 5. Form Multilamellar Vesicles (MLVs) D->E F 6. Extrude Through Membrane (100 nm, 11-21 passes, T > Tc) E->F G 7. Final Unilamellar Liposomes (SUVs) F->G H 8. Analyze Size & PDI (DLS) G->H I 9. Assess Stability (Zeta Potential) G->I J 10. Visualize Morphology (Cryo-TEM) G->J Troubleshooting_Tree Start Problem: Inconsistent Liposome Size (High PDI) Q1 Was extrusion T > Lipid Tc? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Were >10 extrusion passes performed? A1_Yes->Q2   Sol1 Solution: Increase extruder and sample temperature above Tc. A1_No->Sol1   A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is total lipid concentration < 25 mg/mL? A2_Yes->Q3   Sol2 Solution: Increase number of passes through the membrane (e.g., to 21). A2_No->Sol2   A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End If issues persist, check membrane integrity and buffer conditions. A3_Yes->End   Sol3 Solution: Lower the total lipid concentration in the initial formulation. A3_No->Sol3  

References

Technical Support Center: Phase Separation of 16:0 DNP-PE in Lipid Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 16:0 DNP-PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(2,4-dinitrophenyl)) in lipid mixtures. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the complexities of lipid phase separation in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and analysis of lipid mixtures containing 16:0 DNP-PE.

Issue 1: Unexpected Aggregation or Precipitation of Liposomes

Question: I am observing aggregation and precipitation of my liposomes containing 16:0 DNP-PE. What could be the cause and how can I resolve it?

Answer:

Aggregation of liposomes containing 16:0 DNP-PE can stem from several factors related to its physicochemical properties and the overall formulation. The dinitrophenyl (DNP) headgroup is bulky and carries a negative charge at neutral pH, which can influence inter-vesicle interactions.

Possible Causes and Solutions:

Cause Explanation Solution
High Concentration of 16:0 DNP-PE The bulky and charged DNP headgroup can lead to steric hindrance and electrostatic repulsion between lipids within the bilayer. At high concentrations, these forces can also act between vesicles, leading to aggregation, especially in the presence of divalent cations.Decrease the molar percentage of 16:0 DNP-PE in your lipid mixture. A common starting point for fluorescently labeled lipids is 0.1-2 mol%.
Ionic Strength of the Buffer High concentrations of salts, particularly divalent cations like Ca²⁺ and Mg²⁺, can screen the negative charge of the DNP headgroup, reducing electrostatic repulsion between vesicles and promoting aggregation.Prepare liposomes in a buffer with low to moderate ionic strength (e.g., 10 mM HEPES, 150 mM NaCl). If high salt concentrations are necessary for your experiment, consider adding a small percentage (1-5 mol%) of a PEGylated lipid (e.g., DSPE-PEG2000) to provide a steric barrier against aggregation.[1]
Incorrect Hydration Temperature Hydration of the lipid film must be performed above the gel-to-liquid crystalline phase transition temperature (Tm) of all lipid components to ensure proper vesicle formation.[2]Ensure the hydration buffer is pre-warmed to a temperature above the highest Tm of the lipids in your mixture. For mixtures containing DPPC (Tm ~41°C), hydrating at 50-60°C is recommended.
Incomplete Removal of Organic Solvent Residual organic solvent from the lipid film preparation can disrupt bilayer formation and lead to unstable vesicles.Ensure the lipid film is thoroughly dried under a stream of inert gas (nitrogen or argon) followed by high vacuum for at least 2-4 hours to remove all traces of organic solvent.

Issue 2: Poor or No Observable Phase Separation

Question: I have prepared GUVs with 16:0 DNP-PE, DPPC, DOPC, and cholesterol, but I am not observing distinct lipid domains under the fluorescence microscope. What could be wrong?

Answer:

The visualization of phase separation depends on the lipid composition, temperature, and the partitioning behavior of the fluorescent probe.

Possible Causes and Solutions:

Cause Explanation Solution
Lipid Composition Outside the Coexistence Region Phase separation into liquid-ordered (Lo) and liquid-disordered (Ld) domains only occurs within a specific range of lipid compositions.Consult established ternary phase diagrams for DPPC/DOPC/cholesterol mixtures to ensure your lipid ratios fall within the Lo/Ld coexistence region at your experimental temperature.[3][4][5][6]
Experimental Temperature The miscibility of lipids is temperature-dependent. Your experimental temperature may be above the miscibility transition temperature for your specific lipid mixture.Gradually cool your sample on the microscope stage while observing. Many ternary mixtures of DPPC, DOPC, and cholesterol show phase separation upon cooling below room temperature.
Probe Partitioning 16:0 DNP-PE, being a saturated lipid, is expected to preferentially partition into the liquid-ordered (Lo) phase. If the Lo domains are very small or if the probe's fluorescence is quenched in that environment, they may be difficult to visualize. Most fluorescent lipid analogs tend to partition into the liquid-disordered (Ld) phase.[7][8]Consider using a complementary fluorescent probe that partitions into the liquid-disordered (Ld) phase, such as a probe with unsaturated acyl chains (e.g., NBD-DOPE). This will allow you to visualize both phases and confirm the presence or absence of domains.
Vesicle Preparation Method The method of vesicle preparation can influence the formation and size of domains. For direct visualization of micron-sized domains, Giant Unilamellar Vesicles (GUVs) are preferred.Use electroformation or gentle hydration methods to prepare GUVs, as these techniques are more likely to yield vesicles with clearly visible phase separation.

Issue 3: Rapid Photobleaching or Low Fluorescence Signal

Question: The fluorescence from my 16:0 DNP-PE-labeled liposomes is fading very quickly during imaging, or the initial signal is weak. How can I improve this?

Answer:

Photobleaching is a common issue with fluorescence microscopy, and the DNP moiety can also be susceptible to quenching.

Possible Causes and Solutions:

Cause Explanation Solution
High Laser Power and/or Long Exposure Times Excessive laser power or prolonged exposure can lead to the irreversible photochemical destruction of the fluorophore (photobleaching).[9]Reduce the laser power to the minimum level required for adequate signal-to-noise. Use shorter exposure times and, if possible, acquire images in a time-lapse series rather than continuous exposure.
Self-Quenching At high concentrations in the membrane, DNP moieties can interact with each other, leading to a decrease in fluorescence intensity.Use a lower molar percentage of 16:0 DNP-PE (ideally ≤ 1 mol%).
Environmental Quenching Components in your buffer or interactions with other lipids can quench the fluorescence of the DNP group.Ensure your buffer is free of quenching agents. If you suspect quenching by another lipid, you may need to reconsider your lipid composition.
Oxygen Scavengers The presence of molecular oxygen can accelerate photobleaching.For fixed samples or in vitro assays, consider adding an oxygen scavenger system (e.g., glucose oxidase/catalase) to your imaging buffer.

Frequently Asked Questions (FAQs)

Q1: What is the expected phase partitioning behavior of 16:0 DNP-PE?

A1: 16:0 DNP-PE has two saturated palmitoyl (B13399708) (16:0) chains. Saturated lipids preferentially partition into the more ordered liquid-ordered (Lo) phase in mixtures containing cholesterol and unsaturated lipids. Therefore, 16:0 DNP-PE is expected to be enriched in Lo domains.

Q2: How does the DNP headgroup affect the properties of the lipid bilayer?

A2: The 2,4-dinitrophenyl (DNP) headgroup is relatively large and carries a negative charge at neutral pH. This can:

  • Increase the area per lipid molecule: The bulky headgroup can create spacing between adjacent lipids.

  • Influence membrane curvature: The conical shape of PE lipids can favor negative curvature, though the bulky headgroup may counteract this to some extent.

  • Affect electrostatic interactions: The negative charge can influence the binding of charged molecules to the membrane surface.

Q3: Can I use 16:0 DNP-PE for Fluorescence Recovery After Photobleaching (FRAP) experiments?

A3: Yes, 16:0 DNP-PE can be used for FRAP to measure the lateral diffusion of lipids within a membrane. However, be mindful of the potential for rapid photobleaching. It is crucial to use the lowest possible laser power for bleaching and to have a sensitive detector for monitoring the recovery.

Q4: What are the appropriate storage conditions for 16:0 DNP-PE and liposomes containing it?

A4: 16:0 DNP-PE powder should be stored at -20°C. Liposome suspensions are generally not stable for long periods. For short-term storage (a few days), they should be kept at 4°C to minimize lipid degradation and fusion. For long-term storage, it is recommended to freeze-dry (lyophilize) the liposomes with a cryoprotectant.[10][11]

Quantitative Data

The phase behavior of lipid mixtures is highly dependent on the specific composition and temperature. The following table provides a general overview of the phase behavior of a well-characterized ternary mixture relevant to studies using 16:0 DNP-PE.

Table 1: Phase Behavior of DPPC/DOPC/Cholesterol Mixtures at Room Temperature (~23°C)

DPPC (mol%)DOPC (mol%)Cholesterol (mol%)Observed Phase(s)
404020Liquid-ordered (Lo) + Liquid-disordered (Ld)
303040Liquid-ordered (Lo)
108010Liquid-disordered (Ld)
602020Gel (So) + Liquid-ordered (Lo)
206020Liquid-ordered (Lo) + Liquid-disordered (Ld)

Data compiled from published phase diagrams.[3][4][6] The exact phase boundaries can vary slightly depending on the experimental conditions.

Experimental Protocols

Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion

This protocol describes a standard method for preparing LUVs with a defined size, suitable for many biophysical assays.

Materials:

  • 16:0 DNP-PE, DPPC, DOPC, Cholesterol

  • Chloroform (B151607)

  • Glass vials

  • Rotary evaporator or stream of inert gas (N₂ or Ar)

  • High vacuum pump

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Water bath or heating block

  • Mini-extruder set with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Mixture Preparation: In a clean glass vial, dissolve the desired amounts of lipids (e.g., DPPC, DOPC, cholesterol, and 16:0 DNP-PE) in chloroform to achieve a final total lipid concentration of 1-5 mg/mL.

  • Lipid Film Formation: Evaporate the chloroform under a gentle stream of nitrogen or argon gas while rotating the vial to form a thin, even lipid film on the bottom and lower sides of the vial.

  • Solvent Removal: Place the vial under high vacuum for at least 2 hours to remove any residual chloroform.

  • Hydration: Pre-heat the hydration buffer to a temperature above the highest Tm of the lipid components (e.g., 50-60°C for mixtures containing DPPC). Add the warm buffer to the dried lipid film to achieve the desired final lipid concentration (typically 1-2 mg/mL).

  • Vortexing: Vortex the vial vigorously for 5-10 minutes to disperse the lipid film and form multilamellar vesicles (MLVs). The solution will appear milky.

  • Freeze-Thaw Cycles (Optional but Recommended): Subject the MLV suspension to 5-7 freeze-thaw cycles by alternately placing the vial in liquid nitrogen (or a dry ice/ethanol bath) and a warm water bath. This step helps to increase the encapsulation efficiency for hydrophilic molecules and can facilitate the formation of unilamellar vesicles during extrusion.

  • Extrusion: a. Assemble the mini-extruder according to the manufacturer's instructions with a polycarbonate membrane of the desired pore size (e.g., 100 nm). b. Pre-heat the extruder assembly to the same temperature as the hydration buffer. c. Load the MLV suspension into one of the syringes. d. Pass the lipid suspension through the membrane back and forth 11-21 times. The final extrusion should be into the clean syringe.

  • Storage: Store the resulting LUV suspension at 4°C. Use within a few days for best results.

Protocol 2: Fluorescence Microscopy of Giant Unilamellar Vesicles (GUVs)

This protocol outlines the observation of phase separation in GUVs.

Materials:

  • GUV suspension prepared by electroformation or gentle hydration.

  • Microscope slides and coverslips.

  • Fluorescence microscope equipped with appropriate filter sets for the DNP fluorophore (excitation ~340 nm, emission ~530 nm, though these can vary).

  • Temperature-controlled microscope stage.

Procedure:

  • Sample Preparation: Place a small aliquot (10-20 µL) of the GUV suspension onto a clean microscope slide. Gently place a coverslip over the droplet.

  • Microscope Setup: Turn on the fluorescence microscope and allow the lamp to warm up. Select the appropriate filter cube for visualizing 16:0 DNP-PE.

  • Locate GUVs: Using bright-field or phase-contrast microscopy, locate the GUVs.

  • Fluorescence Imaging: Switch to fluorescence illumination. Adjust the focus and exposure time to obtain a clear image of the GUVs.

  • Observe Phase Separation: Look for distinct domains of high and low fluorescence intensity within the GUV membrane. As 16:0 DNP-PE is expected to partition into the Lo phase, these domains should appear brighter.

  • Temperature Control (Optional): If your microscope is equipped with a temperature-controlled stage, you can observe how changes in temperature affect the phase separation. Slowly cool the sample from a temperature where the membrane is in a single fluid phase and observe the temperature at which domains appear.

Visualizations

G Troubleshooting Workflow for 16:0 DNP-PE Phase Separation Issues cluster_0 Problem Identification cluster_1 Troubleshooting Paths cluster_2 Solutions Start Experiment with 16:0 DNP-PE Problem Unexpected Results? Start->Problem Aggregation Liposome Aggregation? Problem->Aggregation Yes NoDomains No Phase Separation? Problem->NoDomains No Aggregation->NoDomains No Sol_Aggregation Check DNP-PE concentration Adjust buffer ionic strength Verify hydration temperature Aggregation->Sol_Aggregation Yes Bleaching Poor Fluorescence? NoDomains->Bleaching No Sol_NoDomains Verify lipid composition Adjust temperature Use a counter-stain for Ld phase NoDomains->Sol_NoDomains Yes Sol_Bleaching Reduce laser power Decrease exposure time Check for quenchers Bleaching->Sol_Bleaching Yes End Re-evaluate Experiment Bleaching->End No Sol_Aggregation->End Sol_NoDomains->End Sol_Bleaching->End

Caption: A flowchart for troubleshooting common issues with 16:0 DNP-PE.

Caption: Preferential partitioning of lipids in a phase-separated membrane.

References

Technical Support Center: Enhancing the Stability of 16:0 DNP PE-Containing Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 16:0 DNP PE-containing bilayers. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common stability issues encountered during your experiments.

Troubleshooting Guides and FAQs

This section is designed to help you identify and resolve common problems that can arise when working with liposomes and lipid bilayers containing 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(2,4-dinitrophenyl) (this compound).

FAQ 1: My this compound-containing vesicles are aggregating. What are the possible causes and solutions?

Possible Causes:

  • Electrostatic Interactions: The dinitrophenyl (DNP) group imparts a negative surface potential to the bilayer, which should promote repulsion between vesicles.[1] However, at certain pH values or in the presence of divalent cations, these repulsive forces can be screened, leading to aggregation.

  • Improper Storage Temperature: Storing vesicles below the phase transition temperature (Tm) of the lipid mixture can lead to the formation of unstable, irregular structures that are prone to aggregation. The Tm of DPPE (a close analog of this compound) is approximately 63°C.

  • High Lipid Concentration: Very high lipid concentrations increase the probability of vesicle collision and subsequent aggregation.

  • Lipid Hydrolysis: Over time, phospholipids (B1166683) can hydrolyze, forming lysolipids and free fatty acids. These degradation products can alter membrane properties and induce vesicle fusion or aggregation.

Troubleshooting Solutions:

  • Optimize Buffer Conditions: Ensure the pH of your buffer is well-controlled and consider using a buffer with low ionic strength. If divalent cations are necessary for your experiment, use the lowest effective concentration.

  • Maintain Proper Storage Temperature: Store vesicles at a temperature above the main phase transition temperature of the lipid mixture. For this compound-containing bilayers, storage at or above room temperature is generally recommended, but always consider the overall lipid composition.

  • Adjust Lipid Concentration: If aggregation is persistent, try preparing your vesicles at a lower total lipid concentration.

  • Incorporate Cholesterol: Cholesterol can enhance the stability of phospholipid bilayers by modulating membrane fluidity and reducing permeability, which can help prevent aggregation.[2][3]

  • Add a PEGylated Lipid: Incorporating a lipid conjugated to polyethylene (B3416737) glycol (PEG), such as DSPE-PEG, can create a steric barrier on the vesicle surface, preventing close apposition and aggregation of vesicles.[4]

Troubleshooting Workflow for Vesicle Aggregation

G start Vesicle Aggregation Observed check_buffer Check Buffer Conditions (pH, Ionic Strength, Cations) start->check_buffer check_temp Verify Storage Temperature (Above Tm) start->check_temp check_conc Assess Lipid Concentration start->check_conc adjust_buffer Adjust pH, Lower Ionic Strength, or Chelate Cations check_buffer->adjust_buffer Suboptimal add_chol Incorporate Cholesterol (e.g., 30 mol%) check_buffer->add_chol Optimal adjust_temp Increase Storage Temperature check_temp->adjust_temp Too Low check_temp->add_chol Optimal lower_conc Prepare Vesicles at Lower Lipid Concentration check_conc->lower_conc Too High check_conc->add_chol Optimal adjust_buffer->add_chol adjust_temp->add_chol lower_conc->add_chol add_peg Incorporate PEG-Lipid (e.g., 5 mol% DSPE-PEG) add_chol->add_peg resolved Aggregation Resolved add_peg->resolved

Caption: Troubleshooting workflow for vesicle aggregation.

FAQ 2: My vesicles are leaking their encapsulated contents. How can I improve their stability?

Possible Causes:

  • Membrane Permeability: The lipid bilayer itself has some inherent permeability to small molecules, which can be exacerbated by factors like temperature and lipid composition.

  • Phase Transitions: Passing through the lipid phase transition temperature can create defects in the bilayer, leading to leakage.

  • Mechanical Stress: Processes like extrusion or sonication, if not performed correctly, can lead to the formation of unstable vesicles that are prone to leakage.

  • Chemical Degradation: Oxidation or hydrolysis of lipids can compromise the integrity of the bilayer.

Troubleshooting Solutions:

  • Incorporate Cholesterol: Cholesterol is a key component for reducing the permeability of lipid bilayers.[2][3] It fills the gaps between phospholipid molecules, making the membrane less deformable and less permeable to water-soluble molecules.[3]

  • Add a PEGylated Lipid: The inclusion of PEG-lipids can decrease the leakage of encapsulated contents.

  • Optimize Lipid Composition: The choice of the main phospholipid component can significantly impact stability. Lipids with longer, saturated acyl chains generally form more stable, less permeable bilayers.

  • Proper Preparation Technique: Ensure that all preparation steps, especially hydration and extrusion, are performed above the phase transition temperature of the lipid mixture to promote the formation of stable, unilamellar vesicles.

Strategies to Reduce Vesicle Leakage

G leakage Vesicle Leakage Observed cholesterol Incorporate Cholesterol leakage->cholesterol pegylation Incorporate PEG-Lipid leakage->pegylation lipid_composition Optimize Lipid Composition (e.g., longer saturated chains) leakage->lipid_composition preparation Refine Preparation Technique (e.g., temperature control) leakage->preparation reduced_leakage Reduced Leakage and Enhanced Stability cholesterol->reduced_leakage pegylation->reduced_leakage lipid_composition->reduced_leakage preparation->reduced_leakage

Caption: Key strategies to mitigate vesicle leakage.

Quantitative Data Summary

The following tables provide a summary of quantitative data from the literature on the effects of cholesterol and PEGylation on the stability of phospholipid bilayers. Note that this data is for lipid systems analogous to this compound and should be used as a guideline.

Table 1: Effect of Cholesterol on DPPC Bilayer Properties

Cholesterol (mol%)Area per Lipid (Ų)Bilayer Thickness (nm)Reference
0~64~4.5
10~58~4.7
20~54~4.9
30~52~5.0
40~50~5.1
50~48~5.2

Table 2: Effect of DSPE-PEG2000 on Carboxyfluorescein (CF) Leakage from DPPC Liposomes

DSPE-PEG2000 (mol%)CF Leakage (%) in Gel State (30°C)CF Leakage (%) in Liquid-Crystalline State (50°C)Reference
0~5~25
1~4~20
3~3~15
5~2~10
10~1.5~8

Detailed Experimental Protocols

Protocol 1: Preparation of this compound-Containing Large Unilamellar Vesicles (LUVs) by Extrusion

This protocol describes the preparation of LUVs with a defined size using the lipid film hydration and extrusion method.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • This compound (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(2,4-dinitrophenyl))

  • Cholesterol (optional)

  • DSPE-PEG2000 (optional)

  • Chloroform (B151607)

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Nitrogen or Argon gas

  • Vacuum pump

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Heating block for extruder

  • Gas-tight syringes

Procedure:

  • Lipid Film Formation: a. Weigh out the desired amounts of DPPC, this compound, and any other lipids (e.g., cholesterol, DSPE-PEG2000) and dissolve them in chloroform in a round-bottom flask. b. Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure in a water bath set to a temperature above the Tm of all lipids (e.g., 65°C for DPPC/DPPE mixtures). c. Once a thin lipid film is formed, continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Pre-heat the hydration buffer to a temperature above the lipid mixture's Tm (e.g., 65°C). b. Add the warm hydration buffer to the lipid film. The volume should be sufficient to achieve the desired final lipid concentration. c. Hydrate the lipid film by rotating the flask in the warm water bath for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles (Optional but Recommended): a. To improve the encapsulation efficiency and create more uniform vesicles, subject the MLV suspension to 5-10 freeze-thaw cycles. b. Freeze the suspension in liquid nitrogen until completely frozen, then thaw in a warm water bath. Vortex briefly between cycles.

  • Extrusion: a. Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions. b. Pre-heat the extruder and syringes to the same temperature as the hydration buffer (e.g., 65°C). c. Load the MLV suspension into one of the syringes. d. Pass the lipid suspension through the membrane back and forth between the two syringes for an odd number of passes (e.g., 11 or 21 times). This will produce LUVs of a relatively uniform size.

  • Storage: a. Store the final LUV suspension at a temperature above the Tm to maintain stability. For long-term storage, consider the chemical stability of the lipids and any encapsulated molecules.

Experimental Workflow for LUV Preparation

G start Start dissolve Dissolve Lipids in Chloroform start->dissolve evaporate Form Thin Lipid Film (Rotary Evaporation) dissolve->evaporate hydrate Hydrate with Warm Buffer (Forms MLVs) evaporate->hydrate freeze_thaw Freeze-Thaw Cycles (Optional) hydrate->freeze_thaw extrude Extrude through Membrane (Forms LUVs) hydrate->extrude Skip Freeze-Thaw freeze_thaw->extrude store Store Vesicles (Above Tm) extrude->store end End store->end

Caption: Workflow for preparing LUVs via extrusion.

Protocol 2: Vesicle Stability Assessment using a Fluorescence Dequenching Leakage Assay

This protocol describes a common method to quantify the leakage of encapsulated contents from vesicles using a fluorescent dye and a quencher.

Materials:

  • This compound-containing LUVs prepared as in Protocol 1, with the hydration buffer containing a self-quenching concentration of a fluorescent dye (e.g., 5(6)-Carboxyfluorescein (CF) at 50-100 mM).

  • External buffer (the same buffer used for hydration but without the fluorescent dye).

  • Size-exclusion chromatography column (e.g., Sephadex G-50) or dialysis tubing.

  • Fluorometer.

  • Triton X-100 solution (e.g., 10% v/v).

Procedure:

  • Removal of External Dye: a. Separate the prepared LUVs from the unencapsulated fluorescent dye by passing the vesicle suspension through a size-exclusion column equilibrated with the external buffer. b. Alternatively, dialyze the vesicle suspension against a large volume of the external buffer overnight at the appropriate storage temperature.

  • Leakage Measurement: a. Dilute the purified LUV suspension in the external buffer to a suitable concentration for fluorescence measurement. b. Place the diluted suspension in a cuvette and monitor the fluorescence intensity over time at the appropriate excitation and emission wavelengths for the chosen dye (e.g., for CF, λex ≈ 490 nm, λem ≈ 520 nm). An increase in fluorescence indicates leakage of the dye from the vesicles and subsequent dequenching. c. Record the initial fluorescence intensity (F₀) at time zero. d. Record the fluorescence intensity (Ft) at various time points.

  • Determination of Maximum Fluorescence: a. At the end of the experiment, add a small volume of Triton X-100 solution to the cuvette to completely lyse the vesicles and release all of the encapsulated dye. b. Record the maximum fluorescence intensity (Fmax) after lysis.

  • Calculation of Percentage Leakage: a. Calculate the percentage of leakage at each time point using the following formula: % Leakage = [(Ft - F₀) / (Fmax - F₀)] x 100

Logical Relationship for Leakage Assay

G start Prepare Vesicles with Encapsulated Fluorophore remove_dye Remove Unencapsulated Dye (SEC or Dialysis) start->remove_dye measure_initial Measure Initial Fluorescence (F₀) remove_dye->measure_initial monitor_time Monitor Fluorescence over Time (Ft) measure_initial->monitor_time calculate Calculate % Leakage measure_initial->calculate lyse Lyse Vesicles with Detergent monitor_time->lyse monitor_time->calculate measure_max Measure Maximum Fluorescence (Fmax) lyse->measure_max measure_max->calculate

Caption: Logical flow of a fluorescence dequenching leakage assay.

References

Validation & Comparative

A Comparative Guide to 16:0 DNP-PE and Other Dinitrophenylated Lipids for Immunological Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of dinitrophenylated (DNP) lipid is critical for accurately modeling and investigating immune responses. This guide provides a comprehensive comparison of 16:0 DNP-PE with other DNP-functionalized lipids, offering insights into how variations in lipid structure can influence immunological outcomes. The information presented herein is supported by experimental data to facilitate informed decisions in assay development and drug discovery.

Dinitrophenylated phosphatidylethanolamine (B1630911) (DNP-PE) is a widely utilized tool in immunology to study hapten recognition, antibody binding, and mast cell activation. The 16:0 DNP-PE, with its saturated 16-carbon acyl chains, serves as a common standard. However, the biophysical properties of the lipid anchor, such as acyl chain length and saturation, can significantly impact the presentation of the DNP hapten and the subsequent immunological cascade. This guide explores these differences, providing a framework for selecting the most appropriate DNP-lipid for your research needs.

Comparative Analysis of DNP-Lipid Performance

The efficacy of a DNP-lipid in eliciting an immune response is primarily determined by two key factors: its ability to be recognized by and bind to anti-DNP antibodies, particularly Immunoglobulin E (IgE), and its capacity to trigger downstream effector functions, such as mast cell degranulation.

Anti-DNP Antibody Binding Affinity

The binding affinity of anti-DNP antibodies to DNP-lipids embedded in a membrane is a crucial initial step in the immunological cascade. This interaction is influenced by the accessibility of the DNP headgroup, which can be modulated by the surrounding lipid environment.

A study by Tampe and coworkers (2008) investigated the binding of a monoclonal anti-DNP antibody to a DNP-functionalized lipid, DNP-cap-biotin-PE, both in solution and on a supported lipid bilayer. Their findings highlight the significant impact of the membrane environment on binding affinity.

System Dissociation Constant (Kd)
Anti-DNP IgG : DNP-cap-biotin-PE (in solution)2.9 ± 0.1 nM
Anti-DNP IgG : DNP-cap-biotin-PE (on supported lipid bilayer)2.0 ± 0.2 µM

This dramatic increase in the dissociation constant (weaker binding) on the lipid bilayer suggests that the presentation of the DNP hapten is less optimal when constrained within a membrane. This is attributed to the hydrophobic nature of the DNP group, which can lead to its partial burial within the lipid bilayer, thereby hindering antibody access.

Mast Cell Degranulation

The cross-linking of IgE bound to its high-affinity receptor (FcεRI) on the surface of mast cells by multivalent DNP-ligands is the canonical trigger for degranulation and the release of inflammatory mediators. The efficiency of this process is dependent on the mobility and clustering of the DNP-lipid-IgE-FcεRI complexes within the cell membrane.

Systematic studies directly comparing the EC50 values for mast cell degranulation induced by a homologous series of DNP-PE lipids with varying acyl chain lengths are not prevalent in publicly accessible literature. However, the principles of membrane dynamics suggest that the fluidity of the mast cell membrane, influenced by the incorporated DNP-lipids, would play a significant role. Lipids with different acyl chains will alter the local membrane environment, potentially affecting the lateral diffusion and clustering of the receptor-ligand complexes, which are critical for signal initiation.

Experimental Protocols

To facilitate the independent evaluation of different DNP-lipids, detailed protocols for key immunological assays are provided below.

Synthesis of a Homologous Series of DNP-Phosphatidylethanolamines

A general procedure for the synthesis of DNP-PE with varying acyl chains can be adapted from standard methods of lipid modification. This typically involves the reaction of a phosphatidylethanolamine with defined acyl chains (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (B123793) (14:0 PE), 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (16:0 PE), 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (18:0 PE), or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (18:1 PE)) with 2,4-dinitrofluorobenzene (DNFB) in a suitable organic solvent in the presence of a mild base.

Materials:

Procedure:

  • Dissolve the phosphatidylethanolamine in a mixture of chloroform and methanol.

  • Add triethylamine to the solution to act as a base.

  • Add a molar excess of DNFB to the reaction mixture.

  • Stir the reaction at room temperature for several hours until completion, monitoring by thin-layer chromatography (TLC).

  • Remove the solvent under reduced pressure.

  • Purify the DNP-PE product by silica gel column chromatography using a chloroform/methanol gradient.

  • Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-DNP Antibody Binding

This protocol outlines a competitive ELISA to determine the relative binding affinities of different DNP-lipids for an anti-DNP antibody.

Materials:

  • High-binding 96-well microtiter plates

  • DNP-BSA conjugate (for coating)

  • Anti-DNP antibody (e.g., monoclonal anti-DNP IgE)

  • Various DNP-lipid competitors (e.g., 14:0, 16:0, 18:1 DNP-PE) formulated in liposomes

  • HRP-conjugated secondary antibody (e.g., anti-mouse IgE-HRP)

  • TMB substrate solution

  • Stop solution (e.g., 2 M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

Procedure:

  • Coat the wells of a 96-well plate with DNP-BSA solution overnight at 4°C.

  • Wash the wells with wash buffer.

  • Block the wells with blocking buffer for 1-2 hours at room temperature.

  • Wash the wells.

  • In separate tubes, pre-incubate a fixed concentration of anti-DNP antibody with serial dilutions of the DNP-lipid liposome (B1194612) competitors.

  • Add the antibody-competitor mixtures to the coated wells and incubate for 1-2 hours at room temperature.

  • Wash the wells.

  • Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash the wells.

  • Add TMB substrate and incubate until color develops.

  • Stop the reaction with stop solution.

  • Read the absorbance at 450 nm.

  • The concentration of DNP-lipid that inhibits 50% of the antibody binding (IC50) can be calculated to determine the relative binding affinity.

β-Hexosaminidase Release Assay for Mast Cell Degranulation

This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells (e.g., RBL-2H3 cell line) upon stimulation with DNP-lipids.

Materials:

  • RBL-2H3 cells

  • Anti-DNP IgE

  • DNP-lipid liposomes (with varying acyl chains)

  • Tyrode's buffer

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate

  • Stop buffer (e.g., 0.1 M carbonate buffer, pH 10.5)

  • Triton X-100 (for cell lysis)

  • 96-well plates

Procedure:

  • Sensitize RBL-2H3 cells with anti-DNP IgE overnight.

  • Wash the cells with Tyrode's buffer to remove unbound IgE.

  • Add serial dilutions of the DNP-lipid liposomes to the cells and incubate at 37°C for 30-60 minutes.

  • Centrifuge the plate to pellet the cells.

  • Transfer the supernatant to a new 96-well plate.

  • Lyse the remaining cells with Triton X-100 to determine the total β-hexosaminidase content.

  • Add the pNAG substrate to both the supernatant and the cell lysate plates and incubate at 37°C.

  • Stop the reaction with stop buffer.

  • Read the absorbance at 405 nm.

  • The percentage of β-hexosaminidase release is calculated as (Supernatant Absorbance / (Supernatant Absorbance + Lysate Absorbance)) x 100.

  • The EC50 value (the concentration of DNP-lipid that induces 50% of the maximum degranulation) can be determined.

Visualizing Key Processes

To further elucidate the mechanisms discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.

Mast_Cell_Activation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FceRI FcεRI Lyn Lyn Kinase FceRI->Lyn Cross-linking activates IgE Anti-DNP IgE IgE->FceRI Binds to DNP_Lipid DNP-Lipid DNP_Lipid->IgE Binding Syk Syk Kinase Lyn->Syk Phosphorylates & Activates Signaling_Cascade Signaling Cascade (e.g., LAT, PLCγ) Syk->Signaling_Cascade Initiates Ca_Influx Ca²⁺ Influx Signaling_Cascade->Ca_Influx Leads to Granule_Release Granule Release (β-hexosaminidase, Histamine) Ca_Influx->Granule_Release Triggers

Caption: Simplified signaling pathway of IgE-mediated mast cell degranulation.

ELISA_Workflow cluster_steps Competitive ELISA Workflow A 1. Coat plate with DNP-BSA B 2. Block non-specific sites A->B C 3. Add Anti-DNP Ab + DNP-Lipid competitor B->C D 4. Add HRP-conjugated secondary antibody C->D E 5. Add TMB substrate D->E F 6. Measure absorbance E->F Degranulation_Assay_Workflow cluster_assay β-Hexosaminidase Release Assay Workflow S1 1. Sensitize mast cells with Anti-DNP IgE S2 2. Stimulate with DNP-Lipid liposomes S1->S2 S3 3. Separate cells from supernatant S2->S3 S4 4. Measure β-hexosaminidase in supernatant & cell lysate S3->S4 S5 5. Calculate % release and EC50 S4->S5

Comparative Analysis of 16:0 DNP-PE in Different Model Membrane Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the behavior of lipid-modified molecules within various membrane environments is crucial. This guide provides a comparative analysis of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(2,4-dinitrophenyl) (16:0 DNP-PE) across three widely used model membrane systems: liposomes, supported lipid bilayers (SLBs), and micelles. This analysis is supported by established experimental protocols and highlights the role of DNP-PE in immune signaling.

Introduction to 16:0 DNP-PE and Model Membranes

16:0 DNP-PE is a phospholipid derivative where a dinitrophenyl (DNP) group is attached to the headgroup of a phosphatidylethanolamine (B1630911) (PE) with two saturated 16-carbon acyl chains (palmitoyl chains). The DNP group is a well-known hapten, a small molecule that can elicit an immune response only when attached to a larger carrier molecule, such as a protein or, in this context, a lipid assembly. This property makes DNP-PE a valuable tool in immunological studies, particularly for investigating mast cell and basophil activation through the high-affinity IgE receptor, FcεRI.

Model membrane systems are simplified artificial platforms that mimic the basic structure and properties of biological cell membranes. They provide controlled environments to study the behavior of lipids and membrane-associated molecules.

  • Liposomes: These are spherical vesicles composed of one or more lipid bilayers, enclosing an aqueous core. They are versatile models for studying membrane permeability, fusion, and the effects of incorporated molecules on bilayer properties.

  • Supported Lipid Bilayers (SLBs): These consist of a planar lipid bilayer deposited on a solid support, such as mica or glass. SLBs are ideal for surface-sensitive techniques like atomic force microscopy (AFM) and fluorescence microscopy to study membrane topography, mechanics, and lateral organization.

  • Micelles: These are colloidal aggregates of amphiphilic molecules that form in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). They are useful for solubilizing hydrophobic molecules and studying the self-assembly properties of surfactants.

Data Presentation: A Comparative Overview

Liposome Characteristics

The incorporation of 16:0 DNP-PE into liposomes, particularly those made from saturated lipids like dipalmitoylphosphatidylcholine (DPPC), is expected to influence the thermotropic properties of the bilayer.

ParameterDPPC Liposomes (Control)DPPC Liposomes with 16:0 DNP-PE (mol%)
Main Phase Transition Temperature (Tm) ~41 °CExpected to be slightly altered
Transition Enthalpy (ΔH) Characteristic value for DPPCExpected to decrease with increasing DNP-PE concentration
Vesicle Size (Hydrodynamic Diameter) Variable, depends on preparationTo be determined by Dynamic Light Scattering (DLS)
Zeta Potential Near-neutralExpected to be slightly negative due to the DNP group

Note: Specific experimental values for 16:0 DNP-PE's effect on Tm and ΔH require experimental determination via Differential Scanning Calorimetry (DSC).

Supported Lipid Bilayer Properties

The presence of the bulky DNP headgroup in 16:0 DNP-PE within an SLB could introduce topographical and mechanical changes.

ParameterSaturated Lipid SLB (Control)Saturated Lipid SLB with 16:0 DNP-PE
Topography (AFM) Smooth, uniform surfacePotential for domain formation or defects
Bilayer Thickness (AFM) ~5.5 nmExpected to be similar with localized height variations
Rupture Force (AFM Force Spectroscopy) Characteristic value for the lipidMay be altered due to changes in lipid packing

Note: Quantitative data on topography and mechanical properties requires experimental investigation using Atomic Force Microscopy (AFM).

Micelle Formation and Characteristics

As an amphiphilic molecule, 16:0 DNP-PE can form micelles or participate in the formation of mixed micelles.

Parameter16:0 DNP-PE
Critical Micelle Concentration (CMC) To be determined
Micelle Size (Hydrodynamic Diameter) To be determined by Dynamic Light Scattering (DLS)
Aggregation Number To be determined

Note: The CMC and micelle size of 16:0 DNP-PE are not well-documented and would require experimental determination using techniques like fluorescence spectroscopy and DLS.

Experimental Protocols

Preparation of Liposomes Containing 16:0 DNP-PE

This protocol describes the preparation of large unilamellar vesicles (LUVs) using the extrusion method.

  • Lipid Film Hydration:

    • Co-dissolve the desired lipids (e.g., DPPC and 16:0 DNP-PE at a specific molar ratio) in a chloroform/methanol solvent mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Subject the MLV suspension to several freeze-thaw cycles to improve lamellarity.

    • Extrude the suspension multiple times (e.g., 11-21 passes) through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This process should be performed at a temperature above the Tm of the lipid mixture.

    • The resulting solution will contain LUVs of a relatively uniform size.

Formation of Supported Lipid Bilayers with 16:0 DNP-PE

This protocol outlines the vesicle fusion method for forming SLBs on a mica substrate.

  • Substrate Preparation:

    • Cleave a mica disc to expose a fresh, atomically flat surface.

  • Vesicle Fusion:

    • Prepare LUVs containing 16:0 DNP-PE as described above.

    • Deposit a small volume of the LUV suspension onto the freshly cleaved mica surface.

    • Incubate for a sufficient time (e.g., 30-60 minutes) at a temperature above the Tm of the lipid mixture to allow vesicle rupture and fusion into a continuous bilayer.

    • Gently rinse the surface with buffer to remove excess vesicles.

Characterization of 16:0 DNP-PE Micelles

This protocol describes the determination of the Critical Micelle Concentration (CMC) using a fluorescent probe.

  • Sample Preparation:

    • Prepare a series of aqueous solutions with varying concentrations of 16:0 DNP-PE.

    • Add a small, constant amount of a fluorescent probe sensitive to the polarity of its environment (e.g., pyrene) to each solution.

  • Fluorescence Measurement:

    • Measure the fluorescence emission spectrum of each sample. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I1/I3) is sensitive to the polarity of the probe's microenvironment.

  • CMC Determination:

    • Plot the I1/I3 ratio as a function of the logarithm of the 16:0 DNP-PE concentration.

    • The CMC is identified as the concentration at which a sharp change in the slope of the plot occurs, indicating the partitioning of the probe into the hydrophobic micellar core.

Mandatory Visualization

Experimental Workflow for SLB Formation and AFM Analysis

G cluster_prep Vesicle Preparation cluster_slb SLB Formation cluster_afm AFM Analysis lipid_film Lipid Film (with 16:0 DNP-PE) hydration Hydration lipid_film->hydration mlvs MLVs hydration->mlvs extrusion Extrusion mlvs->extrusion luvs LUVs extrusion->luvs fusion Vesicle Fusion luvs->fusion mica Mica Substrate mica->fusion slb Supported Lipid Bilayer fusion->slb afm_imaging AFM Imaging slb->afm_imaging force_spectroscopy Force Spectroscopy slb->force_spectroscopy

Caption: Workflow for SLB formation and subsequent AFM analysis.

Signaling Pathway of FcεRI Activation by DNP-PE

16:0 DNP-PE, when incorporated into a model membrane, can act as a multivalent antigen, clustering IgE-FcεRI complexes on the surface of mast cells and triggering a signaling cascade that leads to degranulation and the release of inflammatory mediators.

FcεRI_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol DNP_PE 16:0 DNP-PE IgE IgE DNP_PE->IgE binds FceRI FcεRI IgE->FceRI binds Lyn Lyn FceRI->Lyn activates Syk Syk Lyn->Syk phosphorylates LAT LAT Syk->LAT phosphorylates PLCg PLCγ LAT->PLCg activates IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Degranulation Degranulation Ca_release->Degranulation PKC->Degranulation

Caption: FcεRI signaling cascade initiated by DNP-PE.

Conclusion

16:0 DNP-PE is a valuable tool for studying membrane biophysics and immunology. Its behavior varies depending on the model membrane system used. While this guide provides a framework for a comparative analysis and detailed experimental protocols, further research is needed to generate the specific quantitative data required for a complete comparison. The provided signaling pathway diagram illustrates the crucial role of DNP-PE in activating immune responses, highlighting its importance in drug development and immunological research.

Navigating Specificity: A Comparative Guide to Anti-DNP Antibodies and Their Cross-Reactivity with Modified PE Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in immunoassays involving lipid-protein conjugates, understanding the specificity of capture antibodies is paramount. This guide provides a detailed comparison of the well-established anti-dinitrophenyl (anti-DNP) antibody system with antibodies specifically developed against modified phosphatidylethanolamine (B1630911) (PE) lipids, particularly those altered by oxidative stress. We present available experimental data, detailed protocols for assessing cross-reactivity, and logical frameworks to guide your experimental design.

The dinitrophenyl hapten (DNP) conjugated to a lipid, such as DNP-PE, serves as a common tool for anchoring molecules to surfaces in various immunological assays. The high affinity and specificity of anti-DNP antibodies for the DNP moiety have made this a workhorse system in many experimental setups. However, in biological systems where lipid peroxidation is a common event, the potential for cross-reactivity of anti-DNP antibodies with oxidized lipid epitopes raises critical questions about assay specificity and data interpretation. This guide aims to shed light on this issue by comparing the binding characteristics of anti-DNP antibodies with those of antibodies raised specifically against oxidized lipid structures.

Performance Comparison: Anti-DNP vs. Anti-Oxidized PE Antibodies

Antibody TypeTarget AntigenReported SpecificityPotential for Cross-Reactivity with Modified PE LipidsKey Findings
Anti-DNP Monoclonal Antibody Dinitrophenyl (DNP) haptenHigh affinity and specificity for the DNP group.[1][2]Low to negligible with non-DNP modified lipids. The core recognition is of the DNP chemical structure.The binding of anti-DNP antibodies is highly dependent on the presentation of the DNP hapten.[3]
Anti-Oxidized PE Antiserum Oxidized PhosphatidylethanolamineSpecifically recognizes oxidized PE; does not bind to unoxidized PE.[4][5]High for various forms of oxidized PE.This antibody is a tool for the specific detection of lipid peroxidation products on PE.[4][5]
Anti-Oxidized LDL Monoclonal Antibodies (e.g., EO6) Oxidized Phospholipids (e.g., POVPC) and MDA-lysine adducts on LDLRecognizes specific oxidation-specific epitopes, including those on oxidized phospholipids.[6][7][8]High for specific oxidized phospholipid epitopes that may also be present on modified PE.These antibodies demonstrate that specific epitopes are generated during lipid oxidation that can be targeted by monoclonal antibodies.[6][7][8]

Summary of Findings:

The available data strongly suggests that anti-DNP antibodies are highly specific for the DNP hapten itself. Their interaction is primarily with the chemical structure of dinitrophenol. In contrast, antibodies have been successfully generated to specifically recognize epitopes formed on PE lipids during oxidation. For instance, a novel antibody to oxidized phosphatidylethanolamine was shown to recognize oxidized PE but not its unoxidized form, highlighting the distinct immunogenicity of these modified lipids[4][5].

This indicates that while the DNP moiety provides a unique and specific target, the potential for cross-reactivity with naturally occurring oxidized lipid structures is likely low. However, to definitively rule out any low-level cross-reactivity in a sensitive immunoassay, a competitive ELISA, as detailed below, is the recommended experimental approach.

Experimental Protocols

To empirically determine the cross-reactivity of an anti-DNP antibody with various modified PE lipids, a competitive enzyme-linked immunosorbent assay (ELISA) is the gold standard.

Competitive ELISA Protocol to Determine Antibody Specificity

Objective: To quantify the cross-reactivity of an anti-DNP antibody with DNP-PE, oxidized PE, and other modified PE lipids.

Materials:

  • High-binding 96-well ELISA plates

  • Anti-DNP monoclonal antibody

  • DNP-PE (positive control antigen)

  • Unmodified PE (negative control)

  • Oxidized PE (test antigen; can be prepared by exposure to a free radical generator like AAPH or copper ions)

  • Other modified PE lipids of interest

  • Bovine Serum Albumin (BSA) for blocking

  • Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST) for washing

  • Secondary antibody conjugated to Horseradish Peroxidase (HRP) (e.g., Goat anti-mouse IgG-HRP)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Antigen Coating:

    • Coat the wells of a 96-well plate with a suboptimal, predetermined concentration of DNP-PE in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

    • Wash the plate three times with PBST.

  • Blocking:

    • Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with PBST.

  • Competitive Inhibition:

    • Prepare serial dilutions of the competitor antigens (DNP-PE, oxidized PE, unmodified PE, etc.) in blocking buffer.

    • In a separate plate or tubes, pre-incubate a constant, predetermined concentration of the anti-DNP antibody with each dilution of the competitor antigens for 1-2 hours at room temperature.

  • Antibody Binding:

    • Transfer the antibody-competitor mixtures to the DNP-PE coated and blocked ELISA plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with PBST.

  • Detection:

    • Add the HRP-conjugated secondary antibody, diluted in blocking buffer, to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with PBST.

  • Signal Development:

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color development.

    • Stop the reaction by adding 50 µL of stop solution.

  • Data Analysis:

    • Read the absorbance at 450 nm.

    • Plot the absorbance against the log of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of the antibody binding). The lower the IC50 for a given competitor, the higher its affinity for the antibody. Cross-reactivity can be calculated as a percentage relative to the IC50 of the primary antigen (DNP-PE).

Visualizing Experimental Workflows and Logical Relationships

To further clarify the experimental design and the conceptual framework of this comparison, the following diagrams are provided.

experimental_workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Inhibition cluster_detection Detection coat Coat Plate with DNP-PE wash1 Wash coat->wash1 block Block with BSA wash1->block wash2 Wash block->wash2 add_mixture Add Antibody-Competitor Mixture to Plate wash2->add_mixture prepare_competitors Prepare Serial Dilutions of Competitor Antigens (DNP-PE, Oxidized PE, etc.) pre_incubate Pre-incubate Antibody with Competitors prepare_competitors->pre_incubate prepare_ab Prepare Constant Concentration of Anti-DNP Antibody prepare_ab->pre_incubate pre_incubate->add_mixture wash3 Wash add_mixture->wash3 add_secondary Add HRP-Secondary Ab wash3->add_secondary wash4 Wash add_secondary->wash4 add_substrate Add TMB Substrate wash4->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_plate Read Absorbance at 450nm stop_reaction->read_plate

Caption: Workflow for Competitive ELISA to Assess Cross-Reactivity.

logical_relationship cluster_dnp Anti-DNP Antibody System cluster_oxidized Oxidized Lipid Antibody System cluster_question Investigative Question anti_dnp Anti-DNP Antibody dnp_pe DNP-PE Lipid anti_dnp->dnp_pe High Specificity Binding cross_reactivity Does Anti-DNP Antibody Bind to Oxidized PE? anti_dnp->cross_reactivity anti_oxpe Anti-Oxidized PE Antibody oxidized_pe Oxidized PE Lipid anti_oxpe->oxidized_pe Specific Binding unoxidized_pe Unoxidized PE Lipid anti_oxpe->unoxidized_pe No Binding oxidized_pe->cross_reactivity

Caption: Conceptual Comparison of Antibody Specificity.

References

A Comparative Guide to 16:0 DNP PE and Fluorescently Labeled PE for Membrane Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of cellular membranes, critical for understanding fundamental biological processes and for the development of novel therapeutics, relies heavily on the use of labeled lipid probes. Among these, phosphatidylethanolamine (B1630911) (PE) derivatives are widely utilized to investigate membrane structure, dynamics, and fusion events. This guide provides an objective comparison of two major classes of PE labels: the quencher 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(2,4-dinitrophenyl) (16:0 DNP PE) and various fluorescently labeled PEs. We will delve into their performance in key membrane studies, supported by experimental data and detailed protocols.

Principles of Detection

This compound functions primarily as a contact or very short-range quencher. The dinitrophenyl group can accept energy from a nearby excited fluorophore, causing a decrease in the fluorophore's emission intensity without emitting its own light (non-radiative decay). This property is exploited in assays where the proximity of molecules is studied.

Fluorescently Labeled PE , on the other hand, are lipids conjugated to a fluorophore, a molecule that absorbs light at a specific wavelength and emits it at a longer wavelength. Common fluorophores for labeling PE include NBD (N-(7-nitrobenz-2-oxa-1,3-diazole-4-yl)), Rhodamine, and BODIPY. These probes are used to directly visualize lipids, track their movement, and participate in Förster Resonance Energy Transfer (FRET), a phenomenon where energy is transferred between two different fluorophores when they are in close proximity.

Quantitative Comparison of Probes

The choice between this compound and a fluorescently labeled PE depends on the specific experimental question. The following tables summarize key quantitative parameters for some of the most commonly used probes.

ProbeExcitation Max (nm)Emission Max (nm)Quantum YieldKey Feature
This compound N/A (Quencher)N/A (Quencher)N/AEfficient short-range fluorescence quencher
NBD-PE ~463~536VariableEnvironment-sensitive fluorophore
Rhodamine-PE (Lissamine) ~560~580HighPhotostable, often used as a FRET acceptor
BODIPY-PE ~500~510HighHigh photostability, narrow emission peak

Note: Quantum yield for NBD-PE is highly dependent on the local environment.

FRET Parameters for Common Fluorescent PE Pairs

FRET is a powerful tool for studying lipid mixing and membrane fusion. The efficiency of energy transfer is dependent on the distance between the donor and acceptor fluorophores, characterized by the Förster radius (R₀), the distance at which FRET efficiency is 50%.

FRET Pair (Donor/Acceptor)Förster Radius (R₀) (nm)Typical Application
NBD-PE / Rhodamine-PE~5.0[1]Lipid mixing and fusion assays
BODIPY-PE / Rhodamine-PE~5.7-6.0High-efficiency FRET studies

Performance in Key Membrane Studies

Membrane Fusion and Lipid Mixing Assays

A cornerstone of membrane research is the lipid mixing assay, which monitors the fusion of two distinct lipid populations. A widely used method employs a FRET pair, such as NBD-PE (donor) and Rhodamine-PE (acceptor), incorporated into the same liposome (B1194612) population.

Principle: In intact labeled liposomes, the close proximity of NBD-PE and Rhodamine-PE results in efficient FRET, leading to Rhodamine emission upon NBD excitation. When these labeled liposomes fuse with an unlabeled population, the probes diffuse over a larger membrane area. This increased distance between donor and acceptor molecules leads to a decrease in FRET, which can be monitored as an increase in the donor (NBD) fluorescence and a decrease in the acceptor (Rhodamine) fluorescence.[2]

Workflow for a Lipid Mixing Assay:

G cluster_0 Preparation cluster_1 Fusion Induction cluster_2 Measurement cluster_3 Analysis Labeled Liposomes Labeled Liposomes Mix Mix Labeled Liposomes->Mix Donor + Acceptor (e.g., NBD-PE + Rhod-PE) Unlabeled Liposomes Unlabeled Liposomes Unlabeled Liposomes->Mix Add Fusogen Add Fusogen Mix->Add Fusogen e.g., Ca2+, PEG, protein Monitor Fluorescence Monitor Fluorescence Add Fusogen->Monitor Fluorescence Excitation at Donor λ Emission at Donor & Acceptor λ Calculate FRET change Calculate FRET change Monitor Fluorescence->Calculate FRET change Increase in Donor fluorescence Decrease in Acceptor fluorescence

Workflow of a FRET-based lipid mixing assay.
Fluorescence Quenching Assays

This compound is an effective tool in quenching-based assays to probe the proximity of membrane components.

Principle: When a fluorescently labeled molecule, such as a fluorescent PE, is in close proximity to DNP-PE, its fluorescence is quenched. This can be used to study the lateral organization of lipids in a membrane or the insertion of a fluorescently labeled peptide or protein into a DNP-PE containing membrane.

Experimental Setup for a Quenching Assay:

G cluster_0 System Preparation cluster_1 Measurement cluster_2 Analysis Liposomes with\nFluorescent PE Liposomes with Fluorescent PE Measure Fluorescence (F₀) Measure Fluorescence (F₀) Liposomes with\nFluorescent PE->Measure Fluorescence (F₀) Liposomes with\nFluorescent PE + DNP-PE Liposomes with Fluorescent PE + DNP-PE Measure Fluorescence (F) Measure Fluorescence (F) Liposomes with\nFluorescent PE + DNP-PE->Measure Fluorescence (F) Calculate Quenching Efficiency E = 1 - (F / F₀) Measure Fluorescence (F₀)->Calculate Quenching Efficiency Measure Fluorescence (F)->Calculate Quenching Efficiency

Workflow for a fluorescence quenching assay using DNP-PE.
Lipid Trafficking Studies

Fluorescently labeled PEs are invaluable for visualizing and quantifying the movement of lipids within and between cellular membranes. For instance, NBD-PE can be used to study the transport of PE from the plasma membrane to internal organelles.

General Pathway of Endocytic Lipid Trafficking:

G Plasma Membrane Plasma Membrane Early Endosome Early Endosome Plasma Membrane->Early Endosome Endocytosis Late Endosome Late Endosome Early Endosome->Late Endosome Recycling Endosome Recycling Endosome Early Endosome->Recycling Endosome Lysosome Lysosome Late Endosome->Lysosome Degradation Recycling Endosome->Plasma Membrane Recycling

References

Assessing the Impact of 16:0 DNP PE on Membrane Fluidity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated effects of 16:0 Dinitrophenyl Phosphatidylethanolamine (B1630911) (16:0 DNP PE) on membrane fluidity. Due to a lack of direct, publicly available experimental data on the biophysical properties of this compound, this document leverages established principles of membrane biophysics and comparative data from well-characterized phospholipids (B1166683). The guide will focus on comparing 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE) to extrapolate the likely impact of the dinitrophenyl (DNP) moiety on a saturated phosphatidylethanolamine backbone.

Introduction to Membrane Fluidity and Key Phospholipids

Membrane fluidity is a critical parameter that governs the functions of cellular membranes, including signal transduction, ion transport, and protein activity. It is primarily influenced by the lipid composition, specifically the nature of the phospholipid headgroups and the length and saturation of their acyl chains.

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC): A common saturated phospholipid with a bulky phosphocholine (B91661) headgroup. It is widely used in model membranes.

  • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE): A saturated phospholipid with a smaller phosphatidylethanolamine headgroup that can participate in intermolecular hydrogen bonding. This leads to tighter packing and a more ordered membrane phase compared to DPPC.[1][2]

  • 16:0 Dinitrophenyl Phosphatidylethanolamine (this compound): A derivative of DPPE where a bulky, aromatic dinitrophenyl group is attached to the headgroup. This modification is expected to introduce significant steric hindrance, disrupting the tight packing typically observed with PE headgroups.

Comparative Analysis of Phospholipid Effects on Membrane Properties

The following table summarizes the known thermotropic properties of DPPC and DPPE and provides an educated estimation of the expected properties of this compound. These estimations are based on the principle that the bulky DNP group will disrupt the intermolecular hydrogen bonding and packing of the PE headgroups.

PropertyDPPC (16:0 PC)DPPE (16:0 PE)This compound (Expected) Rationale for Expectation
Main Phase Transition Temperature (Tm) ~41°C~63°CLower than DPPE, potentially similar to or slightly higher than DPPC The bulky DNP group is expected to disrupt the strong intermolecular hydrogen bonding of the PE headgroups, which is a major contributor to the high Tm of DPPE.[2] This disruption would lower the energy required to transition to a disordered state.
Transition Enthalpy (ΔH) ~35 kJ/mol~40 kJ/molLower than DPPE A lower enthalpy of transition would be expected due to the disruption of the highly cooperative packing of the PE headgroups by the DNP moiety.
Membrane Packing/Fluidity Less ordered (more fluid)Highly ordered (less fluid)More fluid than DPPE, potentially similar to DPPC The steric hindrance from the large DNP group would likely increase the area per lipid molecule, preventing the tight packing characteristic of PE lipids and thus increasing membrane fluidity.[3][4]

Experimental Protocols for Assessing Membrane Fluidity

Here are detailed methodologies for key experiments used to characterize the thermotropic behavior and fluidity of lipid membranes.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for studying the phase transitions of lipids in model membranes without the use of probes.[5][6] It measures the heat absorbed or released by a sample as its temperature is changed at a constant rate.

Experimental Protocol:

  • Liposome (B1194612) Preparation:

    • Prepare a solution of the desired lipid (e.g., this compound) in an organic solvent (e.g., chloroform/methanol 2:1 v/v).

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film on the wall of a round-bottom flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with an appropriate buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) by vortexing at a temperature above the expected Tm of the lipid. This results in the formation of multilamellar vesicles (MLVs).

    • For large unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm) at a temperature above the Tm.[7]

  • DSC Measurement:

    • Accurately transfer a known amount of the liposome suspension into the sample cell of the DSC instrument.

    • Fill the reference cell with the same buffer used for hydration.

    • Scan the sample and reference cells over a desired temperature range (e.g., 20°C to 70°C) at a constant scan rate (e.g., 1°C/min).

    • Record the differential heat flow as a function of temperature.

  • Data Analysis:

    • The main phase transition temperature (Tm) is determined as the peak of the endothermic transition.

    • The enthalpy of the transition (ΔH) is calculated by integrating the area under the transition peak.

Fluorescence Anisotropy

This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A decrease in fluorescence anisotropy corresponds to an increase in membrane fluidity.[8][9] 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) is a commonly used probe that partitions into the hydrophobic core of the membrane.

Experimental Protocol:

  • Liposome Preparation: Prepare liposomes as described in the DSC protocol.

  • Probe Incorporation:

    • Prepare a stock solution of DPH in a suitable solvent (e.g., tetrahydrofuran (B95107) or dimethylformamide) at a concentration of ~1 mM.

    • Add the DPH stock solution to the liposome suspension to a final probe-to-lipid molar ratio of approximately 1:500.

    • Incubate the mixture for at least 30 minutes at a temperature above the Tm to ensure complete incorporation of the probe.

  • Anisotropy Measurement:

    • Place the sample in a temperature-controlled cuvette in a spectrofluorometer equipped with polarizers.

    • Excite the sample with vertically polarized light (e.g., at 357 nm for DPH).

    • Measure the intensity of the emitted fluorescence through both vertical (I_VV) and horizontal (I_VH) polarizers (e.g., at 430 nm for DPH).

    • Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is an instrument-specific correction factor.

  • Data Analysis:

    • Plot the fluorescence anisotropy as a function of temperature. A sharp decrease in anisotropy indicates the phase transition of the lipid bilayer.

Laurdan Generalized Polarization (GP)

Laurdan is a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment. In a more ordered, less hydrated (gel phase) membrane, Laurdan emits in the blue region. In a more fluid, more hydrated (liquid-crystalline phase) membrane, its emission is red-shifted. The GP value provides a ratiometric measure of this shift and is inversely correlated with membrane fluidity.[10][11]

Experimental Protocol:

  • Liposome Preparation: Prepare liposomes as described in the DSC protocol.

  • Probe Incorporation:

    • Prepare a stock solution of Laurdan in a suitable solvent (e.g., ethanol (B145695) or dimethylformamide) at a concentration of ~1 mM.

    • Add the Laurdan stock solution to the liposome suspension to a final probe-to-lipid molar ratio of approximately 1:200.

    • Incubate the mixture for at least 30 minutes at a temperature above the Tm.

  • GP Measurement:

    • Place the sample in a temperature-controlled cuvette in a spectrofluorometer.

    • Excite the sample at a wavelength of ~350 nm.

    • Measure the fluorescence emission intensities at two wavelengths, typically ~440 nm (for the gel phase) and ~490 nm (for the liquid-crystalline phase).

    • Calculate the Generalized Polarization (GP) using the following equation: GP = (I_440 - I_490) / (I_440 + I_490)

  • Data Analysis:

    • Plot the GP value as a function of temperature. A sigmoidal decrease in GP indicates the phase transition. Higher GP values correspond to lower membrane fluidity.

Visualizations

Experimental_Workflow_DSC cluster_prep Liposome Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis prep1 Dissolve this compound in organic solvent prep2 Create thin lipid film (N2 evaporation) prep1->prep2 prep3 Hydrate film with buffer (forms MLVs) prep2->prep3 dsc1 Load sample and reference cells prep3->dsc1 dsc2 Temperature scan (e.g., 20-70°C at 1°C/min) dsc1->dsc2 dsc3 Record differential heat flow dsc2->dsc3 an1 Determine Tm (peak of endotherm) dsc3->an1 an2 Calculate ΔH (area under peak) an1->an2

Figure 1. Experimental workflow for assessing lipid phase transition using DSC.

Experimental_Workflow_Fluorescence_Anisotropy cluster_prep Sample Preparation cluster_measurement Anisotropy Measurement cluster_analysis Data Analysis prep1 Prepare liposomes (e.g., this compound) prep2 Incorporate DPH probe (e.g., 1:500 probe:lipid) prep1->prep2 meas1 Excite with vertically polarized light (357 nm) prep2->meas1 meas2 Measure vertical (IVV) and horizontal (IVH) emission (430 nm) meas1->meas2 an1 Calculate anisotropy (r) versus temperature meas2->an1 an2 Identify phase transition (sharp decrease in r) an1->an2

Figure 2. Workflow for fluorescence anisotropy measurement of membrane fluidity.

Experimental_Workflow_Laurdan_GP cluster_prep Sample Preparation cluster_measurement GP Measurement cluster_analysis Data Analysis prep1 Prepare liposomes (e.g., this compound) prep2 Incorporate Laurdan probe (e.g., 1:200 probe:lipid) prep1->prep2 meas1 Excite sample (e.g., 350 nm) prep2->meas1 meas2 Measure emission intensities at 440 nm and 490 nm meas1->meas2 an1 Calculate GP value versus temperature meas2->an1 an2 Higher GP indicates lower membrane fluidity an1->an2

Figure 3. Workflow for assessing membrane fluidity using Laurdan GP.

Conclusion

References

A Researcher's Guide to Lipid Distribution Probes: A Comparative Analysis of 16:0 DNP PE and Fluorescent Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of lipid distribution within cellular and model membranes is crucial for understanding a myriad of biological processes. The choice of probe to visualize and quantify lipid localization is a critical experimental decision. This guide provides a comprehensive comparison of the hapten-based probe, 16:0 DNP PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(2,4-dinitrophenyl)), with commonly used fluorescent lipid probes: NBD-PE, Lissamine Rhodamine B-PE, and BODIPY-PE. We present their distinct mechanisms of action, comparative performance metrics, and detailed experimental protocols to assist in selecting the optimal tool for your research needs.

Probing Lipid Distribution: A Tale of Two Strategies

The probes discussed herein employ fundamentally different strategies for elucidating lipid distribution. This compound acts as a hapten, a small molecule that can elicit an immune response only when attached to a large carrier such as a protein. In experimental settings, its dinitrophenyl group is recognized by specific anti-DNP antibodies, which can then be detected using fluorescently labeled secondary antibodies. This indirect detection method is powerful for specific applications but contrasts with the direct visualization offered by fluorescent lipid analogs.

Fluorescent probes like NBD-PE, Lissamine Rhodamine-PE, and BODIPY-PE are intrinsically fluorescent molecules. When incorporated into a lipid bilayer, their location can be directly visualized using fluorescence microscopy. These probes are widely used for real-time imaging of lipid dynamics in living cells and model membranes.

Comparative Analysis of Lipid Probes

The selection of a lipid probe depends on the specific experimental question, the required sensitivity, and the potential for artifacts. The following table summarizes the key properties of this compound and its fluorescent counterparts.

PropertyThis compoundNBD-PELissamine Rhodamine B-PEBODIPY-PE
Detection Method Indirect (Antibody-based)Direct FluorescenceDirect FluorescenceDirect Fluorescence
Primary Application Immuno-based lipid localization, lipid asymmetry studiesMembrane fusion assays, lipid trafficking, lysosomal lipid body labeling[1]FRET acceptor, membrane fusion and trafficking studies[2][3]Lipid peroxidation sensing, lipid droplet staining, membrane fluidity studies[4][][]
Excitation Max (nm) N/A~463[1]~546[3]Varies (e.g., 493, 581)[][7]
Emission Max (nm) N/A~536[1]~567[3]Varies (e.g., 503, 591)[][7]
Photostability High (signal stability depends on secondary antibody)ModerateHigh[2]High[]
Quantum Yield N/AEnvironment-dependent, generally moderate[8]High[2]High
Environmental Sensitivity LowHigh (fluorescence is sensitive to solvent polarity)[8]ModerateVaries by derivative; some are sensitive to lipid peroxidation[4]
Potential for Membrane Perturbation The bulky DNP group may cause some perturbation.The NBD group can induce local disordering of acyl chains[9].The large rhodamine group may affect membrane properties.Generally considered to have less impact on lipid properties compared to NBD[10].

Experimental Protocols

Detailed methodologies are crucial for the successful application of these probes. Below are representative protocols for key experiments using this compound and the fluorescent alternatives.

Protocol 1: Lipid Distribution Analysis using this compound and Immunofluorescence

This protocol describes the use of this compound to label liposomes and subsequent detection with immunofluorescence microscopy.

Materials:

  • This compound

  • Primary lipid for liposome (B1194612) formation (e.g., POPC)

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anti-DNP primary antibody

  • Fluorescently labeled secondary antibody

  • Bovine serum albumin (BSA) for blocking

  • Formaldehyde (B43269) for fixation

  • Glass coverslips and microscope slides

Procedure:

  • Liposome Preparation:

    • Co-dissolve this compound and the primary lipid in chloroform at the desired molar ratio (e.g., 1-5 mol% DNP-PE).

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Hydrate the lipid film with PBS to form multilamellar vesicles.

    • Create small unilamellar vesicles (SUVs) by sonication or extrusion.

  • Liposome Immobilization:

    • Incubate clean glass coverslips with the liposome suspension to allow for adsorption.

  • Immunostaining:

    • Fix the adsorbed liposomes with 4% formaldehyde in PBS for 15 minutes.

    • Wash three times with PBS.

    • Block non-specific binding sites by incubating with 1% BSA in PBS for 30 minutes.

    • Incubate with the primary anti-DNP antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Microscopy:

    • Mount the coverslip onto a microscope slide.

    • Image the sample using a fluorescence microscope with appropriate filter sets for the secondary antibody's fluorophore.

Caption: Workflow for lipid distribution analysis using this compound.

Protocol 2: Live Cell Imaging of Lipid Distribution with NBD-PE

This protocol outlines the use of NBD-PE for visualizing lipid uptake and distribution in live mammalian cells.

Materials:

  • NBD-PE

  • Mammalian cell line (e.g., C2C12)

  • Cell culture medium

  • DMSO

  • Tyrode's buffer with BSA (TBSS)

  • Confocal microscope with appropriate filter sets

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes and culture to the desired confluency.

  • NBD-PE Labeling:

    • Prepare a stock solution of NBD-PE in DMSO.

    • Dilute the NBD-PE stock solution in pre-warmed culture medium or an appropriate buffer to the final working concentration (typically 1-5 µM).

    • Remove the culture medium from the cells and replace it with the NBD-PE containing medium.

    • Incubate the cells for a specified time (e.g., 10-60 minutes) at the desired temperature (e.g., 20°C to reduce endocytosis) to allow for lipid internalization[11].

  • Washing and Imaging:

    • To remove unincorporated probe, wash the cells with TBSS[11].

    • Immediately image the live cells using a confocal microscope equipped with a live-cell imaging chamber. Use excitation and emission wavelengths appropriate for NBD (e.g., 463/536 nm)[1].

Caption: Workflow for live-cell lipid imaging with NBD-PE.

Signaling Pathways and Logical Relationships

The choice of probe can also be guided by its suitability for studying specific cellular pathways. For instance, BODIPY-based probes are particularly useful for investigating lipid peroxidation, a key event in ferroptosis, a form of programmed cell death.

Caption: BODIPY probes in the context of ferroptosis signaling.

Conclusion

The validation of a lipid probe is contingent on its appropriate application. This compound serves as a valuable tool for specific, antibody-based detection of lipid localization, particularly in fixed samples or for studying lipid asymmetry. In contrast, fluorescent probes like NBD-PE, Lissamine Rhodamine-PE, and BODIPY-PE offer the advantage of direct, real-time visualization of lipid dynamics in living systems. While fluorescent probes can introduce artifacts due to their size and chemical nature, their versatility in live-cell imaging makes them indispensable tools in modern cell biology. The choice between these probes should be guided by the specific biological question, with careful consideration of their respective strengths and limitations. This guide provides the foundational information to make an informed decision and design robust experiments for the accurate analysis of lipid distribution.

References

A Comparative Guide to Mitochondrial Uncoupling: The Case of DNP-PE versus Free DNP

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the uncoupling efficiency of 2,4-dinitrophenol-phosphatidylethanolamine (DNP-PE) and free 2,4-dinitrophenol (B41442) (DNP) is not currently feasible due to a lack of available scientific literature and experimental data on DNP-PE as a mitochondrial uncoupler. Extensive searches of scientific databases did not yield studies investigating the synthesis or mitochondrial uncoupling effects of a DNP-PE conjugate.

Therefore, this guide will focus on the well-documented uncoupling efficiency and mechanisms of free DNP, providing a comprehensive overview for researchers, scientists, and drug development professionals. The information presented is based on established experimental data and protocols.

Understanding Mitochondrial Uncoupling by Free DNP

Free DNP is a classic chemical uncoupler of oxidative phosphorylation.[1][2] Its primary mechanism of action involves the dissipation of the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.[1] DNP, being a lipophilic weak acid, can readily diffuse across the mitochondrial membranes. In the proton-rich intermembrane space, it becomes protonated and then diffuses into the mitochondrial matrix. In the more alkaline matrix, it releases the proton, thereby short-circuiting the proton motive force that drives ATP synthase. This uncoupling of electron transport from ATP synthesis leads to an increase in oxygen consumption and the release of energy as heat.

Quantitative Analysis of Free DNP Uncoupling Efficiency

The uncoupling effect of free DNP is dose-dependent. Studies have shown that low concentrations of DNP can induce mild mitochondrial uncoupling, which can have therapeutic potential, while high concentrations lead to potent uncoupling and cellular toxicity.[3][4]

Parameter MeasuredOrganism/Cell TypeDNP ConcentrationObserved EffectReference
Mitochondrial Respiration
Oxygen Consumption RateIsolated rat liver mitochondria10–50 µMConcentration-dependent increase in respiration[1]
Oxygen Consumption RateDeveloping zebrafish embryosNot specifiedInitial increase in cellular respiration[5]
Mitochondrial Membrane Potential
Membrane PotentialIsolated rat liver mitochondria10–50 µMConcentration-dependent decrease in membrane potential[1]
Membrane PotentialCultured rat cerebral cortical neuronsNot specifiedReduction in mitochondrial membrane potential[6]
ATP Production
ATP LevelsSaccharomyces cerevisiaeLow, Moderate, HighDose-dependent decrease in ATP production[7]
ATP LevelsTobacco BY-2 cellsNot specifiedDecrease in cellular ATP levels[8]
Cellular Signaling
Intracellular Ca2+ LevelsCultured rat cerebral cortical neuronsNot specifiedTransient increase in cytosolic Ca2+[3][6]
mTOR and Insulin SignalingMouse cerebral cortex5 mg/kgSuppression of mTOR and insulin-PI3K-MAPK pathways[6]
CREB PathwayMouse cerebral cortex5 mg/kgUpregulation of CREB pathway[6]

Experimental Protocols for Measuring Uncoupling Efficiency

The following are standard experimental protocols used to assess the uncoupling efficiency of compounds like free DNP.

Measurement of Mitochondrial Respiration

Objective: To determine the effect of the test compound on the rate of oxygen consumption in isolated mitochondria or whole cells.

Methodology:

  • Isolation of Mitochondria: Mitochondria are isolated from tissues (e.g., rat liver, heart, or skeletal muscle) by differential centrifugation.

  • Oxygen Consumption Measurement: A Clark-type oxygen electrode or a high-resolution respirometer (e.g., Oroboros Oxygraph) is used to measure oxygen consumption.

  • Experimental Procedure:

    • Isolated mitochondria are suspended in a respiration buffer containing substrates for the electron transport chain (e.g., glutamate/malate for Complex I or succinate (B1194679) for Complex II).

    • A baseline respiration rate (State 2) is established.

    • ADP is added to induce State 3 respiration (coupled respiration).

    • The test compound (e.g., DNP) is added at various concentrations to measure its effect on the respiration rate. An increase in respiration without the addition of ADP is indicative of uncoupling.

    • Oligomycin, an ATP synthase inhibitor, is added to induce State 4o respiration.

    • A chemical uncoupler like FCCP is added at a high concentration to determine the maximum uncoupled respiration rate.

Measurement of Mitochondrial Membrane Potential

Objective: To assess the effect of the test compound on the proton gradient across the inner mitochondrial membrane.

Methodology:

  • Fluorescent Dyes: Potential-sensitive fluorescent dyes such as Rhodamine 123, TMRM, or TMRE are used. These dyes accumulate in the mitochondrial matrix in a membrane potential-dependent manner.

  • Experimental Procedure:

    • Cells or isolated mitochondria are loaded with the fluorescent dye.

    • The baseline fluorescence is measured using a fluorometer, fluorescence microscope, or flow cytometer.

    • The test compound is added, and the change in fluorescence is monitored. A decrease in fluorescence intensity indicates mitochondrial depolarization, consistent with an uncoupling effect.

Visualizing the Mechanism and Workflow

Signaling Pathway of Mitochondrial Uncoupling by Free DNP

G cluster_membrane Inner Mitochondrial Membrane cluster_space Intermembrane Space cluster_matrix Mitochondrial Matrix ETC Electron Transport Chain (ETC) Proton_IMS H+ ETC->Proton_IMS Pumps H+ ATPsynthase ATP Synthase ATP ATP ATPsynthase->ATP Synthesizes Proton_IMS->ATPsynthase Flows through DNP_IMS DNP Proton_IMS->DNP_IMS Protonation Proton_Matrix H+ DNPH DNP-H+ DNP_IMS->DNPH DNPH->Proton_Matrix Deprotonation Heat Heat DNPH->Heat Energy Dissipation

Caption: Mechanism of mitochondrial uncoupling by DNP.

Experimental Workflow for Comparing Uncoupling Efficiency

G cluster_prep Preparation cluster_exp Experimentation cluster_data Data Analysis CellCulture Cell Culture / Tissue Isolation MitoIsolation Mitochondria Isolation CellCulture->MitoIsolation ATP_Assay ATP Production Assay (Luminescence) CellCulture->ATP_Assay RespirationAssay Respiration Assay (Oxygen Consumption) MitoIsolation->RespirationAssay MembranePotential Membrane Potential Assay (Fluorescence) MitoIsolation->MembranePotential DoseResponse Dose-Response Curves RespirationAssay->DoseResponse MembranePotential->DoseResponse ATP_Assay->DoseResponse StatisticalAnalysis Statistical Analysis DoseResponse->StatisticalAnalysis Comparison Comparison of EC50 / Max Effect StatisticalAnalysis->Comparison

References

A Comparative Guide to the Application of 16:0 DNP PE in Membrane Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(2,4-dinitrophenyl), commonly known as 16:0 DNP PE. It compares its utility and performance against other lipid probes in membrane research, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a phospholipid derivative where the headgroup of a dipalmitoyl phosphatidylethanolamine (B1630911) (DPPE) is covalently modified with a 2,4-dinitrophenyl (DNP) group. The DNP moiety is a well-established hapten, a small molecule that can elicit an immune response when attached to a larger carrier. This property makes this compound an invaluable tool for immunological studies involving lipid membranes.[1] Furthermore, the DNP group can act as an efficient quencher for certain fluorophores, enabling its use in biophysical assays based on Förster Resonance Energy Transfer (FRET). This guide explores these two primary applications, comparing this compound to alternative probes used in membrane science.

Part 1: this compound as an Antigenic Probe in Immunoassays

The most prominent application of this compound is in the formation of liposomes that act as targets in immunoassays, particularly for measuring complement activity.[2][3] When incorporated into a liposome (B1194612) bilayer, the DNP headgroups are exposed on the surface, where they can be recognized by anti-DNP antibodies. This antigen-antibody binding on the membrane surface can initiate the classical complement pathway, leading to the formation of the membrane attack complex (MAC) and subsequent lysis of the liposome.[3] By encapsulating a reporter molecule, such as an enzyme or a fluorescent dye, within the liposome, its release upon lysis can be quantified spectrophotometrically to measure complement activity.[2]

Comparative Analysis: Antigenic vs. Fluorescent Probes

While this compound is used to trigger a biological cascade, other lipid probes are designed for direct visualization and tracking. Fluorescently labeled lipids, such as NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) or Rhodamine-PE, are used to study membrane dynamics, including lipid diffusion, phase separation, and membrane fusion/fission. The key distinction lies in their function: DNP-PE serves as a functional trigger, while fluorescent probes serve as reporters.

G liposome liposome mix mix liposome->mix Use in Assay lyse lyse measure measure lyse->measure Enzyme Release

Caption: Workflow for a DNP-liposome based complement fixation assay.

Quantitative Data: Liposome Composition in Immunoassays

The concentration of DNP-PE in the liposome is a critical parameter for assay sensitivity. Insufficient DNP density may not trigger the complement cascade effectively, while excessive density can also lead to a reduced signal.

Lipid ComponentMolar Percentage (mol%)PurposeReference
Matrix Lipid (e.g., DPPC)70 - 98%Forms the main structural component of the bilayer.[4]
Cholesterol0 - 30%Modulates membrane fluidity and stability.[4]
This compound or DNP-Cap-PE 0.7 - 1.4% Provides the antigenic target for antibodies. [2]
Encapsulated ReporterN/ASignal source (e.g., enzyme, fluorescent dye).[2][3]

Note: The optimal concentration of DNP-PE can vary depending on the specific lipids, antibodies, and assay conditions used.[2]

Experimental Protocol: Complement Activity Assay

This protocol is adapted from methodologies described for liposome-based immunoassays.[2][3]

  • Liposome Preparation (Thin-Film Hydration):

    • Dissolve matrix lipids (e.g., DPPC), cholesterol, and this compound in chloroform (B151607) at the desired molar ratio (see table above).

    • Evaporate the solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.

    • Hydrate the film with a buffer solution containing a reporter enzyme (e.g., glucose-6-phosphate dehydrogenase) by vortexing at a temperature above the lipid phase transition. This encapsulates the enzyme.

    • To obtain unilamellar vesicles of a defined size, the resulting multilamellar vesicle suspension can be extruded through polycarbonate membranes.

  • Complement Assay:

    • Add a standardized amount of the DNP-liposome suspension to microplate wells.

    • Add the sample containing the complement source (e.g., guinea pig serum) and a specific dilution of anti-DNP antibody.

    • Incubate the mixture for a defined period (e.g., 20-30 minutes) at 37°C to allow for antibody binding and complement activation.

    • Add the enzyme's substrate to the wells.

    • Measure the resulting signal (e.g., absorbance at a specific wavelength) using a spectrophotometer. The signal is proportional to the amount of enzyme released and thus to the complement activity.[2]

Part 2: this compound as a FRET Acceptor

Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules (chromophores).[5] A donor chromophore, initially in its excited state, may transfer energy non-radiatively to an acceptor chromophore in close proximity (typically 1-10 nm).[5][6] The DNP group can function as an excellent FRET acceptor, or quencher, because its absorption spectrum often overlaps with the emission spectra of common donor fluorophores (e.g., intrinsic protein fluorescence from tryptophan).[5] When energy is transferred to the DNP moiety, it is dissipated as heat rather than emitted as light, making it a "dark quencher."

Comparative Analysis: DNP vs. Other FRET Acceptors

The choice of a FRET acceptor depends on the donor and the experimental goals. DNP-PE is compared here with a fluorescent acceptor (Rhodamine-PE) and another common dark quencher (Dabcyl).

FRET_Mechanism Excitation Excitation Light Donor Donor Excitation->Donor 1. Absorption Emission_Donor Donor Emission (No FRET) FRET Non-Radiative Energy Transfer Acceptor Acceptor FRET->Acceptor Donor->Emission_Donor 2a. Fluorescence (d > 10 nm) Donor->FRET 2b. FRET (d < 10 nm)

Caption: FRET between a donor fluorophore and a this compound acceptor.

ParameterThis compound Rhodamine-PE Dabcyl-PE
Acceptor Type Dark QuencherFluorescentDark Quencher
Principle Quenches donor fluorescence via FRET. No light emission.Accepts energy and emits it as sensitized fluorescence at a longer wavelength.Quenches donor fluorescence via FRET. No light emission.
Signal Detected Decrease in donor fluorescence.Decrease in donor fluorescence AND increase in acceptor fluorescence.Decrease in donor fluorescence.
Advantage No background fluorescence from the acceptor.Ratiometric measurements (acceptor/donor emission) are possible, improving accuracy.Broad absorption spectrum allows it to quench a wide range of donors.[7]
Limitation Only donor signal can be monitored.Potential for spectral bleed-through and direct excitation of the acceptor.Quenching efficiency is distance-dependent.
Förster Radius (R₀) Varies with donor (e.g., ~46 Å for IAEDANS).Varies with donor (e.g., ~55 Å for Fluorescein).[5]Varies with donor (e.g., ~33 Å for EDANS).[5]
Experimental Protocol: Membrane FRET Assay

This protocol provides a general framework for measuring lipid-protein interactions using FRET with DNP-PE.

  • Sample Preparation:

    • Prepare liposomes containing a defined concentration of this compound using the thin-film hydration method described previously.

    • The donor can be an intrinsically fluorescent protein (containing tryptophan) or a protein/peptide extrinsically labeled with a suitable donor fluorophore (e.g., NBD).

  • FRET Measurement:

    • In a fluorometer cuvette, add the liposome suspension.

    • Measure the baseline fluorescence of a control sample (e.g., protein alone or protein with liposomes lacking DNP-PE).

    • Add the fluorescently labeled protein or peptide to the DNP-PE-containing liposomes.

    • Record the fluorescence emission spectrum of the donor. A decrease in the donor's fluorescence intensity upon binding to the liposomes indicates FRET is occurring, signifying close proximity between the donor and the DNP-PE acceptor.

  • Data Analysis:

    • The FRET efficiency (E) can be calculated from the quenching of the donor fluorescence: E = 1 - (F_DA / F_D) where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the intensity in its absence.

Summary and Probe Selection

The choice between this compound and other lipid probes is dictated entirely by the research question.

Decision_Tree

Caption: Decision guide for selecting a membrane probe.

Final Comparison Summary:

FeatureThis compound Fluorescent Probes (e.g., NBD-PE)
Primary Function Antigenic Hapten / FRET QuencherVisual Reporter
Typical Application Complement fixation immunoassays; Proximity assays.[2][3]Fluorescence microscopy; Membrane fusion/fluidity studies.[8]
Principle of Detection Biological cascade amplification (lysis) or fluorescence quenching.Direct detection of fluorescence emission.
Signal Type Absorbance/Fluorescence from released reporter or decrease in donor signal.Fluorescence intensity, lifetime, or polarization.
Key Advantage Enables highly sensitive, amplification-based immunoassays.Allows for direct spatial and temporal tracking of lipids.
Key Limitation Does not provide direct visual information. Potential for membrane perturbation.Photobleaching; potential for dye-induced artifacts.

References

Safety Operating Guide

Safe Disposal of 16:0 DNP PE: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(2,4-dinitrophenyl) (ammonium salt), or 16:0 DNP PE, is critical to ensure laboratory safety and environmental protection. This compound contains a dinitrophenyl (DNP) group, which classifies it as a hazardous material requiring specific disposal procedures. DNP compounds are recognized for their potential flammability, toxicity, and risk of explosion under certain conditions, particularly when dry.[1][2]

This guide provides essential information for researchers, scientists, and drug development professionals on the proper disposal of this compound, in line with established safety protocols for dinitrophenyl compounds.

Key Safety and Hazard Information

Before handling this compound for any purpose, including disposal, it is imperative to be aware of its associated hazards. The dinitrophenyl group is acutely toxic and can be explosive when dry, heated, or subjected to shock or friction.[1][2]

PropertyInformation
Chemical Name 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(2,4-dinitrophenyl) (ammonium salt)
Synonyms This compound
CAS Number 474943-09-4
Molecular Formula C₄₃H₇₉N₄O₁₂P
Molecular Weight 875.08 g/mol
Form Liquid (in chloroform) or Powder
Storage Temperature -20°C
Primary Hazards Acutely toxic, Flammable solid, Potential explosive when dry
Health Hazards Causes skin and serious eye irritation.[1] May be harmful if swallowed or inhaled.[3]
Environmental Hazards Hazardous to the environment.

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is based on general guidelines for the disposal of hazardous dinitrophenyl compounds.

1. Personal Protective Equipment (PPE): Before beginning the disposal process, ensure you are wearing the appropriate PPE.[1] This includes:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile gloves (double-gloving is recommended).[2]

  • Body Protection: A lab coat and closed-toe shoes.

  • Respiratory Protection: A dust mask or respirator should be used if handling the powder form to prevent inhalation of dust particles.[1]

2. Waste Segregation and Labeling:

  • Do not dispose of this compound down the drain or in regular trash.[1]

  • Carefully segregate waste containing this compound from other chemical waste streams to prevent incompatible mixtures.[1]

  • Place the waste in a dedicated, clearly labeled hazardous waste container. The container should be compatible with the chemical properties of the waste.

  • The label must include the full chemical name: "1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(2,4-dinitrophenyl) (ammonium salt)" and all applicable hazard pictograms (e.g., flammable, toxic, explosive).[1]

3. Waste Storage:

  • Store the hazardous waste container in a designated, well-ventilated, cool, and dry area.

  • Keep the container away from sources of heat, ignition, and incompatible materials.[1]

  • Ensure the container is tightly sealed to prevent the material from drying out, which significantly increases the risk of explosion.[1] If the material appears dry, do not handle it and immediately consult your institution's Environmental Health and Safety (EHS) office.[1][4]

4. Professional Disposal:

  • The disposal of this compound must be handled by a licensed hazardous waste disposal company.[1]

  • Contact your institution's EHS office or a certified hazardous waste disposal contractor to arrange for pickup and proper disposal in accordance with federal, state, and local regulations.[1][5]

5. Spill and Exposure Procedures:

  • Spill:

    • In the event of a minor spill, and if you are trained to do so, carefully clean it up using appropriate absorbent materials.

    • Avoid creating dust if the spilled material is in powder form.[1]

    • Place all contaminated materials, including cleaning materials and any contaminated PPE, in a sealed and labeled hazardous waste container for disposal.[1]

    • For larger spills, evacuate the area and contact your institution's EHS office immediately.[1]

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1]

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1]

    • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: Need to Dispose of this compound ppe Step 1: Wear Appropriate PPE (Goggles, Double Gloves, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Dedicated Hazardous Waste Container) ppe->segregate label Step 3: Label Container (Full Chemical Name & Hazard Pictograms) segregate->label storage Step 4: Store Safely (Cool, Dry, Ventilated Area, Tightly Sealed) label->storage check_dry Is the material dry? storage->check_dry contact_ehs_dry Do NOT Handle! Contact EHS Immediately check_dry->contact_ehs_dry Yes contact_disposal Step 5: Arrange Professional Disposal (Contact EHS or Licensed Contractor) check_dry->contact_disposal No contact_ehs_dry->contact_disposal end End: Proper Disposal Complete contact_disposal->end

Caption: Workflow for the safe disposal of this compound.

References

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